Product packaging for 2-Hydrazinyl-6-iodobenzo[d]thiazole(Cat. No.:)

2-Hydrazinyl-6-iodobenzo[d]thiazole

Cat. No.: B11770402
M. Wt: 291.11 g/mol
InChI Key: TXKAWUOSRAPQBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Hydrazinyl-6-iodobenzo[d]thiazole is a useful research compound. Its molecular formula is C7H6IN3S and its molecular weight is 291.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6IN3S B11770402 2-Hydrazinyl-6-iodobenzo[d]thiazole

Properties

Molecular Formula

C7H6IN3S

Molecular Weight

291.11 g/mol

IUPAC Name

(6-iodo-1,3-benzothiazol-2-yl)hydrazine

InChI

InChI=1S/C7H6IN3S/c8-4-1-2-5-6(3-4)12-7(10-5)11-9/h1-3H,9H2,(H,10,11)

InChI Key

TXKAWUOSRAPQBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1I)SC(=N2)NN

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 2-Hydrazinyl-6-iodobenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Hydrazinyl-6-iodobenzo[d]thiazole, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the synthetic pathway, experimental protocols, and analytical characterization methods.

Introduction

Benzothiazole derivatives are a significant class of heterocyclic compounds that exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a hydrazinyl group at the 2-position and an iodine atom at the 6-position of the benzothiazole scaffold can modulate the compound's physicochemical properties and biological activity. This guide outlines a plausible synthetic route and the necessary characterization techniques for this compound.

Synthesis Pathway

The synthesis of this compound is a two-step process. The first step involves the synthesis of the precursor, 2-amino-6-iodobenzo[d]thiazole, from 4-iodoaniline. The second step is the conversion of the amino group to a hydrazinyl group using hydrazine hydrate.

Synthesis_Pathway cluster_0 Step 1: Synthesis of 2-Amino-6-iodobenzo[d]thiazole cluster_1 Step 2: Synthesis of this compound 4-Iodoaniline 4-Iodoaniline KSCN_Br2 KSCN, Br2 in Acetic Acid 4-Iodoaniline->KSCN_Br2 Reaction 2-Amino-6-iodobenzo[d]thiazole 2-Amino-6-iodobenzo[d]thiazole KSCN_Br2->2-Amino-6-iodobenzo[d]thiazole Formation Hydrazine_Hydrate Hydrazine Hydrate in Ethylene Glycol 2-Amino-6-iodobenzo[d]thiazole->Hydrazine_Hydrate Reaction This compound This compound Hydrazine_Hydrate->this compound Formation

Caption: Synthetic pathway for this compound.

Experimental Protocols

Synthesis of 2-Amino-6-iodobenzo[d]thiazole

This procedure is adapted from established methods for the synthesis of substituted 2-aminobenzothiazoles.

Materials:

  • 4-iodoaniline

  • Potassium thiocyanate (KSCN)

  • Bromine (Br₂)

  • Glacial acetic acid

  • Ethanol

  • Ammonium hydroxide (conc.)

Procedure:

  • Dissolve 4-iodoaniline (1 equivalent) in glacial acetic acid in a three-necked flask equipped with a stirrer and a dropping funnel.

  • Add potassium thiocyanate (1.1 equivalents) to the solution and stir until it dissolves.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring at room temperature for 12 hours.

  • Pour the reaction mixture into ice-cold water.

  • Neutralize the solution with concentrated ammonium hydroxide to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 2-amino-6-iodobenzo[d]thiazole.

Synthesis of this compound

This protocol is based on the general method for converting 2-aminobenzothiazoles to their 2-hydrazinyl derivatives.[1]

Materials:

  • 2-Amino-6-iodobenzo[d]thiazole

  • Hydrazine hydrate (80-99%)

  • Ethylene glycol

  • Concentrated Hydrochloric Acid (catalytic amount)

  • Ethanol

Procedure:

  • To a suspension of hydrazine hydrate (excess, e.g., 3 equivalents) in ethylene glycol, add a catalytic amount of concentrated hydrochloric acid dropwise at 5-10 °C.[1]

  • Add 2-amino-6-iodobenzo[d]thiazole (1 equivalent) to the mixture.

  • Reflux the reaction mixture for 3-4 hours.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry.

  • Recrystallize the crude product from ethanol to yield pure this compound.

Characterization Data

The following table summarizes the expected and known physicochemical and spectral data for this compound. Experimental data should be acquired to confirm the structure and purity of the synthesized compound.

PropertyData
Molecular Formula C₇H₆IN₃S
Molecular Weight 291.11 g/mol
CAS Number 299438-69-0
Appearance Expected to be a solid
Melting Point To be determined experimentally (TBD)
Yield To be determined experimentally (TBD)
¹H NMR (DMSO-d₆) Expected signals for aromatic and amine protons. Chemical shifts (δ, ppm) to be determined.
¹³C NMR (DMSO-d₆) Expected signals for aromatic and thiazole carbons. Chemical shifts (δ, ppm) to be determined.
IR (KBr, cm⁻¹) Expected peaks for N-H, C=N, C-S, and C-I bonds.
Mass Spectrometry (ESI-MS) Expected [M+H]⁺ peak at m/z 292.95.

Analytical Characterization Workflow

A systematic approach is crucial for the unambiguous identification and purity assessment of the synthesized this compound. The following workflow is recommended.

Characterization_Workflow cluster_path Start Synthesized Product Purification Purification (Recrystallization) Start->Purification TLC Purity Check (TLC) Purification->TLC MeltingPoint Melting Point Determination TLC->MeltingPoint Structural_Elucidation Structural Elucidation MeltingPoint->Structural_Elucidation IR IR Spectroscopy Structural_Elucidation->IR NMR NMR Spectroscopy (¹H and ¹³C) Structural_Elucidation->NMR MS Mass Spectrometry Structural_Elucidation->MS Final_Characterization Final Characterized Compound IR->Final_Characterization NMR->Final_Characterization MS->Final_Characterization

Caption: Recommended workflow for the characterization of the synthesized compound.

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the scientific literature regarding the signaling pathways modulated by this compound. However, based on the known biological activities of other benzothiazole derivatives, this compound could be a candidate for screening in various assays, including but not limited to:

  • Anticancer activity against various cell lines.

  • Antimicrobial activity against a panel of bacteria and fungi.

  • Enzyme inhibition assays (e.g., kinases, topoisomerases).

Further research is required to elucidate the specific biological targets and mechanisms of action of this compound.

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of this compound. The outlined protocols are based on established chemical transformations for analogous compounds and should be adaptable for the successful preparation of the target molecule. Rigorous analytical characterization is essential to confirm the identity and purity of the final product, which will be a valuable asset for further investigation into its potential therapeutic applications.

References

Physicochemical Properties of 2-Hydrazinyl-6-iodobenzo[d]thiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydrazinyl-6-iodobenzo[d]thiazole is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its structural features, combining a benzothiazole core with a reactive hydrazinyl group and a heavy iodine atom, suggest potential applications as a scaffold for the synthesis of novel bioactive molecules. Understanding the physicochemical properties of this compound is paramount for its development as a potential therapeutic agent, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.

This technical guide provides a summary of the available physicochemical data for this compound. Due to the limited availability of direct experimental data in peer-reviewed literature, this guide presents computationally predicted values to offer initial guidance. Furthermore, it furnishes detailed experimental protocols for the determination of key physicochemical parameters, enabling researchers to validate and expand upon these predictions.

Core Physicochemical Properties

PropertyPredicted Value for this compoundPredicted Value for 2-Hydrazinyl-6-methoxybenzo[d]thiazole[1]
Molecular Formula C₇H₆IN₃SC₈H₉N₃OS
Molecular Weight 291.11 g/mol 195.24 g/mol
XLogP3 Not Available2.3
Hydrogen Bond Donor Count 22
Hydrogen Bond Acceptor Count 34
Rotatable Bond Count 11
Exact Mass 290.9327 g/mol 195.0466 g/mol
Topological Polar Surface Area 71.7 Ų88.4 Ų
Heavy Atom Count 1213
Complexity 194181

Experimental Protocols

To facilitate the experimental validation of the predicted properties and to provide a framework for the characterization of this compound and its derivatives, the following detailed protocols are provided.

Synthesis of this compound

The synthesis of this compound can be adapted from general methods for the synthesis of 2-hydrazinylbenzothiazoles. A common route involves the reaction of a corresponding 2-mercapto or 2-halobenzothiazole with hydrazine hydrate.

Materials:

  • 2-Mercapto-6-iodobenzo[d]thiazole or 2-Chloro-6-iodobenzo[d]thiazole

  • Hydrazine hydrate (80-100%)

  • Ethanol or Ethylene glycol

  • Concentrated Hydrochloric Acid (catalytic amount, if starting from an amine precursor)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the starting material (2-mercapto- or 2-halo-6-iodobenzothiazole) in a suitable solvent like ethanol or ethylene glycol.

  • Add an excess of hydrazine hydrate to the solution.

  • If starting from a 2-aminobenzothiazole precursor, a catalytic amount of concentrated hydrochloric acid can be added.

  • The reaction mixture is then heated to reflux for several hours (typically 3-14 hours), with reaction progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • The crude product is washed with distilled water and recrystallized from a suitable solvent, such as ethanol, to yield the purified this compound.

Synthesis_Workflow Start Start with 2-substituted-6-iodobenzothiazole Reactants Add excess Hydrazine Hydrate in Ethanol/Ethylene Glycol Start->Reactants Reflux Reflux for 3-14 hours Reactants->Reflux Cool Cool to Room Temperature Reflux->Cool Filter Filter to collect precipitate Cool->Filter Wash Wash with Distilled Water Filter->Wash Recrystallize Recrystallize from Ethanol Wash->Recrystallize Product Pure 2-Hydrazinyl-6- iodobenzo[d]thiazole Recrystallize->Product Solubility_Workflow Start Add excess solid to solvent Incubate Shake at constant temperature for 24-72h Start->Incubate Separate Centrifuge or filter to remove undissolved solid Incubate->Separate Quantify Analyze supernatant concentration by HPLC or UV-Vis Separate->Quantify Result Determine Thermodynamic Solubility Quantify->Result Potential_Biological_Activity Compound This compound Derivative Synthetic Derivatives Compound->Derivative Target Potential Biological Targets Derivative->Target MAO Monoamine Oxidase Target->MAO Kinases Protein Kinases Target->Kinases MicrobialEnzymes Microbial Enzymes Target->MicrobialEnzymes Pathway Downstream Signaling Pathways MAO->Pathway Kinases->Pathway MicrobialEnzymes->Pathway Neurotransmission Modulation of Neurotransmission Pathway->Neurotransmission CellCycle Cell Cycle Regulation Pathway->CellCycle BacterialGrowth Inhibition of Bacterial Growth Pathway->BacterialGrowth Response Therapeutic Effect Neurotransmission->Response CellCycle->Response BacterialGrowth->Response

References

Spectroscopic and Structural Elucidation of 2-Hydrazinyl-6-iodobenzo[d]thiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Hydrazinyl-6-iodobenzo[d]thiazole, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this document presents expected spectroscopic characteristics based on the analysis of structurally analogous compounds. The experimental protocols detailed herein are generalized from established methods for the synthesis and characterization of similar 2-hydrazinyl-benzo[d]thiazole derivatives.

Molecular Structure and Properties

This compound is a derivative of the benzothiazole heterocyclic system, featuring a hydrazinyl group at the 2-position and an iodine atom at the 6-position. The presence of the iodo-substituent significantly influences the molecule's physicochemical properties, including its molecular weight and potential for further functionalization.

PropertyValue
Molecular Formula C₇H₆IN₃S[1]
Molecular Weight 291.11 g/mol [1]
SMILES Code NNC1=NC2=CC=C(I)C=C2S1[1]

Spectroscopic Data (Expected)

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on data from analogous compounds such as 2-hydrazinyl-6-methoxybenzo[d]thiazole and other substituted benzothiazole derivatives.[2][3]

¹H NMR Spectroscopy (Expected)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.5 - 7.8d1HAromatic H (position 4)
~ 7.2 - 7.4dd1HAromatic H (position 5)
~ 7.0 - 7.2d1HAromatic H (position 7)
~ 4.5 - 5.5br s2H-NH₂
~ 8.0 - 8.5br s1H-NH-

Solvent: DMSO-d₆

¹³C NMR Spectroscopy (Expected)
Chemical Shift (δ, ppm)Assignment
~ 165 - 170C2 (C=N)
~ 150 - 155C7a
~ 135 - 140C3a
~ 125 - 130C5
~ 120 - 125C4
~ 115 - 120C7
~ 90 - 95C6 (C-I)

Solvent: DMSO-d₆

IR Spectroscopy (Expected)
Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3400Strong, BroadN-H stretching (hydrazine)
3100 - 3200MediumAromatic C-H stretching
1600 - 1620MediumC=N stretching
1550 - 1580MediumAromatic C=C stretching
~ 800StrongC-I stretching
Mass Spectrometry (Expected)
m/zRelative Intensity (%)Assignment
291100[M]⁺ (Molecular Ion)
276Variable[M-NH]⁺
164Variable[M-I]⁺
149Variable[C₇H₅N₂S]⁺

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of this compound, adapted from methodologies reported for similar compounds.[2][4][5]

Synthesis of this compound

A mixture of 2-chloro-6-iodobenzo[d]thiazole (1 mmol) and hydrazine hydrate (10 mmol) in a suitable solvent such as ethanol or isopropanol is refluxed for several hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated product is filtered, washed with cold ethanol, and dried under vacuum. Recrystallization from an appropriate solvent like ethanol can be performed for further purification.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer. The sample is dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample is prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

  • Mass Spectrometry: Mass spectrometric data is obtained using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer to determine the molecular weight and fragmentation pattern of the compound.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the synthesis and characterization of this compound and the logical relationship of its spectroscopic analysis.

G cluster_synthesis Synthesis Workflow start Start Materials: 2-Chloro-6-iodobenzo[d]thiazole Hydrazine Hydrate reaction Reaction: Reflux in Ethanol start->reaction workup Work-up: Cooling, Filtration, Washing reaction->workup purification Purification: Recrystallization workup->purification product Final Product: This compound purification->product G cluster_analysis Spectroscopic Analysis Workflow sample Purified Sample nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr ir IR Spectroscopy sample->ir ms Mass Spectrometry sample->ms structure Structural Elucidation nmr->structure ir->structure ms->structure

References

An In-depth Technical Guide on the Crystal Structure Analysis of 2-Hydrazinyl-6-iodobenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This technical guide provides a comprehensive overview of the crystal structure analysis of 2-hydrazinyl-benzothiazole, a close structural analog of 2-Hydrazinyl-6-iodobenzo[d]thiazole. Due to the limited availability of public crystallographic data for this compound, this document utilizes the crystal structure of the parent compound, benzothiazol-2-yl-hydrazine, as a representative model. The guide details the experimental protocols for synthesis and single-crystal X-ray diffraction, presents a thorough analysis of the crystallographic data, and discusses the key structural features, including intermolecular interactions. This information is valuable for researchers in medicinal chemistry and materials science, offering insights into the structural characteristics of this class of compounds, which can inform the design of novel therapeutic agents and functional materials.

Introduction

Benzothiazole derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their diverse pharmacological activities. The introduction of a hydrazinyl group at the 2-position of the benzothiazole scaffold can lead to compounds with a range of biological properties. The 6-iodo substitution is often explored to enhance potency or modulate pharmacokinetic properties. A thorough understanding of the three-dimensional structure of these molecules is paramount for structure-activity relationship (SAR) studies and rational drug design.

This guide focuses on the crystal structure analysis of 2-hydrazinyl-benzothiazole, providing a detailed framework for understanding the solid-state conformation and intermolecular interactions of this family of compounds.

Experimental Protocols

Synthesis and Crystallization

The synthesis of 2-hydrazinyl-benzothiazole is a well-established procedure. High-quality single crystals suitable for X-ray diffraction are typically obtained through slow evaporation of a saturated solution.

Synthesis of 2-hydrazinyl-benzothiazole: A common route involves the reaction of 2-mercaptobenzothiazole with hydrazine hydrate.

  • Reactants: 2-mercaptobenzothiazole, Hydrazine hydrate (80%), Ethanol.

  • Procedure: 2-mercaptobenzothiazole is dissolved in ethanol, and hydrazine hydrate is added to the solution. The mixture is then refluxed. Upon cooling, the product precipitates and can be collected by filtration.

  • Purification: The crude product is recrystallized from a suitable solvent, such as ethanol, to yield pure crystals.

Single Crystal Growth: Single crystals for X-ray analysis were grown by slow evaporation of an ethanol solution of the purified compound at room temperature.

X-ray Data Collection and Structure Refinement

A suitable single crystal was mounted on a goniometer. X-ray intensity data were collected at room temperature using a diffractometer with graphite-monochromated Mo Kα radiation (λ = 0.71073 Å). The structure was solved by direct methods and refined by full-matrix least-squares on F².

Data Presentation

The following tables summarize the key crystallographic data and structural parameters for 2-hydrazinyl-benzothiazole.

Table 1: Crystal Data and Structure Refinement Details [1]

ParameterValue
Empirical formulaC₇H₇N₃S
Formula weight165.22
Temperature293(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/n
Unit cell dimensionsa = 10.842(9) Å, α = 90°
b = 5.750(7) Å, β = 110.13(6)°
c = 12.964(6) Å, γ = 90°
Volume758.8(11) ų
Z4
Density (calculated)1.447 Mg/m³
Absorption coefficient0.386 mm⁻¹
F(000)344
Crystal size0.25 x 0.20 x 0.15 mm
Theta range for data collection2.39 to 25.99°
Final R indices [I>2sigma(I)]R1 = 0.060, wR2 = 0.153
R indices (all data)R1 = 0.091, wR2 = 0.174

Table 2: Selected Bond Lengths (Å)

BondLength (Å)
S1-C71.745(4)
S1-C21.758(4)
N1-C71.309(5)
N1-C61.393(5)
N2-N31.401(5)
N2-C71.365(5)

**Table 3: Selected Bond Angles (°) **

AtomsAngle (°)
C7-S1-C289.2(2)
C7-N1-C6111.4(3)
N3-N2-C7119.8(3)
N1-C7-N2121.7(4)
N1-C7-S1114.7(3)
N2-C7-S1123.6(3)

Structural Analysis and Visualization

The crystal structure of 2-hydrazinyl-benzothiazole reveals that the benzothiazole ring system is essentially planar. The hydrazinyl group is attached to the C2 carbon of the thiazole ring.

Intermolecular Interactions

The crystal packing is primarily stabilized by intermolecular N-H···N hydrogen bonds. These interactions link the molecules into a three-dimensional network.

G Hydrogen Bonding Network cluster_0 Molecule A cluster_1 Molecule B A_N2 N2-H B_N1 N1 (thiazole) A_N2->B_N1 N-H···N A_N1 N1 (thiazole)

Intermolecular Hydrogen Bonding Interaction
Experimental Workflow

The overall workflow for the crystal structure analysis is depicted in the following diagram.

workflow cluster_synthesis Synthesis & Crystallization cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement synthesis Synthesis of 2-Hydrazinyl-benzothiazole crystallization Single Crystal Growth (Slow Evaporation) synthesis->crystallization data_collection X-ray Diffraction Data Collection crystallization->data_collection Crystal Selection data_processing Data Reduction & Correction data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution refinement Structure Refinement (Full-matrix least-squares) structure_solution->refinement final_structure Crystallographic Information File (CIF) refinement->final_structure Final Structural Model

Workflow for Crystal Structure Analysis

Conclusion

The crystal structure of 2-hydrazinyl-benzothiazole provides fundamental insights into the solid-state conformation and intermolecular interactions of this class of compounds. The planar benzothiazole core and the hydrogen bonding capabilities of the hydrazinyl group are key structural features. This detailed structural information serves as a valuable foundation for future drug design and development efforts targeting novel therapeutics based on the 2-hydrazinyl-benzothiazole scaffold. While the specific crystallographic data for the 6-iodo derivative remains to be publicly reported, the analysis of the parent compound offers a robust model for understanding its likely structural characteristics.

References

Potential Therapeutic Applications of Iodinated Benzothiazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the burgeoning field of iodinated benzothiazoles and their potential therapeutic applications. This class of compounds has demonstrated significant promise in diagnostics, particularly in neuroimaging, as well as in therapeutic interventions for cancer and microbial infections. This document outlines the synthesis, mechanisms of action, and preclinical data associated with iodinated benzothiazoles, offering a valuable resource for researchers engaged in drug discovery and development.

Neurodegenerative Diseases: Amyloid Plaque Imaging

A primary application of iodinated benzothiazoles is in the development of radiotracers for the in vivo imaging of β-amyloid (Aβ) plaques, a hallmark of Alzheimer's disease. Radioiodination of the benzothiazole scaffold allows for the creation of potent ligands for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) imaging.

Quantitative Data: Amyloid Plaque Binding Affinity

The binding affinity of various iodinated benzothiazole derivatives to Aβ aggregates is a critical parameter for their efficacy as imaging agents. The inhibition constant (Kᵢ) is a commonly used measure of this affinity, with lower values indicating higher affinity.

CompoundRadioisotopeKᵢ (nM)Brain Uptake (%ID/g at 2 min)Reference
2-(4'-[¹¹C]methylaminophenyl)-6-hydroxybenzothiazole ([¹¹C]PIB)¹¹C~1-10High[1]
[(¹²⁵I)]-2-(5'-iodo-2,2'-bithiophen-5-yl)-6-methoxybenzo[d]thiazole¹²⁵I0.11 - 4.640.87[2][3]
[(¹²⁵I)]-2-(2,2'-bithiophen-5-yl)-6-iodobenzo[d]thiazole¹²⁵I0.11 - 4.643.42[2][3]
Various 2-aryl benzothiazole derivativesNot specifiedNot specifiedNot specified[4]

Note: This table presents a selection of data from the literature; refer to the cited sources for more comprehensive information.

Experimental Protocols

Synthesis and Radioiodination of Benzothiazole Derivatives (Chloramine-T Method)

A common method for radioiodinating benzothiazole precursors is the Chloramine-T method. The following is a generalized protocol:

  • Preparation of Reagents:

    • Dissolve the benzothiazole precursor in a suitable solvent (e.g., ethanol).

    • Prepare a fresh solution of Chloramine-T in a buffer (e.g., phosphate buffer, pH 7.5).

    • Prepare a quenching solution of sodium metabisulfite.

    • The radioiodine (e.g., Na¹²⁵I) is obtained in a ready-to-use formulation.[5]

  • Radioiodination Reaction:

    • To a reaction vial, add the benzothiazole precursor solution.

    • Add the radioiodine solution (e.g., ~1 mCi of Na¹²⁵I).[5]

    • Initiate the reaction by adding the Chloramine-T solution. The amount of Chloramine-T is critical and should be optimized for each substrate to maximize iodination and minimize oxidation.[5][6][7]

    • Allow the reaction to proceed for a short duration (e.g., 60 seconds) at room temperature with gentle mixing.[5]

  • Quenching and Purification:

    • Stop the reaction by adding the sodium metabisulfite solution.[5]

    • Purify the radioiodinated product from unreacted iodine and other reagents using techniques such as solid-phase extraction (SPE) with C18 cartridges or high-performance liquid chromatography (HPLC).

In Vitro Amyloid Binding Assay (Thioflavin T Competition Assay)

This assay is used to determine the binding affinity (Kᵢ) of a test compound for Aβ fibrils.

  • Preparation of Aβ Fibrils:

    • Synthesized Aβ peptide (e.g., Aβ₁₋₄₂) is dissolved in a suitable buffer and incubated to allow fibril formation.

  • Competition Binding Experiment:

    • Aβ fibrils are incubated with a known fluorescent amyloid-binding dye, Thioflavin T (ThT), and varying concentrations of the iodinated benzothiazole test compound.

    • The fluorescence of ThT, which increases upon binding to amyloid fibrils, is measured.

    • The ability of the test compound to displace ThT from the fibrils is quantified, and the IC₅₀ (the concentration of the test compound that inhibits 50% of ThT binding) is determined.

  • Calculation of Kᵢ:

    • The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation, which also takes into account the concentration and binding affinity of ThT.

Experimental Workflow: Amyloid Imaging Agent Development

G cluster_synthesis Synthesis & Radiolabeling cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Precursor Benzothiazole Precursor Radioiodination Radioiodination (e.g., Chloramine-T) Precursor->Radioiodination Purification Purification (HPLC/SPE) Radioiodination->Purification BindingAssay Amyloid Binding Assay (Ki determination) Purification->BindingAssay Autoradiography Autoradiography on AD brain tissue BindingAssay->Autoradiography Biodistribution Biodistribution Studies (Brain Uptake) Autoradiography->Biodistribution PET_SPECT PET/SPECT Imaging in animal models Biodistribution->PET_SPECT

Caption: Workflow for the development of iodinated benzothiazole amyloid imaging agents.

Anticancer Applications

Benzothiazole derivatives, including iodinated analogues, have emerged as a promising class of anticancer agents. Their mechanisms of action are often multifactorial, involving the inhibition of key signaling pathways that are dysregulated in cancer.

Quantitative Data: In Vitro Anticancer Activity

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundCancer Cell LineIC₅₀ (µM)Reference
Benzothiazole-piperazine derivative 1hHUH-7Not specified[8]
Benzothiazole-piperazine derivative 1jHUH-7Not specified[8]
Benzothiazole derivative B19MDA-MB-4680.067[9]
Benzothiazole derivative BD750CTLL-21.2 ± 0.1[10]
Benzothiazole derivative PB11U87, HeLa< 0.05[11][12]

Note: This table provides a selection of IC₅₀ values. The specific structures of these compounds can be found in the corresponding references.

Signaling Pathways in Cancer Targeted by Benzothiazoles

Benzothiazole derivatives have been shown to modulate several critical signaling pathways implicated in cancer cell proliferation, survival, and migration.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades promoting cell growth and proliferation. Benzothiazoles can act as EGFR inhibitors, blocking these downstream effects.[13][14][15][16]

EGFR_Pathway EGFR EGFR Grb2 Grb2/Sos EGFR->Grb2 Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Benzothiazole Iodinated Benzothiazole Benzothiazole->EGFR

Caption: Inhibition of the EGFR signaling pathway by iodinated benzothiazoles.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, survival, and metabolism. Its aberrant activation is common in many cancers. Benzothiazole derivatives have been shown to suppress this pathway, leading to apoptosis.[8][11][12][13]

PI3K_Akt_mTOR_Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Survival mTOR->CellGrowth Benzothiazole Iodinated Benzothiazole Benzothiazole->PI3K Benzothiazole->Akt

Caption: Suppression of the PI3K/Akt/mTOR pathway by iodinated benzothiazoles.

JAK/STAT Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a primary signaling cascade for a wide array of cytokines and growth factors, playing a key role in cell proliferation and immune responses. Benzothiazoles can inhibit this pathway, particularly by blocking the phosphorylation of STAT proteins.[9][10][13][17]

JAK_STAT_Pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK STAT STAT JAK->STAT phosphorylates STAT_P p-STAT (dimer) STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus GeneExpression Gene Expression (Proliferation, Survival) Nucleus->GeneExpression Benzothiazole Iodinated Benzothiazole Benzothiazole->JAK

Caption: Inhibition of the JAK/STAT signaling pathway by iodinated benzothiazoles.

Antimicrobial Applications

Iodinated benzothiazole derivatives have also demonstrated promising activity against a range of bacterial and fungal pathogens.

Quantitative Data: Antimicrobial Activity

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

CompoundMicroorganismMIC (µg/mL)Reference
Dichloropyrazole-based benzothiazoleGram-positive strains0.0156-0.25[18]
Dichloropyrazole-based benzothiazoleGram-negative strains1-4[18]
Benzothiazole-isatin derivative 41cE. coli3.1[18]
Benzothiazole-isatin derivative 41cP. aeruginosa6.2[18]
Benzothiazole derivative 3E. coli25-100[19]
Benzothiazole derivative 4E. coli25-100[19]

Note: The specific structures of these compounds can be found in the corresponding references.

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution of Test Compound: The iodinated benzothiazole is serially diluted in the broth medium in a microtiter plate.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

Iodinated benzothiazoles represent a versatile scaffold with significant potential across multiple therapeutic areas. Their application as amyloid imaging agents is well-established, with ongoing research focused on improving brain penetration and binding specificity. In oncology, their ability to modulate key signaling pathways offers a promising avenue for the development of novel anticancer therapeutics. Furthermore, their antimicrobial properties warrant further investigation in the face of growing antibiotic resistance. This technical guide provides a foundational understanding of the current state of research and highlights the key experimental methodologies for the evaluation of these promising compounds. Continued exploration of the structure-activity relationships and mechanisms of action of iodinated benzothiazoles is crucial for translating their therapeutic potential into clinical applications.

References

The Synthetic Versatility of 2-Hydrazinyl-6-iodobenzo[d]thiazole: A Gateway to Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydrazinyl-6-iodobenzo[d]thiazole is a key heterocyclic building block, offering a versatile platform for the synthesis of a wide array of more complex molecular architectures. Its strategic combination of a reactive hydrazine moiety and a modifiable iodo-substituent on the benzothiazole core makes it a valuable precursor in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the synthesis, key reactions, and potential applications of this compound, with a focus on its utility in the construction of novel pyrazole-containing entities and other biologically relevant derivatives. Detailed experimental protocols, tabulated quantitative data, and workflow diagrams are presented to facilitate its practical application in the laboratory.

Introduction

The benzothiazole scaffold is a privileged heterocyclic motif found in numerous pharmacologically active compounds and functional materials. The introduction of a hydrazinyl group at the 2-position and an iodine atom at the 6-position of the benzothiazole ring system significantly enhances its synthetic utility. The hydrazine group serves as a potent nucleophile, readily participating in condensation reactions to form hydrazones, which can then undergo cyclization to afford various five- and six-membered heterocyclic rings. The iodo-substituent, on the other hand, provides a handle for further functionalization through various cross-coupling reactions, allowing for the introduction of diverse chemical functionalities. This guide will delve into the synthetic pathways involving this compound, highlighting its role as a pivotal precursor in organic synthesis.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the corresponding substituted aniline. The general strategy involves the formation of the 2-aminobenzothiazole core, followed by the conversion of the amino group to a hydrazine.

Synthesis of the Precursor: 2-Amino-6-iodobenzothiazole

The initial step is the synthesis of 2-amino-6-iodobenzothiazole from 4-iodoaniline. A common method for this transformation is the reaction of the aniline with a thiocyanate salt in the presence of a halogen, such as bromine, in an acidic medium.[1][2]

Experimental Protocol: Synthesis of 2-Amino-6-iodobenzothiazole

  • To a solution of 4-iodoaniline (1 equivalent) in glacial acetic acid, add potassium thiocyanate (2 equivalents).

  • Cool the mixture in an ice bath and slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 12-16 hours.

  • Pour the reaction mixture into ice-water and neutralize with a solution of sodium hydroxide to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield pure 2-amino-6-iodobenzothiazole.

Conversion to this compound

The transformation of the 2-amino group to a hydrazinyl group is typically achieved through diazotization followed by reduction, or more directly by nucleophilic aromatic substitution of a suitable precursor. A widely used method involves the reaction of the 2-aminobenzothiazole with hydrazine hydrate in the presence of an acid catalyst.[3]

Experimental Protocol: Synthesis of this compound

  • Suspend 2-amino-6-iodobenzothiazole (1 equivalent) in a suitable high-boiling solvent such as ethylene glycol.

  • Add hydrazine hydrate (10-20 equivalents) to the suspension.

  • Add a catalytic amount of concentrated hydrochloric acid dropwise at room temperature.

  • Heat the reaction mixture to reflux (typically 120-140 °C) for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into cold water to precipitate the product.

  • Filter the solid, wash thoroughly with water to remove excess hydrazine hydrate, and dry under vacuum to obtain this compound.

Table 1: Summary of Synthesis Yields and Physical Properties

CompoundStarting MaterialReagentsSolventYield (%)Melting Point (°C)Reference
2-Amino-6-iodobenzothiazole4-IodoanilineKSCN, Br₂Glacial Acetic Acid70-80205-207[1][2] (Analogous)
This compound2-Amino-6-iodobenzothiazoleHydrazine Hydrate, HClEthylene Glycol65-75198-200[3] (Analogous)

Synthesis Workflow

Synthesis_of_2_Hydrazinyl_6_iodobenzothiazole start 4-Iodoaniline step1 Thiocyanation/ Cyclization start->step1 KSCN, Br2 Glacial Acetic Acid intermediate 2-Amino-6-iodobenzothiazole step1->intermediate step2 Hydrazinolysis intermediate->step2 Hydrazine Hydrate, HCl Ethylene Glycol product This compound step2->product

Caption: Synthetic pathway for this compound.

Applications in Organic Synthesis: A Precursor to Pyrazole Derivatives

A primary application of this compound in organic synthesis is its use as a building block for the construction of pyrazole-containing heterocycles. The hydrazine moiety readily undergoes condensation with 1,3-dicarbonyl compounds or their synthetic equivalents to form pyrazole rings.

Reaction with 1,3-Diketones

The reaction of this compound with 1,3-diketones in a suitable solvent, often in the presence of an acid or base catalyst, leads to the formation of 1-(6-iodobenzo[d]thiazol-2-yl)-3,5-disubstituted-1H-pyrazoles.[4][5]

Experimental Protocol: Synthesis of 1-(6-Iodobenzo[d]thiazol-2-yl)-3,5-dimethyl-1H-pyrazole

  • Dissolve this compound (1 equivalent) in ethanol or glacial acetic acid.

  • Add acetylacetone (1.1 equivalents) to the solution.

  • Reflux the reaction mixture for 2-4 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield the desired pyrazole derivative.

Table 2: Representative Yields for Pyrazole Synthesis

Pyrazole Derivative1,3-Dicarbonyl CompoundCatalystSolventYield (%)Reference
1-(Benzo[d]thiazol-2-yl)-3,5-dimethyl-1H-pyrazoleAcetylacetoneAcetic AcidEthanol85-95[4][5] (Analogous)
Ethyl 1-(benzo[d]thiazol-2-yl)-5-methyl-1H-pyrazole-3-carboxylateEthyl acetoacetateAcetic AcidEthanol80-90[4][5] (Analogous)

Reaction Workflow for Pyrazole Synthesis

Pyrazole_Synthesis precursor This compound reaction Condensation/ Cyclization precursor->reaction diketone 1,3-Diketone diketone->reaction product 1-(6-Iodobenzo[d]thiazol-2-yl)pyrazole Derivative reaction->product Reflux (e.g., Ethanol)

Caption: General scheme for the synthesis of pyrazole derivatives.

Potential Biological Significance

Benzothiazole and pyrazole moieties are independently recognized for their broad spectrum of biological activities. The combination of these two pharmacophores in a single molecule, facilitated by the use of this compound as a precursor, is a promising strategy in drug discovery.

Derivatives of benzothiazole have been reported to exhibit a range of biological effects, including antimicrobial, anti-inflammatory, and anticancer activities.[6][7] The presence of a halogen, such as iodine, can further modulate the lipophilicity and electronic properties of the molecule, potentially enhancing its biological profile.

Similarly, pyrazole derivatives are known to possess diverse pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial effects.[8] The synthesis of hybrid molecules incorporating both the 6-iodobenzothiazole and pyrazole scaffolds could lead to the discovery of novel therapeutic agents with enhanced potency and selectivity.

Potential Signaling Pathway Involvement

Signaling_Pathway compound Benzothiazole-Pyrazole Hybrid target Molecular Target (e.g., Enzyme, Receptor) compound->target Binding/ Inhibition pathway Cellular Signaling Pathway target->pathway Modulation response Biological Response (e.g., Anti-inflammatory, Antimicrobial) pathway->response Downstream Effects

Caption: Hypothetical mechanism of action for derived compounds.

Conclusion

This compound stands out as a highly valuable and versatile precursor in the field of organic synthesis. Its accessible synthesis and the dual reactivity of its hydrazine and iodo functionalities provide a robust platform for the generation of diverse and complex heterocyclic systems. The demonstrated utility in the synthesis of pyrazole derivatives, coupled with the potential for further functionalization via the iodo group, opens up extensive possibilities for the development of novel compounds with significant potential in medicinal chemistry and materials science. This guide provides the foundational knowledge and practical protocols to encourage further exploration and exploitation of this powerful synthetic intermediate.

References

A Technical Guide to the Synthetic Routes of Substituted Benzothiazoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted benzothiazoles are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents. Their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, have driven extensive research into their synthesis. This technical guide provides an in-depth review of the primary synthetic routes for this versatile heterocyclic scaffold, with a focus on providing actionable experimental details and comparative data for researchers in drug discovery and development.

Core Synthetic Strategies: An Overview

The synthesis of the benzothiazole ring system predominantly relies on the cyclization of a benzene ring bearing amino and thiol functionalities in ortho positions. The most common and versatile starting material for this purpose is 2-aminothiophenol. Variations in the second reactant allow for the introduction of a wide array of substituents at the 2-position of the benzothiazole core, which is crucial for modulating biological activity.

This guide will focus on the most prevalent and effective synthetic methodologies, including:

  • Condensation of 2-Aminothiophenol with Aldehydes: A widely used method for the synthesis of 2-aryl- and 2-alkylbenzothiazoles.

  • Microwave-Assisted Synthesis: A modern approach offering significant advantages in terms of reaction time and yield.

  • Synthesis of 2-Aminobenzothiazoles: A key building block for further functionalization.

While historical methods like the Bischler synthesis are noted for their contribution to heterocyclic chemistry, their application to benzothiazole synthesis is not as prevalent as the methods detailed below. Similarly, the Jacobson-Hugershoff reaction is not a commonly employed route for benzothiazole synthesis.

Data Presentation: A Comparative Analysis of Synthetic Routes

The following tables summarize quantitative data from various reported synthetic protocols, allowing for a clear comparison of reaction conditions, catalysts, and yields.

Table 1: Synthesis of 2-Arylbenzothiazoles via Condensation of 2-Aminothiophenol with Aromatic Aldehydes

EntryAldehydeCatalyst (mol%)SolventTemp. (°C)TimeYield (%)Reference
1BenzaldehydeZn(OTf)₂ (10)EthanolReflux5 h92[1]
24-MethoxybenzaldehydeZn(OTf)₂ (10)EthanolReflux4 h95[1]
34-ChlorobenzaldehydeZn(OTf)₂ (10)EthanolReflux5 h90[1]
44-NitrobenzaldehydeH₂O₂/HClEthanolRT1 h94[2]
52-HydroxybenzaldehydeNoneGlycerol110-1701-24 h62-71[3]
6BenzaldehydeCu(II)-nano-silicaNone8015-90 min87-98[2]
7BenzaldehydeTiO₂ NPs/H₂O₂DaylightRT5-27 min90-97[2]
8BenzaldehydeZnO NPsNoneRT30 min79-91[2]

Table 2: Synthesis of 2-Alkylbenzothiazoles via Condensation of 2-Aminothiophenol with Aliphatic Aldehydes

EntryAldehydeReagent/CatalystSolventTemp. (°C)TimeYield (%)Reference
1Propanal4Å MS, then PCC/Silica gelDichloromethaneRT, then reflux2 h, then 20 min92[4]
2Butanal4Å MS, then PCC/Silica gelDichloromethaneRT, then reflux2 h, then 20 min95[4]
3IsobutyraldehydeZn(OAc)₂·2H₂O (5)None8030-60 min67[5]
4Heptanal4Å MS, then PCC/Silica gelDichloromethaneRT, then reflux2 h, then 20 min88[4]

Table 3: Microwave-Assisted Synthesis of Substituted Benzothiazoles

EntryReactant 1Reactant 2Catalyst/SolventPower (W)Time (min)Yield (%)Reference
12-AminothiophenolBenzaldehyde[pmIm]Br210294[6]
22-Aminothiophenol4-Chlorobenzaldehyde[pmIm]Br210295[6]
32-Aminothiophenol2-HydroxybenzaldehydeEthanol--85[7]
42-MercaptobenzothiazoleHydrazine hydrateNaY Zeolite9607-
52-AminothiophenolFatty acidsP₄S₁₀-3-4High[8]
62-AminothiophenolChloroacetyl chlorideAcetic acid-10High[8]

Experimental Protocols: Detailed Methodologies

The following are detailed experimental protocols for key synthetic transformations.

Protocol 1: General Procedure for the Synthesis of 2-Arylbenzothiazoles using Zinc Triflate Catalyst [1]

A mixture of 2-aminothiophenol (1 mmol), an aromatic aldehyde (1.2 mmol), and Zn(OTf)₂ (10 mol%) in ethanol (5 ml) is placed in a 50 ml round-bottom flask. The mixture is stirred at reflux for the time specified in Table 1. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). After completion, the reaction mixture is cooled to room temperature and diluted with 1N NaOH (5 mL). The solution is then extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to afford the desired 2-arylbenzothiazole.

Protocol 2: Two-Step Synthesis of 2-Alkylbenzothiazoles [4]

Step 1: Condensation To a stirred solution of an aliphatic aldehyde (7.5 mmol) in dichloromethane (7.5 ml), 4Å molecular sieves (5.0 g) are added. 2-Aminothiophenol (0.63 g, 5.0 mmol) is then added dropwise to the mixture, and stirring is continued at room temperature for 1.5 - 2 hours. Upon completion of the reaction (monitored by TLC), the molecular sieves are removed by filtration. The solvent is evaporated under reduced pressure, and the residue is purified by column chromatography on silica gel (10% ethyl acetate/hexane) to yield the 2-alkyl-2,3-dihydrobenzo[d]thiazole intermediate.

Step 2: Oxidation The 2-alkyl-2,3-dihydrobenzo[d]thiazole from Step 1 is treated with pyridinium chlorochromate (PCC) supported on silica gel in dichloromethane and refluxed for 20 minutes to afford the corresponding 2-alkylbenzothiazole in excellent yields.

Protocol 3: Microwave-Assisted Synthesis of 2-Arylbenzothiazoles in an Ionic Liquid [6]

A mixture of 2-aminothiophenol (1 mmol) and an aromatic aldehyde (1 mmol) in 1-pentyl-3-methylimidazolium bromide ([pmIm]Br) (1 g) is placed in a beaker. The beaker is then subjected to microwave irradiation at 210 W for the time specified in Table 3. After completion of the reaction, the mixture is cooled to room temperature, and the product is extracted with diethyl ether (3 x 10 mL). The combined ether extracts are washed with water, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography. The ionic liquid can be washed with ether and dried under vacuum for reuse.

Signaling Pathways and Biological Mechanisms

Substituted benzothiazoles exert their biological effects by modulating various intracellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

Anticancer Activity

The anticancer properties of many benzothiazole derivatives are attributed to their ability to interfere with key signaling cascades that regulate cell proliferation, survival, and apoptosis.

  • EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) pathway is a critical regulator of cell growth and proliferation.[9][10] Overactivation of this pathway is a hallmark of many cancers. Certain 2-substituted benzothiazoles have been shown to downregulate EGFR protein levels, thereby inhibiting downstream signaling.[7]

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Benzothiazole Substituted Benzothiazole Benzothiazole->EGFR

Caption: Inhibition of EGFR Signaling by Substituted Benzothiazoles.

  • JAK/STAT Pathway: The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is crucial for cytokine signaling and immune responses.[11][12][13][14] Its aberrant activation is implicated in various cancers. Benzothiazole derivatives have been found to downregulate the expression of key components of this pathway, such as JAK and STAT3.[7]

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Benzothiazole Substituted Benzothiazole Benzothiazole->JAK Benzothiazole->STAT

Caption: Benzothiazole-Mediated Inhibition of the JAK/STAT Pathway.

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, metabolism, and survival.[15][16][17][18][19] Its dysregulation is a common event in cancer. Benzothiazoles can inhibit this pathway by downregulating the expression of Akt and mTOR.[7]

PI3K_Akt_mTOR_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Benzothiazole Substituted Benzothiazole Benzothiazole->Akt Benzothiazole->mTOR

Caption: The PI3K/Akt/mTOR Pathway and its Inhibition by Benzothiazoles.

  • NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation and cell survival.[20][21][22][23][24] Its constitutive activation is observed in many cancers. Some benzothiazole derivatives have been shown to inhibit the NF-κB pathway, contributing to their anti-inflammatory and anticancer effects.

NFkB_Signaling_Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB IkB->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Target Gene Expression Nucleus->Gene_Expression Benzothiazole Substituted Benzothiazole Benzothiazole->IKK DHFR_Inhibition DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF Nucleotide_Synthesis Nucleotide Synthesis THF->Nucleotide_Synthesis Benzothiazole Substituted Benzothiazole Benzothiazole->DHFR

References

The Genesis and Evolution of Hydrazinyl-Benzothiazoles: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzothiazole scaffold, a privileged heterocyclic system, has been a cornerstone in medicinal chemistry for over a century. A particularly intriguing and biologically active class of these compounds is the hydrazinyl-benzothiazole derivatives. This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of these compounds. It details key experimental protocols for their synthesis, presents a comprehensive summary of their biological activities with quantitative data, and elucidates their mechanism of action through key signaling pathways. This document serves as a vital resource for researchers engaged in the discovery and development of novel therapeutics based on the hydrazinyl-benzothiazole core.

Discovery and Historical Perspective

The journey of benzothiazole chemistry began in the late 19th century. In 1879, A.W. Hofmann first reported the synthesis of 2-substituted benzothiazoles. However, the parent benzothiazole was not isolated until 1967. A significant milestone in the industrial application of benzothiazoles was the discovery of 2-sulfanylbenzothiazoles as vulcanization accelerators in 1921.

The introduction of the hydrazinyl group at the 2-position of the benzothiazole ring marked a pivotal development, unlocking a wide array of pharmacological activities. Early explorations into hydrazinyl-benzothiazoles can be traced back to the mid-20th century, with a 1953 patent describing a 2'-(4'-lower alkanoylaminobenzal)-6-acetylamino-hydrazinobenzothiazole derivative, indicating research into this specific class of compounds was underway.

The primary synthetic strategies for creating the 2-hydrazinyl-benzothiazole core have historically involved two main precursors: 2-mercaptobenzothiazole and 2-aminobenzothiazole. The reaction of these precursors with hydrazine hydrate has been the most common and effective method for introducing the hydrazinyl moiety, a practice that continues to be refined and utilized in modern synthetic chemistry.

Synthetic Methodologies: Experimental Protocols

The synthesis of hydrazinyl-benzothiazole derivatives typically follows a multi-step process. Below are detailed experimental protocols for the synthesis of the core 2-hydrazinyl-benzothiazole and a representative hydrazone derivative.

Synthesis of 2-Hydrazinyl-1,3-benzothiazole from 2-Mercaptobenzothiazole

This protocol outlines the nucleophilic substitution reaction of 2-mercaptobenzothiazole with hydrazine hydrate.

Materials:

  • 2-Mercaptobenzothiazole

  • Hydrazine hydrate (80% solution)

  • Ethanol

Procedure:

  • A mixture of 2-mercaptobenzothiazole (e.g., 0.0119 moles, 2 grams) and hydrazine hydrate (80%, 8 ml) is refluxed for 4 hours.[1]

  • The reaction mixture is then cooled to room temperature.[1]

  • Ethanol (5 ml) is added to the cooled mixture to precipitate the product.[1]

  • The resulting precipitate is filtered and washed with cold water.[1]

  • The product, 2-hydrazinyl-1,3-benzothiazole, is obtained as green crystals.[1]

Synthesis of 2-((5-Substitutedbenzothiazol-2-yl)thio)-N'-(2-(4-(substitutedphenyl)ethylidene)acetohydrazide

This protocol describes a multi-step synthesis of a more complex hydrazone derivative, starting from a substituted 2-mercaptobenzothiazole.

Step 1: Synthesis of 2-((5-substitutedbenzothiazol-2-yl)thio)acetate derivatives

  • Equimolar quantities of a 5-substituted-benzothiazole-2-thiol, ethyl chloroacetate, and potassium carbonate (K₂CO₃) are refluxed in acetone.[2]

Step 2: Synthesis of 2-((5-substitutebenzothiazol-2-yl)thio)acetohydrazides

  • The 2-((5-substitutedbenzothiazol-2-yl)thio)acetate derivative from Step 1 is reacted with an excess of hydrazine hydrate.[2]

Step 3: Synthesis of the final hydrazone derivative

  • The 2-((5-substitutebenzothiazol-2-yl)thio)acetohydrazide from Step 2 is reacted with an appropriate 4-substituted benzaldehyde derivative in ethanol (EtOH).[2]

The following diagram illustrates a general workflow for the synthesis of hydrazinyl-benzothiazole derivatives.

G cluster_start Starting Materials cluster_synthesis Synthesis of Core Structure cluster_intermediate Intermediate cluster_derivatization Derivatization cluster_final Final Product 2-Mercaptobenzothiazole 2-Mercaptobenzothiazole Reflux Reflux 2-Mercaptobenzothiazole->Reflux Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Reflux 2-Hydrazinyl-benzothiazole 2-Hydrazinyl-benzothiazole Reflux->2-Hydrazinyl-benzothiazole Condensation Reaction Condensation Reaction 2-Hydrazinyl-benzothiazole->Condensation Reaction Aldehydes/Ketones Aldehydes/Ketones Aldehydes/Ketones->Condensation Reaction Hydrazinyl-benzothiazole Derivatives Hydrazinyl-benzothiazole Derivatives Condensation Reaction->Hydrazinyl-benzothiazole Derivatives

General synthetic workflow for hydrazinyl-benzothiazole derivatives.

Biological Activities and Quantitative Data

Hydrazinyl-benzothiazole derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for drug development in various therapeutic areas. Their efficacy spans from anticancer and antimicrobial to enzyme inhibition.

Anticancer Activity

A significant body of research has focused on the anticancer potential of these compounds. They have been shown to exhibit cytotoxic activity against a range of cancer cell lines.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Hydrazinyl-thiazole derivative (A37)A549 (Lung)4.59[3]
Hela (Cervical)2.69[3]
HepG2 (Liver)2.22[3]
MCF-7 (Breast)3.45[3]
Hydrazine based benzothiazole (11)Hela (Cervical)2.41[4][5]
COS-7 (Kidney)4.31[4][5]
Naphthalimide-benzothiazole (67)HT-29 (Colon)3.47[4][5]
A549 (Lung)3.89[4][5]
MCF-7 (Breast)5.08[4][5]
2-((5-substitutedbenzothiazol-2-yl)thio)-N'-(benzylidene)acetohydrazide (4e)A549 (Lung)30[2]
2-((5-substitutedbenzothiazol-2-yl)thio)-N'-(benzylidene)acetohydrazide (4d, 4e, 4h)C6 (Glioma)30[2]
Enzyme Inhibition

Hydrazinyl-benzothiazole derivatives have also been identified as potent inhibitors of various enzymes implicated in disease.

Compound ClassEnzymeIC₅₀ (µM)Reference
Benzothiazole-hydrazone derivative (3e)hMAO-B0.060[6]
Benzothiazole-hydrazone derivative (3h)hMAO-B0.075[6]
Amino acid-benzothiazole conjugateshCA V and hCA II2.9 - 88.1[7]
Fluorinated Hydrazinylthiazole Derivativesα-Amylase5.55 ± 0.06 (Acarbose standard)[7]

Mechanism of Action: Signaling Pathways

The anticancer activity of certain hydrazinyl-thiazole and -benzothiazole derivatives has been attributed to their ability to modulate key cellular signaling pathways involved in cell growth, proliferation, and survival. A prominent target is the Ras/MAPK/eIF4E pathway.

Inhibition of the Ras/MAPK/eIF4E Signaling Pathway

The Ras-Raf-MEK-ERK (MAPK) pathway is a critical signaling cascade that transmits signals from cell surface receptors to the nucleus, ultimately regulating gene expression.[8][9] Dysregulation of this pathway is a hallmark of many cancers.[9] Some hydrazinyl-thiazole derivatives have been shown to inhibit this pathway.[10]

Furthermore, these compounds can act as inhibitors of the interaction between the eukaryotic translation initiation factors eIF4E and eIF4G.[10] The eIF4E/eIF4G complex is crucial for the initiation of cap-dependent translation of mRNAs, many of which encode for proteins involved in cell proliferation and survival.[11] By disrupting this interaction, hydrazinyl-thiazole derivatives can selectively inhibit the translation of oncogenic proteins, leading to apoptosis and reduced cell migration.[10]

The following diagram illustrates the Ras/MAPK/eIF4E signaling pathway and the point of inhibition by hydrazinyl-thiazole derivatives.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates eIF4E eIF4E ERK->eIF4E Phosphorylates (indirectly via MNK) Transcription Transcription ERK->Transcription Activates Transcription Factors eIF4G eIF4G eIF4E->eIF4G Forms Complex Translation Translation eIF4G->Translation Initiates 4E-BP1 4E-BP1 4E-BP1->eIF4E Inhibits Inhibitor Hydrazinyl-Thiazole Derivative Inhibitor->eIF4E Inhibits eIF4G interaction Transcription->Translation

The Ras/MAPK/eIF4E signaling pathway and its inhibition.

Conclusion and Future Perspectives

The hydrazinyl-benzothiazole scaffold has firmly established its significance in medicinal chemistry, demonstrating a wide range of potent biological activities. The synthetic accessibility of these compounds, coupled with the potential for diverse functionalization, makes them an attractive platform for the development of novel therapeutic agents. The data presented in this guide underscores their promise, particularly in the realm of oncology.

Future research should focus on several key areas. Firstly, the elucidation of structure-activity relationships (SAR) through the synthesis and screening of focused compound libraries will be crucial for optimizing potency and selectivity. Secondly, a deeper understanding of the molecular mechanisms of action, including the identification of specific protein targets and the mapping of downstream signaling effects, will guide rational drug design. Finally, the evaluation of the pharmacokinetic and toxicological profiles of lead compounds will be essential for their translation into clinical candidates. The continued exploration of hydrazinyl-benzothiazole chemistry holds immense potential for addressing unmet medical needs and advancing the field of drug discovery.

References

Methodological & Application

Protocol for the synthesis of 2-Hydrazinyl-6-iodobenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: November 2025

The first step involves the synthesis of the intermediate, 6-iodo-2-aminobenzo[d]thiazole, through a thiocyanation reaction of 4-iodoaniline. The subsequent step is the conversion of this intermediate to the final product, 2-Hydrazinyl-6-iodobenzo[d]thiazole, via a nucleophilic substitution reaction with hydrazine hydrate.

Experimental Protocol

This protocol is divided into two main parts: the synthesis of the 6-iodo-2-aminobenzo[d]thiazole intermediate and its subsequent conversion to this compound.

Part A: Synthesis of 6-iodo-2-aminobenzo[d]thiazole

This procedure is adapted from the general synthesis of 2-aminobenzo[d]thiazole derivatives.[1]

Materials and Reagents:

  • 4-iodoaniline

  • Potassium thiocyanate (KSCN)

  • Glacial acetic acid

  • Bromine

  • 25% aqueous ammonia solution

  • Deionized water

  • Ethanol

Equipment:

  • Round-bottom flask

  • Magnetic stirrer with heating plate

  • Dropping funnel

  • Ice bath

  • Büchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 4-iodoaniline (1 equivalent) in glacial acetic acid.

  • Add potassium thiocyanate (4 equivalents) to the solution and stir the mixture at room temperature for 45 minutes.

  • Cool the reaction mixture to 10 °C using an ice bath.

  • In a separate beaker, dissolve bromine (2 equivalents) in a small amount of glacial acetic acid.

  • Add the bromine solution dropwise to the reaction mixture using a dropping funnel. A yellow suspension is expected to form.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature overnight.

  • Neutralize the reaction mixture to a pH of 8 by slowly adding 25% aqueous ammonia solution.

  • Collect the resulting precipitate by vacuum filtration using a Büchner funnel.

  • Wash the precipitate thoroughly with deionized water and then with cold ethanol.

  • Dry the purified 6-iodo-2-aminobenzo[d]thiazole product.

Part B: Synthesis of this compound

This procedure is adapted from the synthesis of 6-methoxy-2-hydrazinobenzothiazole.[2]

Materials and Reagents:

  • 6-iodo-2-aminobenzo[d]thiazole (from Part A)

  • Hydrazine hydrate (99.9%)

  • Concentrated hydrochloric acid (HCl)

  • Ethylene glycol

  • Deionized water

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • To a suspension of 6-iodo-2-aminobenzo[d]thiazole (1 equivalent) in ethylene glycol, add an excess of hydrazine hydrate.

  • Carefully add a catalytic amount of concentrated hydrochloric acid to the mixture.

  • Heat the mixture to reflux for 3-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Wash the precipitate with deionized water to remove any remaining impurities.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

  • Dry the final product under vacuum.

Data Presentation

The following table summarizes the key reaction parameters and expected product characteristics. Note that the yield and melting point are estimates based on similar reported syntheses and would need to be determined experimentally.

StepReactantsSolventKey Reagents/CatalystsReaction TimeTemperatureExpected Yield (%)Expected Melting Point (°C)
A 4-iodoaniline, KSCN, BromineGlacial Acetic Acid-OvernightRoom Temperature70-80>200 (decomposes)
B 6-iodo-2-aminobenzo[d]thiazole, Hydrazine HydrateEthylene GlycolConc. HCl3-4 hoursReflux60-70Not available

Visualization of the Experimental Workflow

The following diagram illustrates the two-step synthesis process for this compound.

Synthesis_Workflow Start 4-Iodoaniline Reagents_A KSCN, Br2 Glacial Acetic Acid Reaction_A Thiocyanation (Overnight, RT) Start->Reaction_A Reagents_A->Reaction_A Workup_A Neutralization (NH3), Filtration, Washing Reaction_A->Workup_A Intermediate 6-Iodo-2-aminobenzo[d]thiazole Workup_A->Intermediate Reagents_B Hydrazine Hydrate, Conc. HCl Reaction_B Hydrazinolysis (3-4h, Reflux) Intermediate->Reaction_B Reagents_B->Reaction_B Workup_B Precipitation (Water), Filtration, Recrystallization Reaction_B->Workup_B Final_Product This compound Workup_B->Final_Product

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols: 2-Hydrazinyl-6-iodobenzo[d]thiazole in Click Chemistry Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for utilizing 2-Hydrazinyl-6-iodobenzo[d]thiazole in click chemistry and related bioconjugation reactions. The unique structural features of this molecule, namely the nucleophilic hydrazinyl group and the reactive iodo-substituent, offer versatile handles for covalent modification and molecular assembly.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and chemical biology. Its benzothiazole core is a privileged scaffold found in numerous biologically active compounds. The presence of a hydrazinyl group at the 2-position and an iodine atom at the 6-position allows for orthogonal chemical modifications, making it a valuable building block for creating complex molecular architectures and bioconjugates. This document outlines two primary applications of this reagent in "click-like" and canonical click chemistry reactions.

Application 1: Hydrazone Formation via "Click-Like" Ligation

The hydrazinyl group of this compound can readily react with aldehydes to form stable hydrazone linkages. This type of reaction is often referred to as a "click-like" reaction due to its high efficiency, specificity, and mild reaction conditions, making it suitable for bioconjugation.

Experimental Protocol: Hydrazone Formation

This protocol describes the general procedure for the conjugation of this compound to an aldehyde-containing molecule.

Materials:

  • This compound

  • Aldehyde-functionalized molecule of interest

  • Ethanol or a mixture of ethanol and water

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve the aldehyde-functionalized molecule (1.0 equivalent) in ethanol.

  • Add a solution of this compound (1.1 equivalents) in ethanol to the reaction mixture.

  • Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops).

  • Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 50-55 °C) for 30-60 minutes.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the product can be isolated by precipitation, filtration, or standard chromatographic techniques.

ParameterCondition
Reactants This compound, Aldehyde-containing molecule
Solvent Ethanol/water mixture
Catalyst Glacial Acetic Acid
Temperature 50-55 °C
Reaction Time 30-45 minutes
pH ~4.0

Table 1: Summary of typical reaction conditions for hydrazone formation.[1]

Hydrazone_Formation_Workflow reagent1 This compound conditions Ethanol/Water pH ~4.0, 50-55°C 30-45 min reagent1->conditions reagent2 Aldehyde-containing Molecule reagent2->conditions product Hydrazone-linked Benzothiazole Conjugate conditions->product purification Isolation/ Purification product->purification final_product Purified Conjugate purification->final_product

Workflow for hydrazone formation.

Application 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The 6-iodo position of the benzothiazole ring serves as a convenient handle for introducing an alkyne functionality via a Sonogashira cross-coupling reaction. The resulting alkyne-modified benzothiazole can then participate in a highly efficient and widely used click chemistry reaction, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), to form a stable triazole linkage with an azide-containing molecule.

Part A: Synthesis of 2-Hydrazinyl-6-(alkynyl)benzo[d]thiazole Derivatives via Sonogashira Coupling

This protocol outlines the introduction of a terminal alkyne at the 6-position of the benzothiazole core.

Materials:

  • This compound

  • Terminal alkyne (e.g., Trimethylsilylacetylene, followed by deprotection)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine or diisopropylamine)

  • Solvent (e.g., THF or DMF)

Procedure:

  • To a flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equivalent), the palladium catalyst (0.05 equivalents), and CuI (0.1 equivalents).

  • Add the solvent and the amine base.

  • Add the terminal alkyne (1.2 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.

  • After the reaction is complete, filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography to yield the alkyne-coupled product. If a protected alkyne like TMSA is used, a subsequent deprotection step (e.g., with K₂CO₃ in methanol) is required.

ParameterCondition
Substrates Aryl iodide, Terminal alkyne
Catalyst Palladium complex, Copper(I) salt
Base Amine (e.g., Et₃N)
Solvent Anhydrous, e.g., THF or DMF
Atmosphere Inert (Argon or Nitrogen)
Temperature Room Temperature

Table 2: General conditions for Sonogashira coupling.

Sonogashira_Workflow start This compound reaction Sonogashira Coupling (Pd/Cu catalyst, Base) start->reaction alkyne Terminal Alkyne alkyne->reaction product 2-Hydrazinyl-6-(alkynyl)benzo[d]thiazole reaction->product

Synthesis of an alkyne-functionalized benzothiazole.
Part B: CuAAC Reaction of Alkyne-Functionalized Benzothiazole

This protocol details the click reaction between the synthesized 2-Hydrazinyl-6-(alkynyl)benzo[d]thiazole and an azide-containing molecule.

Materials:

  • 2-Hydrazinyl-6-(alkynyl)benzo[d]thiazole derivative (from Part A)

  • Azide-functionalized molecule of interest

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of t-butanol and water, or DMF)

Procedure:

  • Dissolve the 2-Hydrazinyl-6-(alkynyl)benzo[d]thiazole derivative (1.0 equivalent) and the azide-functionalized molecule (1.0 equivalent) in the chosen solvent system.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 equivalents) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 equivalents) in water.

  • To the reaction mixture containing the alkyne and azide, add the sodium ascorbate solution followed by the copper sulfate solution.

  • Stir the reaction at room temperature for 1-24 hours. The reaction is often complete within a few hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the triazole product can be isolated by filtration if it precipitates, or by extraction and subsequent purification via column chromatography.

ParameterCondition
Reactants Alkyne-benzothiazole, Azide-molecule
Catalyst CuSO₄·5H₂O (precursor), Sodium Ascorbate (reducing agent)
Solvent t-BuOH/H₂O, DMF, etc.
Temperature Room Temperature
Reaction Time 1-24 hours

Table 3: Typical conditions for CuAAC click reaction.

CuAAC_Workflow alkyne 2-Hydrazinyl-6-(alkynyl)benzo[d]thiazole reaction CuAAC Click Reaction (CuSO₄, Na-Ascorbate) alkyne->reaction azide Azide-containing Molecule azide->reaction product Triazole-linked Benzothiazole Conjugate reaction->product purification Isolation/ Purification product->purification final_product Purified Conjugate purification->final_product

Workflow for CuAAC click chemistry.

Applications in Drug Development and Research

The methodologies described above can be applied in various stages of drug discovery and development:

  • Lead Optimization: The modular nature of click chemistry allows for the rapid synthesis of a library of analogues by combining different azide or aldehyde-containing fragments with the this compound scaffold.

  • Bioconjugation: These reactions can be used to attach the benzothiazole moiety to biomolecules such as peptides, proteins, or nucleic acids for studying biological processes or for targeted drug delivery.

  • Development of Probes: The benzothiazole core is part of fluorogenic structures. By carefully designing the click reaction partners, it may be possible to create "click-on" fluorescent probes for imaging applications.[2][3]

Safety Considerations

  • Azides: Organic azides can be explosive and should be handled with care, especially low molecular weight azides.

  • Catalysts: Palladium and copper catalysts can be toxic and should be handled in a well-ventilated fume hood.

  • Solvents: Use appropriate personal protective equipment (PPE) when handling organic solvents.

Always consult the Safety Data Sheet (SDS) for all chemicals used.

Conclusion

This compound is a versatile building block for click chemistry and related ligation reactions. The protocols provided herein offer a starting point for researchers to explore the synthesis of novel conjugates and molecular assemblies for applications in drug discovery, chemical biology, and materials science. The specific reaction conditions may require optimization depending on the nature of the substrates being used.

References

Application Notes and Protocols: Derivatization of 2-Hydrazinyl-6-iodobenzo[d]thiazole for Biological Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and biological evaluation of novel derivatives of 2-hydrazinyl-6-iodobenzo[d]thiazole. This class of compounds holds significant promise for the development of new therapeutic agents, particularly in the areas of oncology and infectious diseases. The protocols outlined below detail the derivatization of the core scaffold and the subsequent screening for anticancer and antimicrobial activities.

Introduction

Benzothiazole and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a hydrazinyl group at the 2-position of the benzothiazole ring provides a versatile handle for further chemical modifications, allowing for the generation of diverse libraries of candidate compounds. The presence of an iodine atom at the 6-position offers a site for potential further functionalization and can influence the pharmacokinetic and pharmacodynamic properties of the molecules.

This document provides detailed methodologies for the synthesis of hydrazone derivatives from this compound and protocols for their subsequent biological screening.

Synthesis of 2-(2-Benzylidenehydrazinyl)-6-iodobenzo[d]thiazole Derivatives

The primary route for the derivatization of this compound involves the condensation reaction with various substituted aldehydes or ketones to form the corresponding hydrazones.

Experimental Protocol: General Procedure for Hydrazone Synthesis
  • Dissolution: Dissolve this compound (1 mmol) in a suitable solvent such as ethanol or methanol (20 mL) in a round-bottom flask.

  • Addition of Aldehyde/Ketone: To this solution, add the desired substituted aromatic or heteroaromatic aldehyde/ketone (1.1 mmol).

  • Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction: Reflux the reaction mixture for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation: After completion of the reaction, cool the mixture to room temperature. The solid product that precipitates is collected by filtration.

  • Purification: Wash the crude product with cold ethanol to remove any unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and dimethylformamide (DMF).

  • Characterization: Confirm the structure of the synthesized derivatives using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Biological Screening Protocols

The synthesized derivatives of this compound can be screened for a variety of biological activities. Below are protocols for assessing their anticancer and antimicrobial potential.

In Vitro Anticancer Activity

3.1.1. Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (e.g., 0.1, 1, 10, 50, 100 µM) and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

3.1.2. Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect and differentiate between apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Treat cancer cells with the synthesized derivatives at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

In Vitro Antimicrobial Activity

3.2.1. Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Protocol:

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Serial Dilution: Perform a serial two-fold dilution of the synthesized compounds in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the prepared microbial suspension.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Data Presentation

Disclaimer: The following data is for analogous benzothiazole hydrazone derivatives and is provided for illustrative purposes, as specific data for this compound derivatives is not currently available in the cited literature.

Table 1: In Vitro Anticancer Activity of Analogous Benzothiazole Hydrazone Derivatives (IC50 in µM)

Compound IDMCF-7 (Breast Cancer)HeLa (Cervical Cancer)A549 (Lung Cancer)Reference
Analog 1 (6-Chloro) 8.5 ± 0.712.3 ± 1.115.1 ± 1.3[1][2]
Analog 2 (6-Nitro) 5.2 ± 0.49.8 ± 0.911.4 ± 1.0[1]
Analog 3 (6-Methoxy) 15.7 ± 1.420.1 ± 1.825.3 ± 2.2[1]
Doxorubicin 0.8 ± 0.11.2 ± 0.11.5 ± 0.2[1]

Table 2: In Vitro Antimicrobial Activity of Analogous Benzothiazole Hydrazone Derivatives (MIC in µg/mL)

Compound IDS. aureusE. coliC. albicansReference
Analog 4 (6-Fluoro) 163264[3]
Analog 5 (Unsubstituted) 3264128[4]
Ciprofloxacin 42N/A[3]
Fluconazole N/AN/A8[3]

Visualizations

Logical Workflow for Derivatization and Screening

G cluster_synthesis Synthesis cluster_screening Biological Screening A This compound C Condensation Reaction (Ethanol, Acetic Acid, Reflux) A->C B Substituted Aldehydes/Ketones B->C D Crude Hydrazone Derivatives C->D E Purification (Recrystallization) D->E F Characterized Derivatives E->F G Anticancer Screening F->G F->G H Antimicrobial Screening F->H I MTT Assay (IC50 Determination) G->I J Apoptosis Assay G->J K MIC Determination H->K L Active Lead Compounds I->L J->L K->L

Caption: Workflow for synthesis and screening.

Signaling Pathway for Apoptosis Induction

G cluster_cell Cancer Cell Compound Benzothiazole Derivative ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Bax Bax (Pro-apoptotic) Compound->Bax Mito Mitochondrial Membrane Potential Disruption ROS->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Bcl2->Mito Bax->Mito

Caption: Mitochondrial pathway of apoptosis.

Experimental Workflow for MTT Assay

G A Seed Cancer Cells in 96-well plate B Incubate for 24h A->B C Treat with Synthesized Derivatives B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Solubilize Formazan with DMSO F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Values H->I

Caption: MTT assay workflow.

References

Application Notes and Protocols for the N-arylation of 2-Hydrazinyl-6-iodobenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the N-arylation of 2-hydrazinyl-6-iodobenzo[d]thiazole. This transformation is a key step in the synthesis of a diverse range of substituted benzothiazole derivatives, which are of significant interest in medicinal chemistry and materials science due to their varied biological activities and photophysical properties. The protocols described herein focus on two of the most powerful and versatile methods for C-N bond formation: the Buchwald-Hartwig amination and the Ullmann condensation.

Introduction

The N-arylation of hydrazinyl-substituted heterocycles provides access to complex molecular scaffolds that are often difficult to synthesize via other routes. The resulting N-aryl-2-hydrazinylbenzothiazoles can serve as versatile intermediates for the construction of novel bioactive molecules and functional materials. The choice between a palladium-catalyzed Buchwald-Hartwig amination and a copper-catalyzed Ullmann condensation often depends on the specific substrates, functional group tolerance, and desired reaction conditions.

Key Methodologies

Two primary catalytic systems are presented for the N-arylation of this compound:

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This modern cross-coupling reaction is renowned for its broad substrate scope and high functional group tolerance, typically operating under milder conditions than traditional methods.[1][2][3] It involves the use of a palladium catalyst in conjunction with a specialized phosphine ligand.

  • Copper-Catalyzed Ullmann Condensation: A classical method for C-N bond formation, the Ullmann reaction has seen significant advancements through the development of new ligands, allowing for milder reaction conditions than the traditionally harsh temperatures required.[4] It remains a valuable and often complementary approach to palladium-catalyzed methods.

Experimental Protocols

The following protocols are generalized procedures based on established methodologies for the N-arylation of related heterocyclic amines and hydrazines.[2][5][6] Optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific aryl halide substrates.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig N-Arylation

This protocol is adapted from procedures for the N-arylation of hydrazines and related amino-heterocycles.[2][5]

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or aryl iodide)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, XPhos, or BippyPhos)[3][5]

  • Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃), or Potassium carbonate (K₂CO₃))

  • Anhydrous solvent (e.g., Toluene, Dioxane, or DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), the aryl halide (1.2 mmol), the palladium precatalyst (0.02-0.05 mmol), and the phosphine ligand (0.04-0.10 mmol).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the base (2.0 mmol) and the anhydrous solvent (5 mL).

  • Seal the Schlenk tube and heat the reaction mixture at the appropriate temperature (typically 80-120 °C) with vigorous stirring for the specified time (typically 12-24 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove insoluble inorganic salts.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-aryl-2-hydrazinyl-6-iodobenzo[d]thiazole.

  • Characterize the purified product using spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).

Protocol 2: Copper-Catalyzed Ullmann Condensation

This protocol is based on modern Ullmann-type N-arylation procedures.[1][4]

Materials:

  • This compound

  • Aryl halide (preferably aryl iodide)

  • Copper(I) salt (e.g., CuI)

  • Ligand (e.g., 1,10-Phenanthroline or a diamine ligand)

  • Base (e.g., Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃))

  • Anhydrous solvent (e.g., DMF, DMSO, or Dioxane)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), the aryl halide (1.5 mmol), the copper(I) salt (0.1-0.2 mmol), and the ligand (0.2-0.4 mmol).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the base (2.0-3.0 mmol) and the anhydrous solvent (5 mL).

  • Seal the Schlenk tube and heat the reaction mixture at the appropriate temperature (typically 110-140 °C) with vigorous stirring for the specified time (typically 24-48 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system to yield the desired N-aryl-2-hydrazinyl-6-iodobenzo[d]thiazole.

  • Confirm the structure and purity of the product by spectroscopic analysis.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the N-arylation of substrates structurally similar to this compound, providing a starting point for optimization.

Table 1: Palladium-Catalyzed N-Arylation of Heterocyclic Amines with Aryl Halides

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃Dioxane10024~85-95
24-IodoanisolePd(OAc)₂ (3)XPhos (6)NaOtBuToluene11018~90-98
31-Bromo-4-nitrobenzenePd₂(dba)₃ (1.5)BippyPhos (3)K₂CO₃DMF9012~80-90
42-BromopyridinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃Dioxane10024~75-85

Data is representative and based on N-arylation of related amino-heterocycles. Actual yields may vary for this compound.

Table 2: Copper-Catalyzed N-Arylation of Heterocyclic Amines with Aryl Halides

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-IodotolueneCuI (10)1,10-Phenanthroline (20)K₂CO₃DMF12024~70-85
24-BromoanisoleCuI (15)Diamine Ligand (30)Cs₂CO₃Dioxane13036~65-80
31-Iodo-4-fluorobenzeneCuI (10)1,10-Phenanthroline (20)K₂CO₃DMSO11024~75-90
42-IodopyridineCuI (20)Diamine Ligand (40)Cs₂CO₃DMF14048~60-75

Data is representative and based on N-arylation of related amino-heterocycles. Actual yields may vary for this compound.

Visualizations

Experimental Workflow for N-Arylation

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification cluster_product Final Product Reactants This compound + Aryl Halide Catalyst Catalyst System (Pd or Cu based) Reactants->Catalyst Base Base Catalyst->Base Solvent Anhydrous Solvent Base->Solvent Inert Inert Atmosphere (N2 or Ar) Solvent->Inert Heating Heating & Stirring Inert->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Column Chromatography Workup->Purification Product N-Aryl-2-hydrazinyl- 6-iodobenzo[d]thiazole Purification->Product Analysis Spectroscopic Characterization Product->Analysis

Caption: General experimental workflow for the N-arylation of this compound.

Catalytic Cycles: Buchwald-Hartwig vs. Ullmann

catalytic_cycles cluster_buchwald Buchwald-Hartwig Amination cluster_ullmann Ullmann Condensation Pd0 Pd(0)Ln PdII_halide Ar-Pd(II)-X Ln Pd0->PdII_halide Oxidative Addition (Ar-X) PdII_amido Ar-Pd(II)-NRR' Ln PdII_halide->PdII_amido Ligand Exchange (HNRR', Base) PdII_amido->Pd0 Reductive Elimination Product_B N-Aryl Product PdII_amido->Product_B Ar-NRR' CuI Cu(I)X CuI_amido Cu(I)-NRR' CuI->CuI_amido Ligand Exchange (HNRR', Base) CuIII_intermediate Ar-Cu(III)-(NRR')X CuI_amido->CuIII_intermediate Oxidative Addition (Ar-X) CuIII_intermediate->CuI Reductive Elimination Product_U N-Aryl Product CuIII_intermediate->Product_U Ar-NRR'

Caption: Simplified comparison of the catalytic cycles for Buchwald-Hartwig and Ullmann N-arylation.

References

Application Notes and Protocols: 2-Hydrazinyl-6-iodobenzo[d]thiazole in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-hydrazinyl-6-iodobenzo[d]thiazole and its analogs in the development of potent kinase inhibitors. The protocols and data presented are based on established methodologies for the synthesis of hydrazinyl-thiazole derivatives that have shown significant activity against various protein kinases implicated in cancer and other diseases.

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of several approved drugs. The introduction of a hydrazinyl group at the 2-position of the benzothiazole ring system, particularly with a strategic iodine substitution at the 6-position for potential further functionalization (e.g., via cross-coupling reactions), provides a versatile platform for generating libraries of kinase inhibitors. The hydrazone linkage formed by the reaction of the 2-hydrazinyl group with various aldehydes and ketones allows for the exploration of diverse chemical space, leading to the identification of potent and selective kinase inhibitors. These compounds often target key kinases in oncogenic signaling pathways, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinase 2 (CDK2).

Synthetic Strategy and Rationale

The primary synthetic route involves the condensation of a 2-hydrazinyl-thiazole derivative with a suitable carbonyl compound (aldehyde or ketone) to form a hydrazone. This reaction is typically straightforward and high-yielding. The resulting N-arylidene-hydrazinyl-thiazole scaffold can be further modified to optimize biological activity.

A common and effective approach is the Hantzsch thiazole synthesis, where a thiosemicarbazone is reacted with an α-haloketone. For the purpose of these notes, we will adapt this general principle to a representative protocol starting from a precursor to a 2-hydrazinyl-benzothiazole.

Target Kinases and Signaling Pathways

Derivatives of 2-hydrazinyl-thiazole have been reported to inhibit several important protein kinases. A key target is VEGFR-2, a receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can disrupt the blood supply to tumors, leading to their regression.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor 2-Hydrazinyl-thiazole Derivative Inhibitor->VEGFR2 Inhibits (ATP-binding site)

VEGFR-2 Signaling Pathway and Inhibition.

Experimental Protocols

The following is a representative protocol for the synthesis of a kinase inhibitor library based on a 2-hydrazinyl-thiazole core structure.

Note: While the user requested a protocol starting with this compound, a specific, published protocol for this exact starting material in kinase inhibitor synthesis was not identified in the literature survey. The following protocol is a well-established, general method for the synthesis of analogous 2-(2-arylidenehydrazinyl)-4-arylthiazole derivatives, which are known kinase inhibitors. This protocol can be adapted by a skilled chemist for the specified starting material.

Protocol 1: Synthesis of 2-(2-Arylidenehydrazinyl)-4-arylthiazole Derivatives

This two-step protocol involves the initial formation of a thiosemicarbazone, followed by its cyclization with an α-haloketone to yield the target thiazole derivative.

Synthesis_Workflow A Aromatic Aldehyde/Ketone + Thiosemicarbazide B Step 1: Thiosemicarbazone Formation (Reflux in Ethanol with acid catalyst) A->B C Thiosemicarbazone Intermediate B->C E Step 2: Hantzsch Thiazole Synthesis (Reflux in Ethanol) C->E D α-Haloketone (e.g., 2-bromoacetophenone derivative) D->E F Crude Product E->F G Purification (Recrystallization or Column Chromatography) F->G H Pure 2-(2-Arylidenehydrazinyl)-4-arylthiazole (Kinase Inhibitor) G->H

General Synthetic Workflow.

Step 1: Synthesis of Thiosemicarbazone Intermediate

  • To a solution of the desired aromatic aldehyde or ketone (10 mmol) in ethanol (30 mL), add thiosemicarbazide (12 mmol).

  • Add a catalytic amount of concentrated sulfuric acid (2-3 drops).

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the thiosemicarbazone intermediate.

Step 2: Synthesis of the 2-(2-Arylidenehydrazinyl)-4-arylthiazole

  • In a round-bottom flask, dissolve the thiosemicarbazone intermediate (10 mmol) in absolute ethanol (40 mL).

  • Add the appropriate α-haloketone (e.g., a substituted 2-bromoacetophenone) (10 mmol) to the solution.

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture. The product often precipitates from the solution.

  • Collect the solid product by filtration.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography on silica gel to afford the pure 2-(2-arylidenehydrazinyl)-4-arylthiazole derivative.

Protocol 2: In Vitro Kinase Inhibition Assay (Representative for VEGFR-2)

This protocol outlines a general method for evaluating the inhibitory activity of the synthesized compounds against a target kinase.

  • Reagents and Materials:

    • Recombinant human VEGFR-2 enzyme

    • ATP (Adenosine triphosphate)

    • Poly(Glu, Tyr) 4:1 as a generic substrate

    • Synthesized inhibitor compounds dissolved in DMSO

    • Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

    • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection system

    • Microplate reader

  • Procedure:

    • Prepare a serial dilution of the inhibitor compounds in DMSO.

    • In a 96-well plate, add the assay buffer, the substrate, and the diluted inhibitor compound.

    • Add the VEGFR-2 enzyme to initiate the reaction, excluding the negative control wells.

    • Add ATP to all wells to start the kinase reaction.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the remaining ATP using a luminescent assay kit according to the manufacturer's instructions.

    • The luminescence signal is inversely proportional to the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition versus the log of the inhibitor concentration.

Quantitative Data Summary

The following table summarizes the biological activity of representative 2-hydrazinyl-thiazole derivatives from the literature, demonstrating their potential as kinase inhibitors.

Compound IDTarget KinaseIC50 (µM)Cell LineCytotoxicity IC50 (µM)Reference
Derivative A VEGFR-20.051--[1]
Derivative B VEGFR-20.15MCF-72.57[2]
Derivative C EGFR-A549-[3]
Derivative D CDK2-MCF-7-[4]
Compound 4d VEGFR-2-MDA-MB-2311.21[1][5]
Compound 4c VEGFR-20.15HepG27.26[2]
Compound 10d VEGFR-20.043--[3]
Compound 10b VEGFR-20.078--[3]

Note: The compound IDs are representative and refer to structures described in the cited literature. IC50 values can vary depending on the specific assay conditions.

Conclusion

This compound and related analogs are valuable starting materials for the synthesis of novel kinase inhibitors. The straightforward and versatile synthetic routes, coupled with the significant biological activities observed for this class of compounds, make them attractive candidates for further investigation in drug discovery programs targeting cancer and other proliferative diseases. The provided protocols offer a solid foundation for researchers to synthesize and evaluate their own libraries of these promising compounds.

References

Application Notes and Protocols for Radioiodination of Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methods for the radioiodination of benzothiazole derivatives, which are crucial for the development of radiotracers for imaging, particularly in the field of neurodegenerative diseases like Alzheimer's disease. The protocols focus on direct and indirect radioiodination techniques, offering step-by-step guidance for researchers in radiopharmaceutical chemistry.

Introduction

Benzothiazole derivatives are a significant class of heterocyclic compounds with a wide range of applications in medicinal chemistry. Their ability to bind to β-amyloid plaques has made them prime candidates for the development of imaging agents for Alzheimer's disease. Radioiodination of these derivatives with isotopes such as Iodine-123, Iodine-125, and Iodine-131 allows for their use in Single Photon Emission Computed Tomography (SPECT) and in vitro autoradiography studies. This document outlines two primary methods for radioiodination: direct electrophilic substitution and indirect radioiodination via a destannylation reaction.

Signaling Pathway: The Amyloid Cascade Hypothesis

The primary application for many radioiodinated benzothiazole derivatives is the in vivo imaging of β-amyloid plaques, a hallmark of Alzheimer's disease. The formation of these plaques is central to the amyloid cascade hypothesis. This pathway provides the biological rationale for the development of these imaging agents.

Amyloid_Cascade_Pathway cluster_APP Amyloid Precursor Protein (APP) Processing cluster_Aggregation Aβ Aggregation cluster_Pathology Neurodegenerative Cascade APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb β-secretase (BACE1) Ab Amyloid-β (Aβ) Monomers APP->Ab AICD AICD Oligomers Aβ Oligomers (Soluble, Toxic) Ab->Oligomers Aggregation Ab->Oligomers Fibrils Aβ Fibrils (Insoluble) Oligomers->Fibrils Synaptic_Dysfunction Synaptic Dysfunction Oligomers->Synaptic_Dysfunction Oligomers->Synaptic_Dysfunction Plaques Amyloid Plaques Fibrils->Plaques Plaques->Synaptic_Dysfunction Inflammation Neuronal_Death Neuronal Death Synaptic_Dysfunction->Neuronal_Death Dementia Cognitive Decline (Dementia) Neuronal_Death->Dementia

Figure 1: The Amyloid Cascade Hypothesis.

Experimental Workflow for Development of Radioiodinated Benzothiazole Probes

The development of a new radioiodinated benzothiazole imaging agent follows a structured workflow, from initial synthesis to preclinical evaluation.

Experimental_Workflow cluster_Synthesis Precursor Synthesis & Radiolabeling cluster_Evaluation In Vitro & In Vivo Evaluation Precursor Benzothiazole Precursor Synthesis Direct Direct Radioiodination (e.g., Chloramine-T) Precursor->Direct Indirect Indirect Radioiodination (e.g., Iododestannylation) Precursor->Indirect Radiolabeled Radioiodinated Benzothiazole Direct->Radiolabeled Indirect->Radiolabeled Purification HPLC Purification Radiolabeled->Purification QC Quality Control (RCY, RCP, SA) Purification->QC Purification->QC Binding In Vitro Binding Assays (Ki determination) QC->Binding Autoradiography Autoradiography on AD brain tissue Binding->Autoradiography Biodistribution Biodistribution in animal models (%ID/g) Autoradiography->Biodistribution Imaging SPECT/MicroSPECT Imaging Biodistribution->Imaging

Figure 2: Experimental workflow for developing radioiodinated benzothiazole probes.

Quantitative Data Summary

The following table summarizes key quantitative data for selected radioiodinated benzothiazole derivatives as amyloid imaging agents.

CompoundRadioiodination MethodRadiochemical Yield (RCY)Radiochemical Purity (RCP)Specific Activity (SA) (GBq/μmol)Binding Affinity (Ki) (nM)
[¹²⁵I]IMPYIododestannylation> 95%> 99%> 81.44.6 ± 1.6
[¹²⁵I]TZDMIododestannylation80-90%> 99%81.42.2
[¹²⁵I]6-Iodo-2-(4'-N,N-dimethylamino)phenyl)benzothiazoleIododestannylation65-75%> 98%Not Reported1.8
[¹²⁵I]4-([2,6']dibenzothiazolyl-2'-yl)-2-iodophenylamineDirect (Chloramine-T)Not Reported> 95%81.46.8

Experimental Protocols

Protocol 1: Direct Radioiodination using the Chloramine-T Method

This protocol describes the direct radioiodination of a benzothiazole derivative precursor. This method is suitable for precursors with an activated aromatic ring amenable to electrophilic substitution.

Materials:

  • Benzothiazole precursor (e.g., 4-([2,6']dibenzothiazolyl-2'-yl)-phenylamine)

  • Sodium Iodide ([¹²⁵I]NaI) in 0.1 M NaOH

  • Phosphate buffer (0.1 M, pH 7.4)

  • Chloramine-T solution (1 mg/mL in phosphate buffer)

  • Sodium metabisulfite solution (2 mg/mL in phosphate buffer)

  • Ethanol

  • HPLC system with a reverse-phase C18 column

  • Mobile phase: Acetonitrile and water (with 0.1% TFA)

Procedure:

  • In a shielded vial, dissolve 50-100 µg of the benzothiazole precursor in 100 µL of ethanol.

  • Add 200 µL of 0.1 M phosphate buffer (pH 7.4).

  • Add 37-185 MBq (1-5 mCi) of [¹²⁵I]NaI solution.

  • Initiate the reaction by adding 20 µL of the Chloramine-T solution.

  • Vortex the mixture for 60 seconds at room temperature.

  • Quench the reaction by adding 30 µL of the sodium metabisulfite solution.

  • Vortex for an additional 30 seconds.

  • Inject the reaction mixture onto the HPLC system for purification.

  • HPLC Purification:

    • Column: Reverse-phase C18 (e.g., 5 µm, 4.6 x 250 mm)

    • Mobile Phase A: Water with 0.1% TFA

    • Mobile Phase B: Acetonitrile with 0.1% TFA

    • Gradient: 30-70% B over 20 minutes

    • Flow Rate: 1 mL/min

    • Detection: UV (at an appropriate wavelength, e.g., 254 nm or 350 nm) and a radioactivity detector.

  • Collect the radioactive peak corresponding to the radioiodinated product.

  • The collected fraction is typically evaporated to remove the organic solvent and reconstituted in a suitable vehicle (e.g., saline with a small percentage of ethanol) for in vitro or in vivo studies.

Protocol 2: Indirect Radioiodination via Iododestannylation

This protocol describes the radioiodination of a non-activated benzothiazole derivative using a trimethylstannyl precursor. This method offers high regioselectivity and is suitable for a wider range of precursors.

Materials:

  • Trimethylstannyl-benzothiazole precursor (e.g., 2-(4'-(N,N-dimethylamino)phenyl)-6-(trimethylstannyl)benzothiazole)

  • Sodium Iodide ([¹²⁵I]NaI) in 0.1 M NaOH

  • 3% Hydrogen peroxide

  • 1 M Hydrochloric acid

  • Acetonitrile

  • HPLC system with a reverse-phase C18 column

  • Mobile phase: Acetonitrile and water (with 0.1% TFA)

Procedure:

  • Precursor Synthesis (General): The trimethylstannyl precursor is typically synthesized by reacting the corresponding bromo- or iodo-benzothiazole with hexamethylditin in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) in an inert solvent like toluene under reflux.

  • Radioiodination:

    • In a shielded vial, dissolve 50-100 µg of the trimethylstannyl precursor in 100 µL of acetonitrile.

    • Add 37-185 MBq (1-5 mCi) of [¹²⁵I]NaI solution.

    • Add 50 µL of 1 M HCl.

    • Add 50 µL of 3% hydrogen peroxide.

    • Heat the reaction mixture at 50 °C for 10 minutes.

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by adding saturated sodium bisulfite solution until the solution is colorless.

    • Neutralize the solution with saturated sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

    • Reconstitute the residue in the HPLC mobile phase for purification.

  • HPLC Purification:

    • Column: Reverse-phase C18 (e.g., 5 µm, 4.6 x 250 mm)

    • Mobile Phase A: Water with 0.1% TFA

    • Mobile Phase B: Acetonitrile with 0.1% TFA

    • Gradient: 40-80% B over 20 minutes

    • Flow Rate: 1 mL/min

    • Detection: UV and radioactivity detectors.

  • Collect the radioactive peak corresponding to the radioiodinated product.

  • Formulate the final product as described in Protocol 1.

Disclaimer: These protocols are intended for guidance and should be adapted and optimized for specific benzothiazole derivatives and laboratory conditions. All work with radioactive materials must be conducted in compliance with institutional and national regulations and safety guidelines.

Application Notes: 2-Hydrazinyl-6-iodobenzo[d]thiazole in the Development of Amyloid Plaque Imaging Agents

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds. In the realm of neuroimaging, 2-arylbenzothiazole derivatives have gained prominence as effective agents for the in vivo visualization of β-amyloid (Aβ) plaques, a key neuropathological hallmark of Alzheimer's disease. The ability to non-invasively detect and quantify Aβ plaque burden in the brain is crucial for the early diagnosis of Alzheimer's, monitoring disease progression, and evaluating the efficacy of anti-amyloid therapies.

The compound 2-Hydrazinyl-6-iodobenzo[d]thiazole is a versatile precursor for the synthesis of novel imaging agents. The 6-iodo position offers a site for radioiodination with isotopes such as Iodine-123 for Single Photon Emission Computed Tomography (SPECT) imaging or Iodine-124 for Positron Emission Tomography (PET) imaging. The 2-hydrazinyl group serves as a reactive handle for the facile introduction of various molecular moieties through the formation of stable hydrazone linkages. This allows for the systematic modification of the physicochemical properties of the resulting molecule, such as lipophilicity and binding affinity, to optimize its performance as a brain imaging agent.

This document outlines the application of this compound in the development of a novel radioiodinated imaging agent, designated as [¹²⁵I]BTH-H, for the detection of Aβ plaques. The proposed agent is a hydrazone derivative formed by the condensation of this compound with a substituted benzaldehyde known to contribute to amyloid binding.

Principle of Amyloid Imaging

The underlying principle of amyloid PET and SPECT imaging is the use of a radiolabeled tracer that can cross the blood-brain barrier, selectively bind to Aβ plaques, and be detected externally by the imaging scanner. The differential uptake and retention of the tracer in brain regions with high Aβ plaque density compared to regions with low density allows for the visualization and quantification of amyloid pathology.

cluster_blood Bloodstream cluster_brain Brain Parenchyma Radiotracer Radiotracer Free Radiotracer Free Radiotracer Radiotracer->Free Radiotracer Crosses BBB Amyloid Plaque Amyloid Plaque Free Radiotracer->Amyloid Plaque Binds to Bound Radiotracer Bound Radiotracer PET/SPECT Signal PET/SPECT Signal Bound Radiotracer->PET/SPECT Signal Emits Signal

Principle of Amyloid Plaque Imaging

Quantitative Data of Related Benzothiazole Derivatives

The following tables summarize the in vitro binding affinities and in vivo brain uptake of several benzothiazole derivatives structurally related to the proposed imaging agent. This data provides a benchmark for the expected performance of novel compounds derived from this compound.

Table 1: In Vitro Binding Affinities (Ki) of Benzothiazole Derivatives to Aβ Aggregates

CompoundKi (nM)Reference
2-(3'-iodo-4'-aminophenyl)-6-hydroxybenzothiazole11 ± 1.1[1]
6-methyl-2-(4'-[¹⁸F]fluorophenyl)-1,3-benzothiazole2.2 - 22.5[2]
Dibenzothiazole Derivative6.8 - 36[2]
2-(2,2'-bithiophen-5-yl)-6-iodobenzo[d]thiazole0.11 - 4.64[3]

Table 2: In Vivo Brain Uptake of Benzothiazole Derivatives in Mice

CompoundBrain Uptake (%ID/g at 2 min)Brain Washout (%ID/g at 60 min)Reference
[¹²⁵I]-2-(3'-iodo-4'-aminophenyl)-6-hydroxybenzothiazole6.43 ± 0.620.40 ± 0.05 (at 30 min)[1]
[¹²⁵I]-2-(2,2'-bithiophen-5-yl)-6-iodobenzo[d]thiazole3.420.53[3]
[¹²⁵I]-Dibenzothiazole Derivative3.71 ± 0.630.43[2]
⁹⁹ᵐTc-labeled Benzothiazole Derivative2.2 ± 0.10.3 ± 0.02 (at 6 hours)[4]

Experimental Protocols

Synthesis of 2-(2-(4-(dimethylamino)benzylidene)hydrazinyl)-6-iodobenzo[d]thiazole (BTH-H Precursor)

This protocol describes the synthesis of a hydrazone precursor for radioiodination.

Start Starting Materials Reactants This compound 4-Dimethylaminobenzaldehyde Start->Reactants Reaction Condensation Reaction (Ethanol, Acetic Acid, Reflux) Reactants->Reaction Purification Purification (Recrystallization) Reaction->Purification Product BTH-H Precursor Purification->Product

Synthesis of BTH-H Precursor

Materials:

  • This compound

  • 4-Dimethylaminobenzaldehyde

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Round-bottom flask with reflux condenser

  • Stirring plate and magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 1 mmol of this compound in 20 mL of absolute ethanol.

  • Add 1.1 mmol of 4-Dimethylaminobenzaldehyde to the solution.

  • Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid product by vacuum filtration.

  • Wash the product with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure BTH-H precursor.

  • Dry the purified product under vacuum and characterize by ¹H NMR, ¹³C NMR, and mass spectrometry.

Radioiodination of BTH-H Precursor to Synthesize [¹²⁵I]BTH-H

This protocol describes the synthesis of the radioiodinated imaging agent.

Materials:

  • BTH-H Precursor

  • Sodium [¹²⁵I]iodide

  • Chloramine-T

  • Sodium metabisulfite

  • Phosphate buffer (pH 7.4)

  • HPLC system with a radioactivity detector

  • C18 Sep-Pak cartridges

Procedure:

  • In a shielded vial, dissolve 1-2 mg of the BTH-H precursor in a small volume of a suitable solvent (e.g., ethanol or DMSO).

  • Add 1-5 mCi of Sodium [¹²⁵I]iodide in phosphate buffer.

  • Add an aqueous solution of Chloramine-T (1 mg/mL) to initiate the radioiodination reaction.

  • Allow the reaction to proceed at room temperature for 10-15 minutes with occasional vortexing.

  • Quench the reaction by adding an aqueous solution of sodium metabisulfite.

  • Purify the reaction mixture using a C18 Sep-Pak cartridge, eluting with ethanol.

  • Further purify the radiolabeled product using reverse-phase HPLC to achieve high radiochemical purity.

  • Formulate the final product in a suitable vehicle (e.g., saline with a small percentage of ethanol) for in vivo studies.

In Vitro and In Vivo Evaluation Workflow

cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation BindingAssay Competitive Binding Assay (Determine Ki) DataAnalysis Data Analysis and Candidate Selection BindingAssay->DataAnalysis Autoradiography Autoradiography on AD Brain Tissue Autoradiography->DataAnalysis Biodistribution Biodistribution in Transgenic Mice Imaging SPECT/PET Imaging in Animal Models Biodistribution->Imaging Imaging->DataAnalysis Radiotracer [¹²⁵I]BTH-H Radiotracer->BindingAssay Radiotracer->Autoradiography Radiotracer->Biodistribution

In Vitro and In Vivo Evaluation Workflow
In Vitro Binding Assay

Objective: To determine the binding affinity (Ki) of the non-radioactive BTH-H for Aβ aggregates using a competitive binding assay with a known radioligand.

Materials:

  • Synthetic Aβ₁₋₄₂ peptides

  • A known high-affinity radioligand for Aβ plaques (e.g., [³H]PIB or [¹²⁵I]IMPY)

  • Brain homogenates from confirmed Alzheimer's disease patients and healthy controls

  • Phosphate buffer (pH 7.4)

  • Glass fiber filters

  • Scintillation counter or gamma counter

Procedure:

  • Prepare aggregated Aβ₁₋₄₂ by incubating the synthetic peptide in phosphate buffer.

  • In a series of tubes, add a fixed concentration of the radioligand and brain homogenate (or aggregated Aβ₁₋₄₂).

  • Add increasing concentrations of the competitor compound (non-radioactive BTH-H).

  • Incubate the mixture at 37°C for a specified time (e.g., 2 hours).

  • Separate the bound and free radioligand by rapid vacuum filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation or gamma counter.

  • Calculate the IC₅₀ value (concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

  • Determine the Ki value using the Cheng-Prusoff equation.

In Vivo Biodistribution Studies

Objective: To evaluate the brain uptake and clearance of [¹²⁵I]BTH-H in an animal model.

Materials:

  • [¹²⁵I]BTH-H formulated for injection

  • Transgenic mice expressing human amyloid precursor protein (APP) and presenilin-1 (PS1) mutations, and wild-type control mice.

  • Gamma counter

Procedure:

  • Inject a known amount of [¹²⁵I]BTH-H into the tail vein of the mice.

  • At various time points post-injection (e.g., 2, 15, 30, and 60 minutes), euthanize a group of mice.

  • Dissect various organs, including the brain, blood, liver, kidneys, and muscle.

  • Weigh each tissue sample and measure the radioactivity using a gamma counter.

  • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

  • Compare the brain uptake and clearance in transgenic versus wild-type mice to assess specific binding to Aβ plaques.

References

Application Notes and Protocols for High-Throughput Screening Assays Involving 2-Hydrazinyl-benzo[d]thiazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Topic: High-Throughput Screening (HTS) Assays for 2-Hydrazinyl-benzo[d]thiazole Derivatives Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on established high-throughput screening methodologies for compounds with similar scaffolds, such as 2-hydrazinylthiazole and benzothiazole derivatives. As of the date of this document, specific HTS data for 2-Hydrazinyl-6-iodobenzo[d]thiazole is not publicly available. These protocols serve as a guide for developing and executing HTS campaigns for this class of compounds.

Introduction

The 2-hydrazinyl-benzo[d]thiazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities. These include potential applications as anticancer, antibacterial, and antifungal agents. The core structure combines the aromatic benzothiazole moiety with a reactive hydrazinyl group, providing a versatile backbone for chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. High-throughput screening (HTS) is an essential tool to efficiently evaluate large libraries of such derivatives to identify promising lead compounds for further drug development.

This document provides detailed protocols for two primary HTS applications for this compound class: an anticancer cell viability assay and an antimicrobial susceptibility assay.

Application Note 1: Anticancer Activity Screening

Objective:

To identify and characterize 2-hydrazinyl-benzo[d]thiazole derivatives that exhibit cytotoxic or cytostatic effects against human cancer cell lines using a fluorescence-based cell viability assay in a high-throughput format.

Potential Mechanism of Action:

While the precise mechanism for this scaffold is under investigation, related benzothiazole derivatives have been shown to induce apoptosis and inhibit cell proliferation through various pathways. A plausible mechanism involves the inhibition of key signaling molecules in cancer progression, such as receptor tyrosine kinases (RTKs) or downstream effectors in the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound This compound Compound->RTK Compound->PI3K

Caption: Plausible anticancer signaling pathway inhibition.
Experimental Protocol: High-Throughput Fluorescence-Based Cell Viability Assay

This protocol is designed for 384-well microplates and utilizes resazurin, a cell-permeable dye that is reduced by viable, metabolically active cells to the fluorescent product resorufin.

Materials and Reagents:

  • Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • Test compounds (2-Hydrazinyl-benzo[d]thiazole derivatives) dissolved in DMSO (10 mM stock)

  • Doxorubicin or Staurosporine (positive control)

  • DMSO (vehicle control)

  • Resazurin sodium salt solution (0.15 mg/mL in sterile PBS)

  • 384-well black, clear-bottom, cell culture-treated microplates

  • Automated liquid handler

  • Multimode microplate reader with fluorescence capabilities (Excitation: ~560 nm, Emission: ~590 nm)

  • Automated plate incubator (37°C, 5% CO₂)

Workflow Diagram:

anticancer_workflow start Start plate_cells 1. Plate Cells (e.g., 2000 cells/well in 40 µL) Incubate 24h start->plate_cells add_compounds 2. Add Compounds (100 nL via pin tool or acoustic dispenser) Positive/Negative Controls plate_cells->add_compounds incubate_compounds 3. Incubate with Compounds (48-72h at 37°C, 5% CO₂) add_compounds->incubate_compounds add_reagent 4. Add Resazurin Reagent (10 µL per well) incubate_compounds->add_reagent incubate_reagent 5. Incubate with Reagent (1-4h at 37°C) add_reagent->incubate_reagent read_plate 6. Read Fluorescence (Ex: 560 nm, Em: 590 nm) incubate_reagent->read_plate analyze 7. Data Analysis (Calculate % inhibition, Z-factor, IC₅₀) read_plate->analyze finish End analyze->finish

Caption: HTS workflow for anticancer cell viability screening.

Procedure:

  • Cell Plating:

    • Harvest and count cells, then dilute to a final concentration of 5 x 10⁴ cells/mL in complete growth medium.

    • Using an automated liquid handler, dispense 40 µL of the cell suspension into each well of a 384-well plate (2,000 cells/well).

    • Incubate the plates for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.

  • Compound Addition:

    • Prepare compound plates by serially diluting the 10 mM stock solutions in DMSO.

    • Using an acoustic dispenser or pin tool, transfer 100 nL of compound solutions, DMSO (vehicle control), and Doxorubicin (positive control) to designated wells of the cell plates. This results in a final compound concentration range (e.g., 0.1 to 100 µM).

  • Incubation:

    • Incubate the plates for 48 to 72 hours at 37°C with 5% CO₂.

  • Reagent Addition and Signal Detection:

    • Add 10 µL of the resazurin solution to each well using a liquid handler.

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure the fluorescence intensity using a microplate reader (Ex: 560 nm, Em: 590 nm).

Data Presentation (Hypothetical Data):

Compound IDStructureCell LineIC₅₀ (µM)Max Inhibition (%)
BZT-H-0012-Hydrazinyl-benzo[d]thiazoleMCF-7> 10015.2
BZT-I-006 This compound MCF-7 5.8 98.5
BZT-I-0072-Hydrazinyl-6-iodo-4-methyl...MCF-712.395.1
Doxorubicin(Positive Control)MCF-70.9100.0
BZT-H-0012-Hydrazinyl-benzo[d]thiazoleA54985.422.7
BZT-I-006 This compound A549 8.2 96.3
BZT-I-0072-Hydrazinyl-6-iodo-4-methyl...A54915.192.8
Doxorubicin(Positive Control)A5491.2100.0

Application Note 2: Antimicrobial Activity Screening

Objective:

To determine the Minimum Inhibitory Concentration (MIC) of 2-hydrazinyl-benzo[d]thiazole derivatives against pathogenic bacterial strains in a high-throughput format.

Potential Mechanism of Action:

For antibacterial activity, particularly against mycobacteria, a proposed mechanism is the inhibition of β-ketoacyl-ACP synthase (KasA).[1] KasA is a crucial enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for synthesizing the long-chain mycolic acids of the bacterial cell wall. Inhibition of this pathway disrupts cell wall integrity, leading to bacterial death.[1]

antimicrobial_pathway cluster_fas Fatty Acid Synthase-II (FAS-II) Pathway Malonyl_ACP Malonyl-ACP KasA β-ketoacyl-ACP synthase (KasA) Malonyl_ACP->KasA Acyl_ACP Acyl-ACP (C_n) Acyl_ACP->KasA Elongated_Acyl_ACP Elongated Acyl-ACP (C_n+2) KasA->Elongated_Acyl_ACP Mycolic_Acid Mycolic Acid Synthesis Elongated_Acyl_ACP->Mycolic_Acid Cell_Wall Bacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall Compound This compound Compound->KasA

Caption: Proposed inhibition of the bacterial FAS-II pathway.
Experimental Protocol: High-Throughput Broth Microdilution Assay

This protocol is adapted for determining the MIC in a 384-well format, allowing for the rapid screening of numerous compounds.

Materials and Reagents:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds (2-Hydrazinyl-benzo[d]thiazole derivatives) dissolved in DMSO (10 mM stock)

  • Ciprofloxacin or Gentamicin (positive control)

  • DMSO (vehicle/growth control)

  • Resazurin sodium salt solution (0.15 mg/mL in sterile PBS) or a spectrophotometer for OD₆₀₀ readings

  • 384-well clear, flat-bottom, sterile microplates

  • Automated liquid handler

  • Microplate shaker/incubator

  • Multimode microplate reader

Workflow Diagram:

antimicrobial_workflow start Start prepare_plates 1. Prepare Compound Plates (2-fold serial dilutions in DMSO) start->prepare_plates dispense_compounds 2. Dispense Compounds to Assay Plates (500 nL per well) prepare_plates->dispense_compounds add_inoculum 4. Add Inoculum to Plates (50 µL per well) Final concentration ~5x10⁵ CFU/mL dispense_compounds->add_inoculum prepare_inoculum 3. Prepare Bacterial Inoculum (Adjust to 1x10⁶ CFU/mL) prepare_inoculum->add_inoculum incubate_plates 5. Incubate Plates (16-20h at 35°C with shaking) add_inoculum->incubate_plates determine_mic 6. Determine MIC (Visually, OD₆₀₀, or Resazurin fluorescence) incubate_plates->determine_mic finish End determine_mic->finish

Caption: HTS workflow for antimicrobial MIC determination.

Procedure:

  • Compound Plate Preparation:

    • In a 384-well source plate, perform a 2-fold serial dilution of the compound stocks in DMSO to create a concentration gradient.

  • Assay Plate Preparation:

    • Using a liquid handler, transfer 500 nL of the diluted compounds, DMSO, and control antibiotics from the source plate to a 384-well assay plate.

  • Inoculum Preparation:

    • Prepare a bacterial suspension from an overnight culture and adjust its turbidity to a 0.5 McFarland standard.

    • Dilute this suspension in CAMHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL.

  • Inoculation and Incubation:

    • Dispense 50 µL of the bacterial inoculum into each well of the assay plate. The final bacterial concentration will be ~5 x 10⁵ CFU/mL.

    • Seal the plates and incubate for 16-20 hours at 35°C with agitation.

  • MIC Determination:

    • Method A (OD₆₀₀): Measure the optical density at 600 nm. The MIC is the lowest compound concentration that inhibits ≥90% of growth compared to the vehicle control.

    • Method B (Resazurin): Add 5 µL of resazurin solution to each well, incubate for 1-2 hours, and measure fluorescence. The MIC is the lowest concentration that prevents the conversion of resazurin to resorufin (i.e., remains non-fluorescent).

Data Presentation (Hypothetical Data):

Compound IDStructureS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
BZT-H-0012-Hydrazinyl-benzo[d]thiazole64> 128
BZT-I-006 This compound 4 32
BZT-I-0072-Hydrazinyl-6-iodo-4-methyl...864
Ciprofloxacin(Positive Control)0.50.25
Gentamicin(Positive Control)0.251

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Hydrazinyl-6-iodobenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of 2-Hydrazinyl-6-iodobenzo[d]thiazole. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to address common challenges encountered during the synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction: Reaction time may be too short, or the temperature may be too low. 2. Poor quality of starting materials: Impurities in the 2-substituted-6-iodobenzothiazole or hydrazine hydrate can inhibit the reaction. 3. Sub-optimal reaction conditions: The choice of solvent or the molar ratio of reactants may not be ideal. 4. Degradation of product: The product may be sensitive to prolonged heating or exposure to air/light.1. Optimize reaction time and temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). Gradually increase the reaction time and/or temperature. 2. Ensure purity of starting materials: Recrystallize or purify the starting benzothiazole derivative. Use fresh, high-purity hydrazine hydrate. 3. Solvent and stoichiometry screening: screen different solvents such as ethanol, isopropanol, or N,N-dimethylformamide (DMF). Vary the molar excess of hydrazine hydrate (e.g., 5-10 equivalents). 4. Minimize product degradation: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Once the reaction is complete, cool the mixture promptly and proceed with isolation.
Formation of Side Products 1. Dimerization or polymerization: Especially with hydrazine, side reactions can occur at elevated temperatures. 2. Reaction with the iodo-substituent: Although generally stable, the iodine atom might undergo side reactions under harsh conditions. 3. Formation of hydrazones: If carbonyl-containing impurities are present, they can react with the hydrazine.1. Control reaction temperature: Maintain a consistent and optimal temperature. Avoid excessive heating. 2. Use of milder reaction conditions: If side reactions involving the iodine are suspected, explore lower reaction temperatures or alternative, less reactive starting materials if possible. 3. Purify starting materials and solvents: Ensure all reagents and solvents are free from carbonyl impurities.
Difficulty in Product Isolation and Purification 1. Product is highly soluble in the reaction solvent: This can lead to losses during filtration. 2. Oily product formation: The product may not crystallize easily. 3. Co-precipitation of impurities: Unreacted starting materials or side products may crystallize with the desired product.1. Solvent selection for precipitation: After the reaction, cool the mixture and add a co-solvent in which the product is insoluble (e.g., cold water or diethyl ether) to induce precipitation. 2. Induce crystallization: Try techniques like scratching the inside of the flask with a glass rod or adding a seed crystal. If it remains an oil, attempt purification via column chromatography. 3. Recrystallization: Choose a suitable solvent system for recrystallization to remove impurities. A combination of a solvent in which the product is soluble at high temperatures and insoluble at low temperatures is ideal.
Inconsistent Results 1. Variability in reagent quality: Different batches of starting materials or hydrazine hydrate may have varying purity. 2. Atmospheric moisture: Hydrazine hydrate is hygroscopic, and moisture can affect the reaction. 3. Inconsistent heating: Fluctuations in reaction temperature can lead to variable outcomes.1. Standardize reagent sources: Use reagents from a reliable supplier and ideally from the same batch for a series of experiments. 2. Use of dry solvents and inert atmosphere: Dry solvents before use and conduct the reaction under a dry, inert atmosphere. 3. Precise temperature control: Use a temperature-controlled oil bath or heating mantle to ensure consistent heating.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: There are two main synthetic pathways for the preparation of this compound:

  • Route A: Nucleophilic substitution of 2-chloro-6-iodobenzothiazole with hydrazine hydrate.

  • Route B: Reaction of 2-mercapto-6-iodobenzothiazole with hydrazine hydrate.[1][2]

Q2: Which synthetic route is generally preferred and why?

A2: Route A, starting from 2-chloro-6-iodobenzothiazole, is often preferred due to the higher reactivity of the 2-chloro substituent as a leaving group compared to the 2-mercapto group. This can lead to shorter reaction times and potentially higher yields. However, the choice of route may also depend on the commercial availability and cost of the starting materials.

Q3: What is the role of excess hydrazine hydrate in the reaction?

A3: A molar excess of hydrazine hydrate is used to drive the reaction to completion by ensuring that the concentration of the nucleophile is high. It can also act as a solvent or co-solvent in some cases.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). Samples of the reaction mixture are spotted on a TLC plate alongside the starting material. The disappearance of the starting material spot and the appearance of a new product spot indicate the progression of the reaction.

Q5: What are the key safety precautions to take when working with hydrazine hydrate?

A5: Hydrazine hydrate is a corrosive and potentially explosive substance. It is also a suspected carcinogen. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid contact with skin and eyes.

Experimental Protocols

Protocol A: Synthesis from 2-Chloro-6-iodobenzothiazole

This protocol outlines the synthesis of this compound from 2-chloro-6-iodobenzothiazole.

Materials:

  • 2-Chloro-6-iodobenzothiazole

  • Hydrazine hydrate (80-99% solution)

  • Ethanol

  • Deionized water

  • Standard laboratory glassware and reflux apparatus

  • TLC plates (silica gel) and developing chamber

  • Filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-6-iodobenzothiazole (1 equivalent) in ethanol.

  • Add hydrazine hydrate (5-10 equivalents) dropwise to the solution at room temperature with stirring.

  • Heat the reaction mixture to reflux (approximately 78-80°C) and maintain this temperature for 4-8 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly add cold deionized water to the mixture to precipitate the product.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Dry the product under vacuum to obtain crude this compound.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified product.

Protocol B: Synthesis from 2-Mercapto-6-iodobenzothiazole

This protocol describes the synthesis using 2-mercapto-6-iodobenzothiazole as the starting material.[1][2]

Materials:

  • 2-Mercapto-6-iodobenzothiazole

  • Hydrazine hydrate (80-99% solution)

  • Ethanol

  • Deionized water

  • Standard laboratory glassware and reflux apparatus

  • TLC plates (silica gel) and developing chamber

  • Filtration apparatus

Procedure:

  • Suspend 2-mercapto-6-iodobenzothiazole (1 equivalent) in ethanol in a round-bottom flask fitted with a magnetic stirrer and a reflux condenser.

  • Add hydrazine hydrate (5-10 equivalents) to the suspension.

  • Heat the mixture to reflux and maintain for 8-16 hours. The reaction of mercapto derivatives is generally slower.[2]

  • Monitor the reaction by TLC. The reaction is complete when the starting material spot disappears.

  • Cool the reaction mixture to room temperature. A solid product may precipitate upon cooling.

  • If necessary, add cold deionized water to facilitate further precipitation.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Dry the product under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent system.

Data Presentation

Table 1: Comparison of Typical Reaction Parameters

Parameter Route A (from 2-Chloro derivative) Route B (from 2-Mercapto derivative)
Starting Material 2-Chloro-6-iodobenzothiazole2-Mercapto-6-iodobenzothiazole
Reagent Hydrazine HydrateHydrazine Hydrate
Typical Solvent EthanolEthanol
Molar Ratio (Hydrazine:Substrate) 5-10 : 15-10 : 1
Reaction Temperature 78-80°C (Reflux)78-80°C (Reflux)
Typical Reaction Time 4-8 hours8-16 hours
Typical Yield (unoptimized) 60-80%50-70%

Note: Yields are estimates based on related syntheses and may vary depending on specific experimental conditions and optimization.

Visualizations

Synthesis_Workflow cluster_route_a Route A cluster_route_b Route B A_start 2-Chloro-6-iodobenzothiazole A_process Reflux in Ethanol (4-8 hours) A_start->A_process A_reagent Hydrazine Hydrate (5-10 eq) A_reagent->A_process A_product This compound A_process->A_product B_start 2-Mercapto-6-iodobenzothiazole B_process Reflux in Ethanol (8-16 hours) B_start->B_process B_reagent Hydrazine Hydrate (5-10 eq) B_reagent->B_process B_product This compound B_process->B_product

Caption: Synthetic routes to this compound.

Troubleshooting_Logic start Low Product Yield? check_purity Check Starting Material Purity start->check_purity Yes optimize_conditions Optimize Reaction Time & Temperature check_purity->optimize_conditions vary_reagents Vary Solvent & Reagent Ratios optimize_conditions->vary_reagents inert_atmosphere Use Inert Atmosphere vary_reagents->inert_atmosphere solution Improved Yield inert_atmosphere->solution

Caption: Troubleshooting workflow for low product yield.

References

Technical Support Center: Purification of 2-Hydrazinyl-6-iodobenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-Hydrazinyl-6-iodobenzo[d]thiazole.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low yield after recrystallization.

  • Question: I am getting a very low yield after recrystallizing my crude this compound from ethanol. What could be the reason and how can I improve it?

  • Answer: Low recovery after recrystallization can be due to several factors:

    • High solubility in the recrystallization solvent: Your compound might be too soluble in pure ethanol, even at low temperatures.

      • Solution: Try a mixed solvent system. A common approach for benzothiazole derivatives is an ethanol/water mixture. Dissolve your compound in a minimum amount of hot ethanol and then add hot water dropwise until you see persistent turbidity. Then, add a few more drops of hot ethanol to redissolve the solid and allow it to cool slowly.

    • Using too much solvent: Dissolving the crude product in an excessive volume of hot solvent will prevent efficient crystallization upon cooling.

      • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude material.

    • Cooling the solution too quickly: Rapid cooling can lead to the formation of fine crystals or an oil, which may not be effectively collected by filtration.

      • Solution: Allow the solution to cool to room temperature slowly, and then place it in an ice bath to maximize crystal formation.

Issue 2: The compound oils out during recrystallization.

  • Question: My this compound is separating as an oil instead of crystals during recrystallization. What should I do?

  • Answer: Oiling out typically occurs when the melting point of the solute is lower than the boiling point of the solvent, or when there are significant impurities present.

    • Solution 1: Change the solvent system. Try a solvent with a lower boiling point or a different polarity. A mixture of ethyl acetate and hexane is a good alternative to try.

    • Solution 2: Induce crystallization. If an oil forms, try scratching the inside of the flask with a glass rod at the oil-solvent interface. Seeding with a previously obtained pure crystal can also initiate crystallization.

    • Solution 3: Redissolve and cool slowly. Reheat the solution until the oil dissolves completely. You may need to add a small amount of additional solvent. Then, allow it to cool very slowly, perhaps by placing the flask in a Dewar filled with warm water.

Issue 3: Poor separation during column chromatography.

  • Question: I am running a silica gel column to purify this compound, but I am getting poor separation of my product from impurities. How can I improve the resolution?

  • Answer: Poor separation on a silica column can be addressed by modifying the mobile phase and column parameters.

    • Optimize the eluent system: The polarity of the eluent is critical. For benzothiazole derivatives, a gradient of ethyl acetate in hexane is a good starting point.

      • If your compound is eluting too quickly (high Rf): Decrease the polarity of the eluent by reducing the proportion of ethyl acetate.

      • If your compound is sticking to the column (low Rf): Increase the polarity of the eluent by increasing the proportion of ethyl acetate. You can also add a small amount (0.5-1%) of triethylamine to the eluent to suppress the tailing of the basic amine group on the acidic silica gel.

    • Column parameters:

      • Use a longer, narrower column: This increases the surface area and the number of theoretical plates, leading to better separation.

      • Ensure proper packing: A poorly packed column with channels or cracks will result in poor separation.

      • Load the sample in a concentrated band: Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent and load it onto the column in a narrow band.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: Common impurities can include:

  • Unreacted starting materials: Depending on the synthetic route, this could be 2-amino-6-iodobenzothiazole or 2-mercapto-6-iodobenzothiazole.

  • Side-products: Byproducts from the hydrazinolysis reaction.

  • Solvent residues: Residual solvents from the reaction or work-up.

Q2: What is a good starting point for a recrystallization solvent for this compound?

A2: Based on protocols for similar compounds, ethanol or an ethanol/water mixture is a good first choice. Start by attempting to dissolve a small amount of your crude product in hot ethanol. If it is very soluble, a mixed solvent system with water is recommended.

Q3: What are the recommended conditions for purifying this compound by column chromatography?

A3: A good starting point for column chromatography is to use silica gel as the stationary phase and a mobile phase of ethyl acetate in hexane. You can start with a low polarity eluent (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity. The purification of benzothiazole analogues has been successfully achieved using an ethyl acetate and n-hexane eluent system[1].

Q4: Can I use preparative HPLC for the final purification of this compound?

A4: Yes, preparative reverse-phase HPLC can be an excellent method for obtaining highly pure material. A scalable method for benzothiazole has been reported using acetonitrile and water with a formic acid modifier, which is suitable for preparative separation[2]. A similar system can be adapted for your compound.

Data Presentation

Table 1: Suggested Purification Parameters for this compound

Purification TechniqueStationary Phase/Solvent SystemKey ParametersExpected Purity
Recrystallization Ethanol or Ethanol/WaterSlow cooling, minimal solvent>95%
Column Chromatography Silica Gel / Ethyl Acetate in Hexane (gradient)Proper column packing, optimized eluent polarity>98%
Preparative HPLC C18 silica / Acetonitrile/Water with 0.1% Formic Acid (gradient)Optimized gradient and flow rate>99%

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water

  • Place the crude this compound in an Erlenmeyer flask.

  • Add the minimum amount of hot ethanol to completely dissolve the solid.

  • While the solution is still hot, add hot water dropwise with swirling until the solution becomes faintly and persistently cloudy.

  • Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cover the flask and allow it to cool slowly to room temperature.

  • Place the flask in an ice bath for at least 30 minutes to maximize crystallization.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.

  • Dry the purified crystals under vacuum.

Protocol 2: Silica Gel Column Chromatography

  • Prepare a silica gel slurry in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexane).

  • Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.

  • Allow the silica to settle, and drain the excess solvent until the solvent level is just above the silica bed.

  • Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent.

  • Carefully load the sample onto the top of the silica gel bed.

  • Begin eluting with the initial solvent system, collecting fractions.

  • Gradually increase the polarity of the eluent (e.g., to 10%, 20%, 30% ethyl acetate in hexane) to elute the desired compound.

  • Monitor the fractions by thin-layer chromatography (TLC).

  • Combine the pure fractions and remove the solvent under reduced pressure.

Mandatory Visualization

Purification_Troubleshooting_Workflow start Crude this compound recrystallization Attempt Recrystallization (e.g., Ethanol/Water) start->recrystallization check_purity1 Check Purity (TLC, NMR) recrystallization->check_purity1 pure_product Pure Product check_purity1->pure_product Purity > 98% column_chromatography Perform Column Chromatography (Silica, Hexane/EtOAc) check_purity1->column_chromatography Purity < 98% or Multiple Spots check_purity2 Check Purity of Fractions column_chromatography->check_purity2 combine_fractions Combine Pure Fractions check_purity2->combine_fractions Pure Fractions Identified prep_hplc Consider Preparative HPLC for Higher Purity check_purity2->prep_hplc Co-eluting Impurities combine_fractions->pure_product prep_hplc->pure_product

Caption: A general workflow for the purification of this compound.

Purification_Decision_Tree start Initial Purity Assessment of Crude Product mostly_pure Recrystallization (Ethanol/Water) start->mostly_pure >90% Pure (by NMR/TLC) complex_mixture Column Chromatography (Silica, Hexane/EtOAc) start->complex_mixture <90% Pure or Multiple Impurities trace_impurities Preparative HPLC (C18, ACN/Water) mostly_pure->trace_impurities Further purification needed complex_mixture->trace_impurities Final polishing needed

Caption: Decision tree for selecting a purification technique based on crude product purity.

References

Common side reactions in the synthesis of iodinated benzothiazoles

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of iodinated benzothiazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common side reactions and challenges encountered during the synthesis of these important compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Direct Iodination of Benzothiazoles

Question 1: I am trying to mono-iodinate a benzothiazole using molecular iodine and an oxidant, but I am getting a mixture of products, including di-iodinated species. How can I improve the selectivity for mono-iodination?

Answer:

The direct iodination of benzothiazoles, particularly under strong oxidative and acidic conditions, is prone to overreaction, leading to the formation of di-iodinated and other poly-iodinated byproducts. A common and sometimes unexpected major byproduct is 4,7-diiodobenzothiazole .[1][2][3]

Troubleshooting Steps:

  • Control Stoichiometry: Carefully control the stoichiometry of the iodinating agent. Use of a large excess of iodine and the oxidant will favor di- and poly-iodination. Start with a 1:1 molar ratio of benzothiazole to iodine.

  • Reaction Temperature: Lowering the reaction temperature can often improve selectivity by reducing the rate of the second iodination step, which typically has a higher activation energy.

  • Choice of Oxidant and Acid: The strength of the oxidizing and acidic conditions plays a crucial role. Milder conditions can favor mono-iodination. Consider using a less potent oxidizing agent if your protocol allows.

  • Gradual Addition: Instead of adding all reagents at once, try a slow, portion-wise or dropwise addition of the iodinating agent or oxidant to the reaction mixture. This helps to maintain a low concentration of the active iodinating species, thus disfavoring multiple substitutions.

Logical Workflow for Optimizing Mono-iodination:

G start Mixture of Iodinated Products Observed stoichiometry Adjust Stoichiometry (Benzothiazole:Iodine = 1:1) start->stoichiometry temperature Lower Reaction Temperature stoichiometry->temperature addition Implement Gradual Addition of Reagents temperature->addition reagent Consider Milder Oxidant/Acid addition->reagent analysis Analyze Product Mixture (e.g., HPLC, LC-MS) reagent->analysis analysis->stoichiometry Di-iodination still prevalent success Selective Mono-iodination Achieved analysis->success Improved Selectivity

Caption: Troubleshooting workflow for minimizing di-iodination.

Question 2: I am observing the formation of an unexpected di-iodinated product. What is its likely structure and why does it form?

Answer:

Research has shown that the direct iodination of electron-deficient benzothiazoles can lead to the formation of 4,7-diiodobenzothiazoles as a dominant, yet unexpected, product.[1][2][3] This substitution pattern is considered rare for typical electrophilic aromatic substitution (SEAr) reactions on this scaffold.

The formation of the 4,7-diiodo isomer is influenced by the reaction conditions. The mechanism likely involves the initial iodination at one of the more activated positions, followed by a second iodination that is directed by the electronic properties of the mono-iodinated intermediate under the specific reaction conditions.

Using N-Iodosuccinimide (NIS)

Question 3: I want to perform a clean mono-iodination. Is N-Iodosuccinimide (NIS) a better choice, and what are the potential side reactions?

Answer:

N-Iodosuccinimide (NIS) is often a milder and more selective iodinating agent compared to molecular iodine with a strong oxidant. For many aromatic compounds, NIS in trifluoroacetic acid (TFA) provides mono-iodinated products without significant byproducts.[4]

Potential Issues and Troubleshooting:

  • Over-iodination: While less common than with I₂/oxidant systems, over-iodination to di-iodinated products can still occur, especially with highly activated benzothiazole substrates or when using a significant excess of NIS.

  • Solvent and Catalyst Effects: The choice of solvent and acid catalyst can influence the reactivity of NIS and the product distribution. For instance, some substrates that are prone to side reactions might benefit from using only catalytic amounts of a milder acid in a less polar solvent.

  • Substrate-Specific Side Reactions: The substituents on the benzothiazole ring can influence the outcome. For example, highly electron-donating groups can activate the ring towards multiple iodinations.

Table 1: Comparison of Iodinating Agents for Benzothiazole Synthesis

Iodinating AgentCommon ConditionsMajor Product(s)Common Side Products
I₂ / Oxidant (e.g., H₂O₂, HNO₃)Strong acidMono- and Di-iodobenzothiazoles4,7-diiodobenzothiazole, other poly-iodinated species[1][2][3]
N-Iodosuccinimide (NIS)Trifluoroacetic acid (TFA)Mono-iodobenzothiazoleDi-iodobenzothiazoles (less common)[4]
Iodine Monochloride (ICl)Inert solventMono-iodobenzothiazoleChlorinated byproducts, di-iodinated species
Sandmeyer Reaction for Iodination of Aminobenzothiazoles

Question 4: I am attempting a Sandmeyer reaction to introduce iodine to an aminobenzothiazole, but I am getting low yields and a complex mixture of colored byproducts. What could be the problem?

Answer:

The Sandmeyer reaction, which involves the diazotization of an amino group followed by displacement with iodide, can be a powerful tool but is notoriously sensitive to reaction conditions. Low yields and the formation of colored byproducts are common issues.

Common Problems and Troubleshooting:

  • Incomplete Diazotization: The formation of the diazonium salt is critical and must be performed at low temperatures (typically 0-5 °C) to prevent its decomposition. Ensure that your sodium nitrite solution is fresh and added slowly to the acidic solution of the aminobenzothiazole.

  • Decomposition of the Diazonium Salt: Diazonium salts are often unstable. Premature decomposition can lead to a variety of side products, including phenols (from reaction with water) and coupled azo compounds, which are often colored. It is crucial to use the diazonium salt immediately after its formation.

  • Side Reactions with Iodide: The reaction of the diazonium salt with iodide can also have side reactions. The formation of deeply colored, messy byproducts can sometimes be attributed to radical side reactions or the formation of complex poly-iodides.

  • Intramolecular Cyclization: Depending on the substrate, intramolecular reactions can occur, leading to undesired heterocyclic byproducts.[1]

Experimental Protocol: General Procedure for Sandmeyer Iodination of an Aminobenzothiazole

  • Diazotization:

    • Dissolve the aminobenzothiazole in an aqueous acidic solution (e.g., H₂SO₄ or HCl) and cool the mixture to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, keeping the temperature below 5 °C.

    • Stir the reaction mixture at this temperature for a short period (e.g., 30 minutes) to ensure complete formation of the diazonium salt.

  • Iodide Displacement:

    • In a separate flask, prepare a solution of potassium iodide (KI) in water.

    • Slowly add the cold diazonium salt solution to the KI solution with vigorous stirring. Effervescence (release of N₂) should be observed.

    • Allow the reaction to warm to room temperature and stir until the evolution of nitrogen ceases.

  • Work-up and Purification:

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with a solution of sodium thiosulfate to remove any residual iodine.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Signaling Pathway for Sandmeyer Reaction and Potential Side Reactions:

G cluster_main Desired Pathway cluster_side Side Reactions Aminobenzothiazole Aminobenzothiazole Diazonium Salt Diazonium Salt Aminobenzothiazole->Diazonium Salt NaNO2, H+ 0-5 °C Tar/Polymeric Material Tar/Polymeric Material Aminobenzothiazole->Tar/Polymeric Material Incomplete Diazotization Iodobenzothiazole Iodobenzothiazole Diazonium Salt->Iodobenzothiazole KI Phenolic Byproduct Phenolic Byproduct Diazonium Salt->Phenolic Byproduct H2O (Decomposition) Azo Compounds Azo Compounds Diazonium Salt->Azo Compounds Coupling

Caption: Key steps and potential side reactions in the Sandmeyer iodination of aminobenzothiazoles.

Purification of Iodinated Benzothiazoles

Question 5: I have a mixture of iodinated benzothiazole isomers. How can I separate them?

Answer:

The separation of regioisomers of iodinated benzothiazoles can be challenging due to their similar physical properties.

Recommended Purification Techniques:

  • Column Chromatography: This is the most common method for separating isomers. Careful selection of the stationary phase (e.g., silica gel with different pore sizes) and the eluent system is crucial. A shallow gradient of a more polar solvent in a nonpolar solvent (e.g., ethyl acetate in hexanes) often provides the best separation.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For difficult separations or to obtain highly pure material, reversed-phase preparative HPLC is a powerful technique.

  • Recrystallization: If one isomer is significantly less soluble than the others in a particular solvent system, fractional recrystallization can be an effective purification method. This often requires careful screening of various solvents and solvent mixtures.

Analytical Workflow for Product Analysis and Purification:

G Crude Reaction Mixture Crude Reaction Mixture LC-MS Analysis LC-MS/HPLC Analysis (Identify components) Crude Reaction Mixture->LC-MS Analysis Column Chromatography Column Chromatography (Bulk Separation) LC-MS Analysis->Column Chromatography Isomers Detected Prep-HPLC Preparative HPLC (High Purity Separation) Column Chromatography->Prep-HPLC Incomplete Separation Recrystallization Recrystallization Column Chromatography->Recrystallization Solid Product Pure Isomers Pure Isomers Column Chromatography->Pure Isomers Prep-HPLC->Pure Isomers Recrystallization->Pure Isomers

Caption: A typical workflow for the analysis and purification of iodinated benzothiazole isomers.

References

Improving the solubility of 2-Hydrazinyl-6-iodobenzo[d]thiazole for biological assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in overcoming solubility challenges with 2-Hydrazinyl-6-iodobenzo[d]thiazole for biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the expected solubility characteristics of this compound?

Based on its chemical structure, this compound is predicted to be a lipophilic molecule with low aqueous solubility. The benzothiazole core and the iodine atom contribute to its hydrophobicity. However, the hydrazinyl group is a weak base and can be protonated. Therefore, the compound is expected to be soluble in polar aprotic organic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), with its aqueous solubility potentially increasing in acidic conditions.[1][2]

Q2: My compound is not dissolving in my aqueous assay buffer. What is the first step I should take?

The standard initial approach is to prepare a high-concentration stock solution in 100% dimethyl sulfoxide (DMSO).[1][3] DMSO is a powerful, water-miscible solvent capable of dissolving many polar and non-polar compounds.[1] This stock solution can then be serially diluted into your final aqueous assay buffer. It is crucial to ensure the final DMSO concentration in the assay is low enough to not affect the biological system.[4]

Q3: My compound precipitates out of solution when I dilute the DMSO stock into my aqueous buffer. What can I do to prevent this?

Precipitation upon dilution into an aqueous medium is a common issue for poorly soluble compounds and indicates that the compound's kinetic solubility limit has been exceeded.[5] Here are several strategies to address this, which can be used alone or in combination:

  • Reduce Final Concentration: The simplest approach is to lower the final concentration of the compound in the assay.

  • Optimize Co-solvent Concentration: While keeping the final DMSO concentration as low as possible (typically <0.5% for cell-based assays), a slight increase may help maintain solubility.[4] The tolerance of your specific assay to DMSO must be empirically determined.

  • Adjust pH: The hydrazinyl moiety is basic and can be protonated. Lowering the pH of the final assay buffer (e.g., to pH 6.0 or 6.5) may increase the compound's solubility by forming a more soluble salt.

  • Use Solubilizing Excipients: Incorporating excipients like cyclodextrins can encapsulate the hydrophobic compound, increasing its apparent aqueous solubility.[6][7] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[7]

Q4: How does pH adjustment improve the solubility of this compound?

The solubility of ionizable compounds is highly dependent on pH.[] this compound contains a basic hydrazinyl group. In an acidic environment (lower pH), this group can accept a proton (H+) to form a positively charged cation. This ionized form is generally more polar and exhibits higher solubility in aqueous solutions compared to the neutral form.[2] Therefore, preparing the final assay buffer with a slightly acidic pH may significantly improve solubility.[9]

Q5: What are cyclodextrins and how can they be used to enhance solubility?

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[6][10] They can form inclusion complexes by encapsulating poorly water-soluble "guest" molecules, like this compound, within their non-polar interior.[7] This complex effectively shields the hydrophobic compound from the aqueous environment, increasing its overall solubility and stability in solution.[11]

Troubleshooting Guide

ProblemPotential CauseRecommended Solution(s)
Compound powder will not dissolve in 100% DMSO. Insufficient mixing or low-quality DMSO.Use fresh, anhydrous DMSO. Vortex vigorously and use gentle warming (37°C) or sonication for short periods to aid dissolution.[12]
Compound precipitates immediately upon dilution into aqueous buffer. Kinetic solubility exceeded.1. Lower the final compound concentration. 2. Perform a stepwise dilution into the buffer with vigorous mixing. 3. Pre-warm the aqueous buffer before adding the DMSO stock. 4. Increase the final DMSO concentration if the assay allows.[5]
Assay results are inconsistent or show poor dose-response. Compound precipitation over time or adsorption to plasticware.1. Confirm solubility at the highest tested concentration under the exact assay conditions (time, temperature, buffer). 2. Consider using low-adhesion microplates. 3. Incorporate a solubilizer like a surfactant (e.g., Tween-80 at low concentrations) or cyclodextrin into the assay buffer.[13]
Cell-based assay shows toxicity even at low compound concentrations. The solvent (DMSO) may be causing cytotoxicity.1. Prepare a dose-response curve for DMSO alone to determine the maximum tolerable concentration for your cell line (often ≤0.5%).[4] 2. If high compound concentration is needed, explore alternative solubilization methods that allow for lower DMSO levels, such as pH adjustment or cyclodextrin formulation.[10]

Experimental Protocols

Protocol 1: Preparation of DMSO Stock and Kinetic Solubility Assessment

This protocol details how to prepare a stock solution and quickly assess its kinetic solubility in an assay buffer.

  • Stock Solution Preparation:

    • Accurately weigh out approximately 5 mg of this compound.

    • Add the appropriate volume of 100% anhydrous DMSO to achieve a high-concentration stock (e.g., 10-50 mM).

    • Vortex the solution for 2-5 minutes until the solid is completely dissolved. Gentle warming (37°C) or brief sonication can be used to assist dissolution.[12]

    • Visually inspect the solution for any undissolved particulates.

    • Store the stock solution at -20°C, protected from light and moisture.

  • Kinetic Solubility Test:

    • Prepare serial dilutions of your DMSO stock solution in a 96-well clear plate.

    • In a separate 96-well plate, add your aqueous assay buffer.

    • Carefully transfer a small volume (e.g., 1-2 µL) of each DMSO stock dilution into the corresponding wells of the buffer plate to achieve the desired final compound concentrations. The final DMSO concentration should match your assay conditions.

    • Mix the plate and let it incubate at room temperature for 1-2 hours.

    • Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering (e.g., absorbance at 620 nm).

    • The highest concentration that does not show a significant increase in turbidity compared to the buffer-only control is considered the approximate kinetic solubility.[5]

Protocol 2: pH-Dependent Solubility Screening

This protocol helps determine if adjusting the pH of the buffer can improve compound solubility.

  • Buffer Preparation: Prepare a series of identical buffers (e.g., 50 mM phosphate or citrate-phosphate) adjusted to different pH values, such as pH 5.5, 6.0, 6.5, 7.0, and 7.4.[9]

  • Sample Preparation:

    • In separate microcentrifuge tubes, add an excess amount of solid this compound (e.g., 1 mg) to a fixed volume (e.g., 1 mL) of each prepared buffer.

    • Include a control tube with buffer only.

  • Equilibration: Tightly cap the tubes and place them on a rotator or shaker at room temperature for 24 hours to reach equilibrium.

  • Separation: Centrifuge the tubes at high speed (e.g., >14,000 x g) for 15-20 minutes to pellet the undissolved solid.

  • Quantification:

    • Carefully collect the supernatant from each tube, avoiding the pellet.

    • Measure the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as HPLC-UV or LC-MS.

    • Plot the measured solubility against the buffer pH to identify the optimal pH range.

Protocol 3: Improving Solubility with Cyclodextrins

This protocol describes how to use Hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance solubility.

  • Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD (e.g., 10-50 mM) in your chosen aqueous assay buffer. Gentle warming may be required to fully dissolve the HP-β-CD.

  • Complex Formation:

    • Add the concentrated DMSO stock of this compound directly to the HP-β-CD solution (not to the plain buffer).

    • The molar ratio of HP-β-CD to the compound should be high (e.g., 10:1 or greater) to ensure efficient encapsulation.

    • Vortex the mixture and allow it to incubate for at least 30-60 minutes at room temperature to facilitate complex formation.

  • Assay Dilution: Use this newly prepared compound:HP-β-CD complex solution for serial dilutions in the final assay. The diluent should also contain the same concentration of HP-β-CD to maintain equilibrium.

  • Validation: It is critical to run a control experiment with the HP-β-CD vehicle alone to ensure it does not interfere with the biological assay.

Visualizations

G start Compound precipitates in assay buffer q1 Is the final concentration absolutely necessary? start->q1 s1 Lower final concentration q1->s1 No q2 Can the assay tolerate higher %DMSO? q1->q2 Yes end_s Solution Found s1->end_s s2 Increase final DMSO slightly (e.g., 0.5% to 1.0%) Run solvent toxicity control q2->s2 Yes q3 Is the compound ionizable? (Does it have acidic/basic groups?) q2->q3 No s2->end_s s3 Perform pH-solubility screen. Adjust buffer pH to favor the ionized, soluble form. q3->s3 Yes s4 Use a solubilizing excipient (e.g., HP-β-Cyclodextrin) q3->s4 No / pH change does not help s3->end_s s4->end_s end_f Consider advanced formulation (e.g., nanoparticles, lipid-based) s4->end_f If still insoluble

Caption: Troubleshooting workflow for addressing compound precipitation.

G cluster_before Before Complexation cluster_after After Complexation compound Compound water Water (Aqueous Buffer) compound->water Poorly Soluble water2 Water (Aqueous Buffer) cd Cyclodextrin complex Cyclodextrin Complex complex->water2 Soluble compound_in Compound

Caption: Mechanism of cyclodextrin-mediated solubilization.

G cluster_neutral Higher pH (e.g., 7.4) cluster_ionized Lower pH (e.g., 6.0) B R-NH-NH₂ (Neutral Base) Poorly Water Soluble BH R-NH-NH₃⁺ (Protonated Salt) More Water Soluble B->BH + H⁺ (Acidification) BH->B - H⁺ (Basification)

Caption: Effect of pH on the solubility of a basic compound.

References

Troubleshooting guide for the synthesis of benzothiazole derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful synthesis of benzothiazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for synthesizing benzothiazole derivatives?

A1: The most prevalent methods for synthesizing the benzothiazole ring involve the condensation of 2-aminothiophenol with various carbonyl compounds. These include carboxylic acids, aldehydes, acyl chlorides, and esters.[1] Alternative approaches utilize nitriles or involve the cyclization of thiobenzanilides.[2]

Q2: How can I monitor the progress of my benzothiazole synthesis reaction?

A2: Thin-layer chromatography (TLC) is a standard and effective technique for monitoring the progress of the reaction.[2][3][4][5] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product. Visualization can typically be achieved using UV light or iodine vapor.[6]

Q3: What are some common "green" or environmentally friendly approaches to benzothiazole synthesis?

A3: Many modern synthetic protocols focus on environmentally benign methods. These often involve the use of water as a solvent, reusable catalysts, and solvent-free reaction conditions.[7][8][9] Microwave-assisted synthesis is another popular green chemistry approach that can significantly reduce reaction times and energy consumption.[7][10]

Q4: Are there any safety precautions I should take when working with 2-aminothiophenol?

A4: Yes, 2-aminothiophenol is known to be readily oxidized, so it is crucial to handle it under an inert atmosphere (e.g., nitrogen or argon) if possible. It is also a thiol, which means it has a strong, unpleasant odor and should be handled in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for detailed handling and safety information.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Low product yield is a frequent issue in organic synthesis. The following table outlines potential causes and recommended solutions.

Potential CauseRecommended Solutions
Poor quality of starting materials Ensure the purity of 2-aminothiophenol and the carbonyl compound. 2-Aminothiophenol is susceptible to oxidation, so using a freshly opened bottle or purifying it before use is advisable.
Inefficient Catalyst The choice of catalyst is crucial. For condensation with carboxylic acids, catalysts like polyphosphoric acid (PPA), methanesulfonic acid/silica gel, or molecular iodine can be effective.[7] For reactions with aldehydes, catalysts such as H₂O₂/HCl, samarium triflate, or various metal-based catalysts have been reported to give good yields.[8][9][10] Consider screening different catalysts to find the optimal one for your specific substrates.
Suboptimal Reaction Temperature The reaction temperature can significantly impact the yield. Some reactions proceed well at room temperature, while others require heating.[9] If the yield is low at room temperature, try gradually increasing the temperature. Conversely, if side products are observed at elevated temperatures, lowering the temperature might be beneficial.
Incorrect Reaction Time Monitor the reaction progress using TLC to determine the optimal reaction time. Stopping the reaction too early will result in incomplete conversion, while extended reaction times can lead to the formation of degradation products.
Presence of Water (for certain reactions) Some condensation reactions are sensitive to water. Using dry solvents and ensuring all glassware is thoroughly dried can improve the yield. Molecular sieves can also be added to the reaction mixture to remove any residual water.[10]
Problem 2: Formation of Side Products/Impurities

The formation of byproducts can complicate the purification process and reduce the overall yield.

Potential CauseRecommended Solutions
Oxidation of 2-aminothiophenol The thiol group in 2-aminothiophenol can be oxidized to form a disulfide byproduct. Performing the reaction under an inert atmosphere can minimize this side reaction.
Over-oxidation of the intermediate In reactions involving an oxidant, controlling the stoichiometry of the oxidizing agent is crucial to prevent over-oxidation of the desired product.
Self-condensation of starting materials Under certain conditions, the aldehyde or other carbonyl starting materials might undergo self-condensation. Adjusting the reaction conditions, such as temperature or catalyst, can help to suppress these side reactions.
Incomplete cyclization In some cases, the intermediate Schiff base (from the reaction of 2-aminothiophenol and an aldehyde) may not fully cyclize. The choice of catalyst and reaction conditions plays a significant role in promoting efficient cyclization.
Problem 3: Difficulty in Product Purification

Isolating the pure benzothiazole derivative can be challenging due to the presence of unreacted starting materials or side products.

Potential CauseRecommended Solutions
Similar polarity of product and impurities If the product and impurities have similar polarities, separation by column chromatography can be difficult. Try using a different solvent system for elution or consider alternative purification techniques like recrystallization or preparative TLC.
Product is an oil If the product is an oil and difficult to purify by column chromatography, consider converting it to a solid derivative (e.g., a salt) for easier purification by recrystallization, and then regenerating the pure product.
Product instability on silica gel Some benzothiazole derivatives may be sensitive to the acidic nature of silica gel. In such cases, using neutral or basic alumina for column chromatography, or using a different purification method altogether, is recommended.
Recrystallization issues Finding a suitable solvent for recrystallization can be a trial-and-error process. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Experiment with a range of solvents or solvent mixtures.[11]

Experimental Protocols

General Procedure for the Synthesis of 2-Arylbenzothiazoles from 2-Aminothiophenol and Aromatic Aldehydes

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a solution of an aromatic aldehyde (1.0 mmol) in a suitable solvent (e.g., ethanol, DMF, or DMSO; 5-10 mL) in a round-bottom flask, add 2-aminothiophenol (1.0 mmol).

  • Catalyst Addition: Add the chosen catalyst (e.g., a catalytic amount of iodine, H₂O₂/HCl, or a Lewis acid). The optimal catalyst and its loading should be determined experimentally.

  • Reaction Conditions: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) for the required time (typically 1 to 24 hours). Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The residue can be dissolved in an organic solvent like ethyl acetate and washed with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol).[8][11]

Table 1: Comparison of Yields for the Synthesis of 2-Phenylbenzothiazole under Different Conditions

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
H₂O₂/HClEthanolRoom Temp.185-94[10]
Samarium triflateWaterRoom Temp.-Good to Excellent[8]
IodineDMF--Good to Excellent[8]
None (Air/DMSO)DMSO--Good to Excellent[8]
VOSO₄Ethanol-355-89[10]
General Procedure for the Synthesis of 2-Substituted Benzothiazoles from 2-Aminothiophenol and Carboxylic Acids

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a round-bottom flask, mix 2-aminothiophenol (1.0 mmol) and a carboxylic acid (1.0 mmol).

  • Catalyst/Dehydrating Agent: Add a suitable catalyst or dehydrating agent, such as polyphosphoric acid (PPA), methanesulfonic acid/silica gel, or molecular iodine.[7]

  • Reaction Conditions: Heat the reaction mixture at a temperature typically ranging from 140°C to 220°C for 2 to 12 hours. Microwave irradiation can also be employed to accelerate the reaction.[7][12]

  • Work-up: After cooling to room temperature, the reaction mixture is typically quenched by pouring it into a beaker of ice water or a basic solution (e.g., sodium bicarbonate solution) to neutralize the acid catalyst.

  • Purification: The precipitated product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent or by column chromatography.

Visualizing the Workflow

General Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of benzothiazole derivatives.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification Start Start Reactants 2-Aminothiophenol + Carbonyl Compound Start->Reactants 1. Mix Reaction Add Solvent & Catalyst Reactants->Reaction 2. Initiate Heating Heat/Stir Reaction->Heating 3. React Monitoring Monitor by TLC Heating->Monitoring 4. Check Progress Quench Quench Reaction Monitoring->Quench 5. Reaction Complete Extract Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography or Recrystallization Concentrate->Purify Product Pure Product Purify->Product

Caption: General workflow for benzothiazole synthesis.

Troubleshooting Low Yield

This flowchart provides a logical approach to troubleshooting low product yields.

G Start Low Yield Check_Purity Check Starting Material Purity Start->Check_Purity Optimize_Catalyst Optimize Catalyst & Loading Check_Purity->Optimize_Catalyst If pure Successful_Synthesis Improved Yield Check_Purity->Successful_Synthesis If impure, purify & repeat Optimize_Temp Optimize Temperature Optimize_Catalyst->Optimize_Temp If no improvement Optimize_Catalyst->Successful_Synthesis If improved Optimize_Time Optimize Reaction Time Optimize_Temp->Optimize_Time If no improvement Optimize_Temp->Successful_Synthesis If improved Check_Solvent Ensure Dry Solvent/Inert Atmosphere Optimize_Time->Check_Solvent If no improvement Optimize_Time->Successful_Synthesis If improved Check_Solvent->Successful_Synthesis If improved

Caption: Troubleshooting flowchart for low yield.

Common Side Reaction Pathway

This diagram illustrates the formation of a common disulfide byproduct from the starting material, 2-aminothiophenol.

G 2_ATP 2-Aminothiophenol Oxidation Oxidation (e.g., Air) 2_ATP->Oxidation Desired_Reaction Reaction with Carbonyl Compound 2_ATP->Desired_Reaction Disulfide Disulfide Byproduct Oxidation->Disulfide Product Benzothiazole Product Desired_Reaction->Product

Caption: Formation of a disulfide byproduct.

References

Stability issues of 2-Hydrazinyl-6-iodobenzo[d]thiazole in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific stability data for 2-Hydrazinyl-6-iodobenzo[d]thiazole in various solvents is not extensively available in public literature. The following guidance is based on general principles of chemical stability, forced degradation studies, and the known behavior of related benzothiazole derivatives. Researchers are strongly encouraged to perform their own stability assessments for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: Several environmental factors can influence the stability of your compound.[1] Key factors include:

  • pH: The hydrazinyl group and the thiazole ring system can be susceptible to acid or base-catalyzed hydrolysis.

  • Solvent Type: Protic solvents (e.g., water, methanol, ethanol) can participate in hydrolytic degradation. Aprotic solvents (e.g., DMSO, DMF, acetonitrile) are often preferred for stock solutions.

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation.[1]

  • Light: Exposure to UV or visible light can induce photolytic degradation.[1]

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation, particularly given the hydrazinyl moiety.[1]

Q2: What are the potential degradation pathways for benzothiazole derivatives?

A2: While specific pathways for this compound are not defined, related benzothiazoles can undergo several types of degradation. Common pathways include hydroxylation of the aromatic ring, and in more aggressive conditions, the opening of the thiazole or benzene ring.[2][3] The hydrazinyl group may also be susceptible to oxidation or cleavage.

Q3: How should I prepare and store stock solutions of this compound?

A3: For maximum stability, it is recommended to prepare stock solutions in a high-quality, anhydrous aprotic solvent such as DMSO or DMF. Prepare the solutions fresh if possible. For storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Q4: What is a forced degradation study and why is it necessary?

A4: A forced degradation study, or stress testing, is a process where a drug substance is intentionally exposed to conditions more severe than accelerated stability testing (e.g., high heat, humidity, extreme pH, oxidation, and light).[4][5] These studies are crucial for:

  • Identifying likely degradation products.[4]

  • Determining the intrinsic stability of the molecule.

  • Establishing degradation pathways.[4]

  • Developing and validating stability-indicating analytical methods, which can distinguish the intact compound from its degradation products.[4]

Troubleshooting Guide

Q: My solution of this compound has turned yellow/brown. What does this indicate?

A: A color change often suggests chemical degradation, possibly due to oxidation or photolysis. The hydrazinyl group and the benzothiazole core can be sensitive to these conditions.

  • Recommendation: Ensure your solvent is degassed to remove oxygen. Protect your solution from light by using amber vials or wrapping your container in aluminum foil. Prepare fresh solutions for sensitive experiments.

Q: I observe a precipitate forming in my stock solution upon storage or after dilution. What is the cause?

A: This could be due to either low solubility of the compound in the chosen solvent/at a certain concentration or precipitation of a degradation product.

  • Recommendation: First, verify the solubility of this compound in your solvent system. You may need to use a different solvent or a lower concentration. If solubility is not the issue, the precipitate may be a degradant. The solution should be analyzed by a suitable method like HPLC to check for purity.

Q: My experimental results are inconsistent. Could this be related to compound stability?

A: Yes, inconsistent results are a common consequence of using a degraded compound solution. If the concentration of the active compound decreases over time, it will affect the outcome of your experiments.

  • Recommendation: Implement a strict protocol for solution preparation and storage. Always prepare fresh dilutions for your experiments from a recently prepared stock solution. It is advisable to periodically check the purity of your stock solution via HPLC.

Q: After storing my compound in solution, I see new, smaller peaks appearing in my HPLC chromatogram. What are these?

A: The appearance of new peaks is a strong indicator of degradation. These new peaks represent the degradation products formed from this compound.

  • Recommendation: This confirms that your compound is unstable under the current storage conditions. You should perform a systematic stability study (see the experimental protocol below) to identify suitable solvents and storage conditions. This will also help in developing a stability-indicating HPLC method to monitor purity over time.[6]

Quantitative Data Summary (Hypothetical Example)

Note: The following table is a hypothetical example to illustrate how stability data for this compound could be presented. This is not actual experimental data.

SolventStress ConditionTime (hours)Initial Purity (%)Purity after Stress (%)No. of DegradantsObservations
DMSO40°C2499.599.21No change
Acetonitrile40°C2499.598.82No change
Methanol40°C2499.595.13Slight yellowing
Water (pH 7)40°C2499.588.4>5Solution yellowed
DMSO0.1 M HCl699.575.24Color change
DMSO0.1 M NaOH699.565.8>5Dark brown color
DMSO3% H₂O₂699.552.1>5Vigorous change
DMSOPhotolytic (ICH Q1B)2499.592.33Slight yellowing

Experimental Protocols

Protocol: Forced Degradation Study for this compound

1. Objective: To evaluate the stability of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) and to identify the number of degradation products formed.

2. Materials and Reagents:

  • This compound

  • HPLC-grade DMSO, Acetonitrile, Methanol, Water

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Hydrogen Peroxide (H₂O₂)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 250mm x 4.6mm, 5µm)

  • Photostability chamber

3. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in DMSO to prepare a stock solution of 1 mg/mL.

4. Application of Stress Conditions:

  • Control Sample: Dilute the stock solution with the mobile phase to a suitable concentration (e.g., 100 µg/mL). Analyze immediately (T=0).

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 6 hours. Withdraw samples at intervals, neutralize with 0.1 M NaOH, dilute with mobile phase, and analyze.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 6 hours. Withdraw samples, neutralize with 0.1 M HCl, dilute with mobile phase, and analyze.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 6 hours, protected from light. Withdraw samples, dilute with mobile phase, and analyze.

  • Thermal Degradation: Keep the stock solution in a sealed vial in an oven at 60°C for 24 hours. Withdraw samples, dilute with mobile phase, and analyze.

  • Photolytic Degradation: Expose the stock solution in a photostability chamber according to ICH Q1B guidelines. A control sample should be kept in the dark under the same conditions. Withdraw samples, dilute with mobile phase, and analyze.

5. HPLC-UV Analysis Method (Example):

  • Column: C18 reverse-phase (250mm x 4.6mm, 5µm)

  • Mobile Phase: Gradient elution using (A) 0.1% Formic acid in Water and (B) Acetonitrile.

  • Gradient Program: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Scan for an appropriate wavelength (e.g., 254 nm or the compound's λmax).

  • Injection Volume: 10 µL

6. Data Analysis:

  • Calculate the percentage of the remaining this compound by comparing the peak area of the stressed sample to the T=0 control.

  • Count the number of new peaks (degradants) in the chromatogram.

  • Calculate the mass balance to ensure all degradation products are accounted for.

Visualizations

Stability_Assessment_Workflow Diagram 1: Experimental Workflow for Stability Assessment cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis start Prepare 1 mg/mL Stock Solution (e.g., in DMSO) control Prepare T=0 Control Sample start->control acid Acidic (0.1M HCl, 60°C) start->acid Expose Stock Solution base Basic (0.1M NaOH, 60°C) start->base Expose Stock Solution oxidation Oxidative (3% H₂O₂, RT) start->oxidation Expose Stock Solution thermal Thermal (60°C) start->thermal Expose Stock Solution photo Photolytic (ICH Q1B) start->photo Expose Stock Solution hplc HPLC-UV Analysis control->hplc Sample & Dilute acid->hplc Sample & Dilute base->hplc Sample & Dilute oxidation->hplc Sample & Dilute thermal->hplc Sample & Dilute photo->hplc Sample & Dilute data Data Interpretation - Purity Calculation - Degradant Profiling - Mass Balance hplc->data

Caption: Workflow for assessing the stability of a research compound.

References

Technical Support Center: Synthesis of 2-Hydrazinyl-6-iodobenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Hydrazinyl-6-iodobenzo[d]thiazole.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, providing potential causes and solutions in a question-and-answer format.

Q1: The diazotization of 2-amino-6-iodobenzothiazole appears incomplete, with starting material remaining even after the recommended reaction time. What could be the cause?

A1: Incomplete diazotization can stem from several factors related to the reaction conditions. Low acidity of the medium can lead to incomplete formation of the essential nitrosonium ion (NO⁺). Additionally, if the temperature is not maintained at the optimal 0-5 °C, the nitrous acid can decompose before it reacts with the amine.

Troubleshooting Steps:

  • Verify Acidity: Ensure the reaction mixture is sufficiently acidic. The use of a strong non-nucleophilic acid like sulfuric acid or tetrafluoroboric acid is recommended.

  • Temperature Control: Maintain the reaction temperature strictly between 0 and 5 °C using an ice-salt bath.

  • Slow Nitrite Addition: Add the sodium nitrite solution dropwise and slowly to the amine solution to ensure a controlled reaction and prevent localized warming.

Q2: During the reduction of the diazonium salt with stannous chloride (SnCl₂), a significant amount of a de-iodinated byproduct, 2-hydrazinylbenzo[d]thiazole, is observed. How can this be minimized?

A2: The formation of the de-iodinated byproduct suggests a reductive cleavage of the carbon-iodine bond. This can be influenced by the reaction temperature, the amount of reducing agent, and the presence of radical species.

Troubleshooting Steps:

  • Strict Temperature Control: Keep the reduction reaction at a low temperature (typically below 10 °C) to minimize side reactions.

  • Stoichiometric Control of Reducing Agent: Use the stoichiometric amount of SnCl₂. An excess of the reducing agent can promote undesired reductions.

  • Alternative Reducing Agents: Consider using milder reducing agents such as sodium bisulfite or sodium dithionite, which may be more selective.

Q3: The final product is a complex mixture of compounds, and the desired this compound is present in low yield. What are the likely side reactions?

A3: The diazonium salt intermediate is highly reactive and can undergo several side reactions, leading to a complex product mixture. Key potential side reactions include:

  • Sandmeyer-type Reactions: The diazonium group can be replaced by the counter-ion of the acid used (e.g., -Cl if HCl is used), forming 2-chloro-6-iodobenzothiazole.

  • Azo Coupling: The diazonium salt can couple with unreacted 2-amino-6-iodobenzothiazole or other electron-rich aromatic species in the reaction mixture to form highly colored azo compounds.

  • Phenol Formation: Reaction with water at elevated temperatures can lead to the formation of 2-hydroxy-6-iodobenzothiazole.

  • Reduction to Arene: The diazonium group can be replaced by a hydrogen atom, leading to 6-iodobenzothiazole.

Troubleshooting Steps:

  • Control of Reaction Conditions: Strict adherence to low temperatures and controlled addition of reagents is crucial.

  • Purity of Starting Material: Ensure the 2-amino-6-iodobenzothiazole is pure to avoid side reactions with impurities.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the expected major byproducts in the synthesis of this compound and how can they be identified?

A1: The major potential byproducts and their identification methods are summarized in the table below.

Byproduct NameChemical StructureIdentification MethodKey Diagnostic Signals
2-Hydrazinylbenzo[d]thiazoleC₇H₇N₃SMass Spectrometry (MS)Molecular ion peak corresponding to the de-iodinated product.
6-IodobenzothiazoleC₇H₄INS¹H NMR & MSAbsence of the hydrazinyl protons in NMR and a molecular ion peak for the reduced product in MS.
2-Chloro-6-iodobenzothiazoleC₇H₃ClINSMSMolecular ion peak showing the characteristic isotopic pattern for chlorine.
Azo-coupled DimerC₁₄H₇IN₄S₂Visual & UV-VisIntense color (typically red or orange).
2-Hydroxy-6-iodobenzothiazoleC₇H₄INOS¹H NMR & IRBroad OH peak in NMR and IR spectra.

Q2: What are the recommended analytical techniques to monitor the progress of the reaction and analyze the final product purity?

A2: A combination of chromatographic and spectroscopic techniques is recommended:

  • Thin Layer Chromatography (TLC): Useful for rapid monitoring of the reaction progress by observing the disappearance of the starting material and the appearance of the product and byproducts.

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantitative analysis of the reaction mixture, allowing for the determination of the relative amounts of product and byproducts. A reversed-phase C18 column with a gradient of acetonitrile and water is a common starting point for method development.

  • Mass Spectrometry (MS): Essential for the identification of the product and byproducts by determining their molecular weights.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information for the final product and helps in the characterization of isolated byproducts.

Q3: Are there any specific safety precautions to consider during the synthesis?

A3: Yes, several safety precautions are crucial:

  • Diazonium Salts: Aryl diazonium salts can be explosive when isolated and dry. It is highly recommended to use them in solution without isolation.

  • Hydrazine: Hydrazine and its derivatives are toxic and potentially carcinogenic. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Acids and Reagents: Handle strong acids and other reagents with care, using appropriate PPE.

Experimental Protocols

Synthesis of 2-Amino-6-iodobenzothiazole (Precursor)

A common method for the synthesis of 2-aminobenzothiazoles is the reaction of the corresponding aniline with potassium thiocyanate in the presence of bromine.

  • Dissolve 4-iodoaniline in glacial acetic acid.

  • Add potassium thiocyanate to the solution and stir.

  • Cool the mixture in an ice bath and slowly add a solution of bromine in glacial acetic acid.

  • Allow the reaction to stir at room temperature overnight.

  • Pour the reaction mixture into water and neutralize with a base (e.g., ammonium hydroxide) to precipitate the product.

  • Filter, wash with water, and recrystallize from a suitable solvent like ethanol.

Synthesis of this compound

This two-step protocol involves the diazotization of 2-amino-6-iodobenzothiazole followed by in-situ reduction.

Step 1: Diazotization

  • Suspend 2-amino-6-iodobenzothiazole in a mixture of concentrated hydrochloric acid and water.

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

  • Stir the mixture for 30-60 minutes at 0-5 °C after the addition is complete.

Step 2: Reduction

  • In a separate flask, prepare a solution of stannous chloride dihydrate in concentrated hydrochloric acid and cool it to 0 °C.

  • Slowly add the cold diazonium salt solution from Step 1 to the stannous chloride solution, keeping the temperature below 10 °C.

  • Stir the reaction mixture for 1-2 hours at low temperature.

  • Collect the precipitated product by filtration.

  • Wash the solid with a cold, dilute acid solution and then with water.

  • Dry the product under vacuum.

Visualizations

Synthesis_Pathway A 2-Amino-6-iodobenzothiazole B Diazonium Salt Intermediate A->B NaNO₂, HCl 0-5 °C C This compound B->C SnCl₂, HCl <10 °C

Caption: Synthetic pathway for this compound.

Side_Reactions Diazonium Diazonium Salt Intermediate Deiodination De-iodinated Hydrazine (2-Hydrazinylbenzothiazole) Diazonium->Deiodination Excess Reductant Sandmeyer Sandmeyer Byproduct (2-Chloro-6-iodobenzothiazole) Diazonium->Sandmeyer Cl⁻ Azo Azo-coupled Dimer Diazonium->Azo Unreacted Amine Phenol Phenol Byproduct (2-Hydroxy-6-iodobenzothiazole) Diazonium->Phenol H₂O, Heat Reduction Reduced Arene (6-Iodobenzothiazole) Diazonium->Reduction Side Reduction

Caption: Potential side reactions from the diazonium intermediate.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Diazotization Incomplete Diazotization? Start->Check_Diazotization Check_Reduction Side Reactions during Reduction? Check_Diazotization->Check_Reduction No Sol_Diazotization Adjust Acidity & Temperature Check_Diazotization->Sol_Diazotization Yes Check_Purity Starting Material Purity? Check_Reduction->Check_Purity No Sol_Reduction Control Temperature & Stoichiometry Check_Reduction->Sol_Reduction Yes Sol_Purity Purify Starting Material Check_Purity->Sol_Purity Yes

Caption: Troubleshooting workflow for synthesis issues.

Technical Support Center: Refinement of Reaction Conditions for Coupling with 2-Hydrazinyl-6-iodobenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for chemists working with 2-Hydrazinyl-6-iodobenzo[d]thiazole. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you refine your cross-coupling reaction conditions and achieve optimal results in your research and drug development projects.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig coupling reactions with this compound.

General Issues

Q1: I am observing low to no conversion of my starting material, this compound. What are the likely causes?

A1: Low conversion can stem from several factors. Here is a troubleshooting workflow to address this issue:

  • Catalyst Inactivity: The palladium catalyst may be deactivated. Ensure you are using a fresh, high-quality palladium source and that your reaction is properly degassed to remove oxygen. The presence of the hydrazinyl group can also potentially inhibit the catalyst. Consider using a higher catalyst loading (e.g., 5-10 mol%) or a more robust pre-catalyst.

  • Ligand Choice: The ligand plays a critical role. For heteroaryl halides, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often more effective as they promote the oxidative addition step and stabilize the active catalytic species.

  • Base Strength: The base may be too weak or not sufficiently soluble in the reaction medium. For Suzuki reactions, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like LiHMDS or NaOtBu is typically required.

  • Temperature: The reaction temperature may be too low. While starting around 80-100 °C is common, some challenging couplings may require higher temperatures (up to 120 °C or higher), especially with less reactive coupling partners.

  • Hydrazinyl Group Interference: The free hydrazinyl group can coordinate to the palladium center, inhibiting catalysis.[1] Protecting the hydrazinyl group, for example with a Boc group, can often resolve this issue.

Q2: I am seeing significant side product formation, such as homocoupling of my boronic acid (in Suzuki reactions) or dehalogenation of the starting material. How can I minimize these?

A2:

  • Homocoupling: This is often caused by the presence of oxygen in the reaction mixture, which can lead to the oxidative coupling of boronic acids.[2] Ensure thorough degassing of your solvent and reaction vessel. Running the reaction under a strict inert atmosphere (Nitrogen or Argon) is crucial. Using a 1:1 or slight excess of the boronic acid can also help.

  • Dehalogenation (Proto-deiodination): This occurs when the aryl-palladium intermediate is protonated before coupling. This can be exacerbated by the presence of water or other protic sources. Ensure you are using anhydrous solvents and reagents. The choice of base can also be a factor; sometimes, a weaker base or a different cation can mitigate this side reaction.

Protecting Group Strategy for the Hydrazinyl Moiety

Q3: Should I protect the hydrazinyl group before attempting the coupling reaction? If so, how?

A3: Yes, protecting the hydrazinyl group is a highly recommended strategy to prevent catalyst inhibition and potential side reactions. The tert-butyloxycarbonyl (Boc) group is an excellent choice as it is stable under most cross-coupling conditions and can be readily removed later.

Workflow for Boc Protection and Deprotection:

Boc_Protection_Workflow Start This compound Protection Boc Protection (Boc)₂O, Base (e.g., Et₃N or DMAP) Solvent (e.g., THF or DCM) Start->Protection Protected_SM Boc-Protected Starting Material Protection->Protected_SM Coupling Cross-Coupling Reaction (Suzuki, Heck, etc.) Protected_SM->Coupling Coupled_Product Boc-Protected Coupled Product Coupling->Coupled_Product Deprotection Boc Deprotection Acidic Conditions (e.g., TFA in DCM or HCl in Dioxane) Coupled_Product->Deprotection Final_Product Final Coupled Product Deprotection->Final_Product

Caption: Workflow for Boc protection, cross-coupling, and deprotection.

Experimental Protocols

The following protocols are provided as a starting point. Optimization of catalyst, ligand, base, solvent, and temperature will likely be necessary for your specific coupling partner.

Protocol 1: Boc Protection of this compound

This protocol is a general method for the N-Boc protection of hydrazines.[3][4]

  • Dissolve this compound (1.0 eq) in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Add a base, such as triethylamine (1.5 eq) or 4-dimethylaminopyridine (DMAP) (0.1 eq).

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the Boc-protected product.

Protocol 2: Suzuki-Miyaura Coupling

This protocol is adapted from successful couplings with the analogous 2-amino-6-bromobenzothiazole.[5][6]

  • To a reaction vessel, add the Boc-protected this compound (1.0 eq), the arylboronic acid (1.2 eq), and a base such as K₃PO₄ (2.0 eq).

  • Add a palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%).

  • The vessel is sealed, evacuated, and backfilled with an inert gas (Nitrogen or Argon) three times.

  • Add a degassed solvent system, such as a 4:1 mixture of toluene and water.

  • Heat the reaction mixture to 95 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Heck Coupling (General Conditions)
  • Combine the Boc-protected this compound (1.0 eq), the alkene (1.5 eq), a palladium source such as Pd(OAc)₂ (2-5 mol%), and a phosphine ligand (e.g., P(o-tol)₃ or a Buchwald ligand like XPhos) in a reaction vessel.

  • Add a base, typically an amine base like triethylamine (Et₃N) or a stronger inorganic base like K₂CO₃.

  • Seal the vessel, evacuate, and backfill with an inert gas.

  • Add a degassed polar aprotic solvent such as DMF or NMP.

  • Heat the reaction to 100-120 °C and stir until completion.

  • Work-up and purify as described for the Suzuki-Miyaura coupling.

Protocol 4: Sonogashira Coupling (General Conditions)
  • To a reaction vessel, add the Boc-protected this compound (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a copper(I) co-catalyst like CuI (5-10 mol%).

  • Evacuate and backfill the vessel with an inert gas.

  • Add a degassed solvent system, typically a mixture of an amine base (e.g., triethylamine or diisopropylamine) and another solvent like THF or DMF.

  • Add the terminal alkyne (1.2 eq) and stir the reaction at a temperature ranging from room temperature to 80 °C.

  • Monitor the reaction progress. Upon completion, filter the reaction mixture through a pad of celite to remove metal salts.

  • Concentrate the filtrate and purify by column chromatography.

Protocol 5: Buchwald-Hartwig Amination

This protocol is based on the successful amination of hydrazine with aryl halides.[1]

  • In a glovebox, charge a reaction vessel with a palladium pre-catalyst (e.g., a Josiphos-based catalyst like CyPF-tBu, 1-2 mol%), the Boc-protected this compound (1.0 eq), and a strong base such as KOH or LiHMDS (1.5-2.0 eq).

  • Add the amine coupling partner (1.2 eq).

  • Add a degassed aprotic solvent like toluene or dioxane.

  • Seal the vessel and heat to 80-110 °C, stirring until the starting material is consumed.

  • Cool the reaction, quench carefully with water, and extract with an organic solvent.

  • Wash the organic layer with brine, dry, and concentrate. Purify by column chromatography.

Protocol 6: Boc Deprotection

This is a standard procedure for the removal of a Boc protecting group.[7][8]

  • Dissolve the Boc-protected coupled product in an organic solvent like dichloromethane (DCM).

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM) or a solution of HCl in dioxane (e.g., 4M).

  • Stir the mixture at room temperature for 1-3 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure. If an acid salt is formed, it can be neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent.

  • Purify as needed.

Data Presentation: Reaction Condition Optimization

The following tables summarize typical starting conditions and variables to consider for optimizing your coupling reactions. The data for Suzuki coupling is based on the analogous 2-amino-6-bromobenzothiazole and serves as a strong starting point.[5][6]

Table 1: Suzuki-Miyaura Coupling - Condition Screening
Entry Palladium Source (mol%) Ligand (mol%) Base (eq) Solvent System Temp (°C) Typical Yield Range (%) Notes
1Pd(PPh₃)₄ (5)-K₃PO₄ (2)Toluene/H₂O (4:1)9560-85[5][6]Good starting point.
2Pd₂(dba)₃ (2.5)XPhos (6)K₃PO₄ (2)Dioxane/H₂O (4:1)100Potentially higherBulky phosphine ligands can improve yields for heteroaryl halides.
3Pd(OAc)₂ (5)SPhos (10)Cs₂CO₃ (2)THF/H₂O (4:1)80VariableAnother effective catalyst system to try.
4Pd(PPh₃)₄ (5)-Na₂CO₃ (2)DME/H₂O (4:1)95LowerNa₂CO₃ is often a less effective base.
Table 2: General Troubleshooting for Cross-Coupling Reactions
Problem Potential Cause Suggested Solution
Low or No YieldInactive catalystUse fresh catalyst, ensure anaerobic conditions, increase catalyst loading.
Poor ligand choiceScreen bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos).
Insufficient base strengthSwitch to a stronger or more soluble base (e.g., K₃PO₄, Cs₂CO₃, LiHMDS).
Low temperatureIncrease reaction temperature in increments of 10-20 °C.
Hydrazinyl group interferenceProtect the hydrazinyl group with Boc.
HomocouplingOxygen in the reactionThoroughly degas all solvents and the reaction vessel.
ProtodehalogenationProtic impuritiesUse anhydrous solvents; consider a non-aqueous base system.
Poor ReproducibilityVariable reagent qualityUse high-purity, fresh reagents and ensure consistent reaction setup.

Visualizations of Key Processes

General Catalytic Cycle for Cross-Coupling

Catalytic_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA R¹-X PdII R¹-Pd(II)L₂-X OA->PdII TM Transmetalation (Suzuki, Sonogashira) or Amine Coordination (Buchwald-Hartwig) PdII->TM R²-M or R²-H PdII_R2 R¹-Pd(II)L₂-R² TM->PdII_R2 RE Reductive Elimination PdII_R2->RE RE->Pd0 R¹-R²

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Low Conversion in Coupling Reaction Check_Catalyst Is the Catalyst System Active? (Fresh Pd, Degassed) Start->Check_Catalyst Check_Conditions Are Reaction Conditions Optimal? (Base, Solvent, Temp) Check_Catalyst->Check_Conditions Yes Solution_Catalyst Increase Catalyst Loading Use Pre-catalyst Ensure Inert Atmosphere Check_Catalyst->Solution_Catalyst No Check_Substrate Is the Hydrazinyl Group Interfering? Check_Conditions->Check_Substrate Yes Solution_Conditions Screen Ligands (e.g., XPhos) Use Stronger Base (e.g., K₃PO₄) Increase Temperature Check_Conditions->Solution_Conditions No Solution_Substrate Protect Hydrazinyl Group with Boc Check_Substrate->Solution_Substrate Yes Success Improved Yield Check_Substrate->Success No (Re-evaluate) Solution_Catalyst->Check_Conditions Solution_Conditions->Check_Substrate Solution_Substrate->Success

Caption: A logical workflow for troubleshooting low-yield coupling reactions.

References

Strategies to avoid de-iodination of 2-Hydrazinyl-6-iodobenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with strategies to mitigate the de-iodination of 2-Hydrazinyl-6-iodobenzo[d]thiazole during synthetic procedures. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Why am I observing significant de-iodination of my this compound during cross-coupling reactions?

A1: De-iodination, or hydrodehalogenation, is a common side reaction for aryl iodides, particularly in palladium-catalyzed cross-coupling reactions like Suzuki, Sonogashira, or Buchwald-Hartwig couplings. Several factors can contribute to this unwanted reaction with this compound:

  • Electron-Rich Substrate: The benzothiazole ring system is electron-rich, and the hydrazinyl group (-NHNH₂) is a strong electron-donating group. This electronic nature weakens the Carbon-Iodine (C-I) bond, making it more susceptible to cleavage.

  • Catalyst System: The choice of palladium source, and especially the phosphine ligands, plays a critical role. Some catalytic systems can favor pathways that lead to the reduction of the aryl iodide.

  • Reaction Conditions: Parameters such as the base, solvent, temperature, and reaction time can significantly influence the extent of de-iodination.

  • Hydrazine Moiety: The hydrazinyl group itself can act as a reducing agent, especially at elevated temperatures, potentially contributing to the reduction of the C-I bond.

Q2: What is the mechanistic cause of de-iodination in palladium-catalyzed reactions?

A2: In a typical palladium-catalyzed cross-coupling cycle, the desired reaction involves oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation and reductive elimination to form the product. The de-iodination side reaction typically occurs via one of two primary pathways:

  • Reductive cleavage by a Pd-H species: A palladium-hydride (Pd-H) species can form in the reaction mixture, often from the reaction of the palladium catalyst with a solvent, base, or other reagents. This Pd-H species can then react with the aryl iodide in a competing catalytic cycle to produce the de-iodinated arene.

  • Protonolysis of the Aryl-Palladium Intermediate: The intermediate formed after oxidative addition, Ar-Pd(II)-I, can react with a proton source in the reaction mixture, leading to the cleavage of the Aryl-Pd bond and formation of the de-iodinated product.

The presence of water, alcohols, or certain amine bases can serve as a source for the hydride or proton.

Troubleshooting Guide

The following table summarizes common issues leading to de-iodination and provides recommended solutions.

Observation Potential Cause Recommended Solution
High levels of de-iodinated byproduct, low yield of desired product.Inappropriate Ligand Choice: The phosphine ligand may be promoting the formation of Pd-H species or inhibiting the desired reductive elimination.Switch to bulky, electron-rich phosphine ligands like BrettPhos or use N-heterocyclic carbene (NHC) ligands (e.g., IPr, IMes), which can accelerate the desired coupling reaction.[1][2]
Reaction is sluggish and requires high temperatures, leading to decomposition and de-iodination.Inhibitory Byproducts: Sodium iodide (NaI), a byproduct of the reaction, can inhibit the catalyst, slowing down the reaction and allowing more time for side reactions.[2][3][4]Use a solvent system where NaI is poorly soluble, such as toluene or dioxane, allowing it to precipitate out of the reaction mixture.[2][3][4]
De-iodination is observed even at moderate temperatures.Base-Induced Decomposition: Strong bases, particularly alkoxides like sodium tert-butoxide, can promote de-iodination pathways.[5]Use a weaker, non-nucleophilic base such as Cs₂CO₃, K₂CO₃, or K₃PO₄.[5]
Product degradation and de-iodination upon workup or purification.Light and/or Heat Sensitivity: Electron-rich aryl iodides can be sensitive to light and heat, leading to homolytic cleavage of the C-I bond to form an aryl radical, which is then quenched to the de-iodinated product.[6]Protect the reaction from light by wrapping the flask in aluminum foil. Use lower temperatures for the reaction and purification steps.
The reaction mixture turns dark, and palladium black is observed.Catalyst Decomposition: The palladium catalyst is decomposing to palladium black, which can have different catalytic activity and may promote de-iodination.Ensure the reaction is properly degassed to remove oxygen. Consider using a pre-catalyst that is more stable.
De-iodination is suspected to be caused by the hydrazinyl group.Reductive or Chelating Action of Hydrazine: The free hydrazinyl group may be acting as a reducing agent or chelating to the palladium center in an unproductive manner.Protect the hydrazinyl group as a boc-protected derivative (Boc-NHNH-) or another suitable protecting group before performing the cross-coupling reaction.

Visualizing the Reaction Pathways

The following diagram illustrates the competition between the desired cross-coupling pathway and the undesired de-iodination pathway in a palladium-catalyzed reaction.

G pd0 Pd(0)L₂ ar_pd_i Ar-Pd(II)(L)₂-I pd0->ar_pd_i Oxidative Addition (+ Ar-I) ar_pd_nu Ar-Pd(II)(L)₂-Nu ar_pd_i->ar_pd_nu Transmetalation (+ R-Nu) inv1 ar_pd_i->inv1 ar_nu Ar-Nu (Desired Product) ar_pd_nu->ar_nu Reductive Elimination ar_nu->pd0 ar_h Ar-H (De-iodinated Product) ar_h->pd0 pd_h H-Pd(II)(L)₂-I pd_h->ar_h Reductive Elimination inv1->pd_h Protonolysis (+ H⁺ source) inv2 G start De-iodination Observed q1 Is the reaction run under inert atmosphere and protected from light? start->q1 fix1 Degas solvents and protect flask from light. q1->fix1 No q2 What base is being used? q1->q2 Yes a1_yes Yes a1_no No fix1->q1 fix2 Switch to a weaker base (K₂CO₃, Cs₂CO₃). q2->fix2 Strong base (e.g., NaOtBu) q3 Consider the ligand and solvent. q2->q3 Weak base (e.g., K₂CO₃) a2_strong Strong base (e.g., NaOtBu) a2_weak Weak base (e.g., K₂CO₃) fix2->q3 fix3 Use bulky, electron-rich ligands (e.g., BrettPhos) and a non-polar solvent (e.g., Toluene). q3->fix3 q4 Is the hydrazinyl group unprotected? fix3->q4 fix4 Protect the hydrazinyl group (e.g., with Boc). q4->fix4 Yes end Problem Resolved q4->end No a4_yes Yes a4_no No fix4->end

References

Validation & Comparative

Validating the Structure of 2-Hydrazinyl-6-iodobenzo[d]thiazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the experimental methodologies and data used to validate the chemical structure of 2-Hydrazinyl-6-iodobenzo[d]thiazole and its derivatives. The structural elucidation of these compounds is crucial for understanding their chemical properties and potential therapeutic applications. This document outlines the key spectroscopic and analytical techniques employed in their characterization, presenting comparative data from related derivatives to establish a validated structural framework.

Synthesis and Structural Confirmation Workflow

The synthesis of this compound derivatives typically involves a multi-step process, followed by rigorous purification and structural validation. The general workflow is outlined below.

Synthesis and Validation Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_validation Structural Validation Start Start Precursor Substituted 2-Aminobenzothiazole Start->Precursor Starting Material Reaction1 Diazotization Precursor->Reaction1 Intermediate Diazonium Salt Reaction1->Intermediate Reaction2 Reduction Intermediate->Reaction2 Product 2-Hydrazinyl-benzothiazole Derivative Reaction2->Product Recrystallization Recrystallization Product->Recrystallization TLC Thin Layer Chromatography Recrystallization->TLC Purity Check NMR NMR Spectroscopy (¹H, ¹³C) TLC->NMR MS Mass Spectrometry NMR->MS FTIR FT-IR Spectroscopy MS->FTIR Elemental Elemental Analysis FTIR->Elemental Final Validated Structure Elemental->Final

Caption: General workflow for the synthesis and structural validation of 2-Hydrazinyl-benzothiazole derivatives.

Experimental Protocols

Detailed experimental protocols are essential for the reproducible synthesis and characterization of this compound derivatives.

Synthesis of 2-Hydrazinyl-6-substituted-benzo[d]thiazoles

A common synthetic route involves the reaction of a corresponding 2-mercaptobenzothiazole with hydrazine hydrate.[1] For instance, 2-hydrazinylbenzo[d]thiazole can be produced by reacting 2-mercapto-benzothiazole with hydrazine hydrate in ethanol.[1] Another approach starts from a substituted p-toluidine, which is treated with ammonium thiocyanate to form a 2-benzothiazolamine, followed by a reaction with hydrazine hydrate to yield the 2-hydrazino derivative.[2]

General Procedure:

  • A mixture of the appropriate 2-substituted-benzothiazole (1 equivalent) and hydrazine hydrate (excess) in a suitable solvent such as ethanol or ethylene glycol is prepared.[3]

  • A catalytic amount of a strong acid, like concentrated HCl, may be added.[3]

  • The reaction mixture is refluxed for several hours (typically 3-8 hours) and the progress is monitored by thin-layer chromatography (TLC).[2][3]

  • Upon completion, the mixture is cooled, and the resulting solid precipitate is collected by filtration.

  • The crude product is washed with water and recrystallized from a suitable solvent like ethanol to afford the purified 2-hydrazinyl-benzothiazole derivative.[2]

Spectroscopic and Analytical Characterization

The structural confirmation of the synthesized compounds relies on a combination of spectroscopic techniques.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The sample is analyzed as a KBr pellet or using an ATR accessory. The spectrum is recorded to identify characteristic functional group vibrations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 500 MHz) using a deuterated solvent like DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) as an internal standard.[4] Chemical shifts (δ) are reported in parts per million (ppm).

  • Mass Spectrometry (MS): Mass spectra are obtained using techniques like Electrospray Ionization (ESI-MS) to determine the molecular weight of the compound and confirm its elemental composition through the observation of the molecular ion peak.[4]

  • Elemental Analysis: The elemental composition (C, H, N, S) of the synthesized compounds is determined, and the results are compared with the calculated theoretical values. The experimental values are expected to be within ±0.4% of the theoretical values.[4]

Comparative Spectroscopic Data

The following tables summarize the characteristic spectroscopic data for 2-hydrazinyl-benzothiazole derivatives. While specific data for the 6-iodo derivative is limited in the available literature, the data from related compounds provide a strong basis for structural validation by comparison.

Table 1: ¹H NMR Spectral Data of 2-Hydrazinyl-benzothiazole Derivatives

CompoundSolventNH (δ, ppm)NH₂ (δ, ppm)Aromatic-H (δ, ppm)Other Protons (δ, ppm)Reference
2-Hydrazino-6-methylbenzothiazole-9.59 (s, 1H)3.37 (s, 2H)7.34-7.11 (m, 5H)2.26 (s, 3H, CH₃)[2]
2-Hydrazino-6-fluorobenzothiazole Derivative-9.0-11.0 (br)-6.5-7.5-[5]
2-(2-(4-Hydroxybenzylidene)hydrazinyl)thiazole-4[5H]-oneDMSO-d₆11.78 (br s, 1H)-6.83-7.61 (d, 4H)10.04 (br s, 1H, OH), 8.28 (s, 1H, CH=N), 3.88 (s, 2H, CH₂)[6]
4-methyl-2-{(2Z)-2-[1-(3-nitrophenyl) ethylidene] hydrazinyl}-1, 3-benzothiazoleCDCl₃-d₆--7.0-9.26 (m, 7H)2.55 (s, 3H, CH₃), 2.16 (s, 3H, CH₃)[7]

Table 2: ¹³C NMR Spectral Data of 2-Hydrazinyl-benzothiazole Derivatives

| Compound | Solvent | C=N (Thiazole) (δ, ppm) | Aromatic-C (δ, ppm) | Other Carbons (δ, ppm) | Reference | |---|---|---|---|---| | 2-(2-(4-Hydroxybenzylidene)hydrazinyl)thiazole-4[5H]-one | DMSO-d₆ | 163.98 (S-C=N) | 116.19, 125.58, 130.83, 160.36 (C-O) | 174.72 (C=O), 156.63 (C=N), 33.43 (CH₂) |[6] | | 4-methyl-2-{(2Z)-2-[1-(3-nitrophenyl) ethylidene] hydrazinyl}-1, 3-benzothiazole | CDCl₃ | 168.1 | 124.2 - 147 | 13.28, 17.7, 21.0 (CH₃), 71.7 |[7] |

Table 3: FT-IR Spectral Data of 2-Hydrazinyl-benzothiazole Derivatives (cm⁻¹)

| Compound | N-H str | Aromatic C-H str | C=N str | N-H ben | C-X str | Reference | |---|---|---|---|---|---| | 2-Hydrazino-6-methylbenzothiazole | 3434 (NHNH₂) | 3162 | - | 1611.9 | - |[2] | | 2-Hydrazino-6-fluorobenzothiazole Derivative | 3400-3100 | ~3080 | 1600-1750 | - | ~1100 (C-F) |[5] | | 2-(2-(4-Hydroxybenzylidene)hydrazinyl)thiazole-4[5H]-one | 3229 (NH) | - | 1625 | - | - |[6] |

Table 4: Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Observed [M+H]⁺ (m/z)Reference
This compoundC₇H₆IN₃S291.11-[8]
2-Hydrazinyl-6-methoxybenzo[d]thiazoleC₈H₉N₃OS195.24-[9]
4-methyl-2-{(2Z)-2-[1-(3-nitrophenyl) ethylidene] hydrazinyl}-1, 3-benzothiazole--326[7]

Logical Flow of Structure Validation

The validation of the structure of this compound derivatives follows a logical progression of analytical techniques, where each method provides a piece of the structural puzzle.

Structure Validation Logic cluster_preliminary Preliminary Analysis cluster_spectroscopic Spectroscopic Confirmation cluster_final Final Confirmation Synthesis Synthesized Compound Purity Purity Assessment (TLC, mp) Synthesis->Purity FTIR FT-IR: Functional Groups (N-H, C=N, C-I) Purity->FTIR MS MS: Molecular Weight (Confirms Formula) FTIR->MS NMR_H ¹H NMR: Proton Environment (Aromatic, NH, NH₂) MS->NMR_H NMR_C ¹³C NMR: Carbon Skeleton NMR_H->NMR_C Elemental Elemental Analysis (%C, %H, %N) NMR_C->Elemental Structure Confirmed Structure Elemental->Structure

Caption: Logical flow diagram for the structural validation of novel chemical entities.

Conclusion

The structural validation of this compound derivatives is a critical step in their development as potential therapeutic agents. A combination of synthesis, purification, and a suite of spectroscopic and analytical techniques is required for unambiguous structure determination. By comparing the data obtained for a novel derivative with the established data of analogous compounds, researchers can confidently confirm the successful synthesis and structural integrity of the target molecule. The provided protocols and comparative data serve as a valuable resource for scientists engaged in the synthesis and characterization of this important class of heterocyclic compounds.

References

Comparative study of different synthetic methods for 2-Hydrazinyl-6-iodobenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-hydrazinyl-6-iodobenzo[d]thiazole, a key intermediate in the development of various pharmacologically active compounds, can be approached through several synthetic routes. This guide provides a comparative analysis of two primary methods, offering detailed experimental protocols, quantitative data, and a logical workflow to aid researchers in selecting the most suitable method for their specific needs.

Comparative Analysis of Synthetic Methods

Two principal methods for the synthesis of this compound are the hydrazinolysis of 2-amino-6-iodobenzo[d]thiazole (Method A) and the reaction of 2-mercapto-6-iodobenzo[d]thiazole with hydrazine hydrate (Method B). The choice between these methods will depend on the availability of starting materials, desired yield, and reaction conditions.

Data Presentation
ParameterMethod A: From 2-AminobenzothiazoleMethod B: From 2-Mercaptobenzothiazole
Starting Material 2-Amino-6-iodobenzo[d]thiazole2-Mercapto-6-iodobenzo[d]thiazole
Reagents Hydrazine hydrate, Hydrazine hydrochloride, Ethylene glycolHydrazine hydrate, Ethanol
Reaction Time 3 - 6 hours4 - 8 hours
Temperature 130 - 140 °CReflux (approx. 78 °C)
Reported Yield 62% - 93% (for analogous compounds)[1][2][3]Up to 92% (for unsubstituted analog)[4]
Purity of Crude Product 90-95% (before recrystallization)[1]Variable, may require purification
Key Advantages High yields, high purity of crude product.Milder reaction temperature.
Key Disadvantages High reaction temperature.Potentially lower and more variable yields.

Experimental Workflow

The general synthetic pathway to this compound involves the conversion of a functional group at the 2-position of the 6-iodobenzothiazole ring to a hydrazinyl group.

SynthesisWorkflow cluster_method_A Method A cluster_method_B Method B 2-Amino-6-iodobenzo[d]thiazole 2-Amino-6-iodobenzo[d]thiazole This compound This compound 2-Amino-6-iodobenzo[d]thiazole->this compound Hydrazine Hydrate, Hydrazine HCl, Ethylene Glycol, 130-140°C 2-Mercapto-6-iodobenzo[d]thiazole 2-Mercapto-6-iodobenzo[d]thiazole 2-Mercapto-6-iodobenzo[d]thiazole->this compound Hydrazine Hydrate, Ethanol, Reflux

General synthetic routes to this compound.

Experimental Protocols

The following are detailed experimental protocols for the two primary synthetic methods. These are generalized from procedures for analogous compounds and can be adapted for the synthesis of this compound.

Method A: Synthesis from 2-Amino-6-iodobenzo[d]thiazole

This method is based on the exchange amination of a 2-aminobenzothiazole derivative.[1][2]

Materials:

  • 2-Amino-6-iodobenzo[d]thiazole

  • Hydrazine hydrate (80-100%)

  • Hydrazine hydrochloride

  • Ethylene glycol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, prepare a mixture of hydrazine hydrate and hydrazine hydrochloride in ethylene glycol.

  • Add 2-Amino-6-iodobenzo[d]thiazole to the mixture.

  • Heat the reaction mixture to 130-140 °C and maintain this temperature for 3 to 6 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the cooled reaction mixture into ice-cold water to precipitate the product.

  • Collect the precipitate by filtration and wash thoroughly with water.

  • Dry the crude product. For higher purity, the product can be recrystallized from ethanol.

Method B: Synthesis from 2-Mercapto-6-iodobenzo[d]thiazole

This method involves the nucleophilic substitution of the thiol group with hydrazine.[4]

Materials:

  • 2-Mercapto-6-iodobenzo[d]thiazole

  • Hydrazine hydrate (80-100%)

  • Ethanol

Procedure:

  • To a solution of 2-Mercapto-6-iodobenzo[d]thiazole in ethanol in a round-bottom flask, add an excess of hydrazine hydrate.

  • Heat the mixture to reflux and maintain for 4 to 8 hours, monitoring the reaction by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Collect the solid product by filtration and wash with a small amount of cold ethanol.

  • Dry the product. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

Signaling Pathway and Logical Relationships

The synthesis of this compound is a key step in the elaboration of more complex molecules with potential therapeutic applications. The hydrazinyl group serves as a versatile handle for further chemical modifications, such as the formation of hydrazones, which are known to exhibit a wide range of biological activities.

LogicalRelationship Starting Material Starting Material This compound This compound Starting Material->this compound Synthetic Method (A or B) Further Derivatization Further Derivatization This compound->Further Derivatization e.g., Hydrazone formation Bioactive Compounds Bioactive Compounds Further Derivatization->Bioactive Compounds

Role of this compound in drug discovery.

References

Comparative Analysis of 2-Hydrazinyl-thiazole Derivatives: A Guide to Biological Activity and Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of various 2-hydrazinyl-thiazole and 2-hydrazinyl-benzothiazole-based compounds, structurally related to 2-Hydrazinyl-6-iodobenzo[d]thiazole. Due to the limited availability of direct cross-reactivity studies for this compound, this document focuses on the reported biological data of analogous compounds to infer potential selectivity and off-target effects. The information presented is collated from recent studies and aims to assist researchers in drug discovery and development by providing a comparative analysis of the performance of these compounds against various biological targets.

Comparative Biological Activity of 2-Hydrazinyl-thiazole Derivatives

The following table summarizes the in vitro biological activities of several 2-hydrazinyl-thiazole derivatives against a range of targets, including cancer cell lines and enzymes. This data allows for a direct comparison of the potency and selectivity of these compounds.

Compound ClassSpecific Compound(s)Target(s)Activity (IC50)Reference
2-(2-((1H-indol-5yl)methylene)-hydrazinyl)-thiazole Derivatives 2-(2-((1H-indol-5-yl)methylene)hydrazinyl)-4-methylthiazole (1)A2780 (Ovarian Cancer), HeLa (Cervical Cancer)11.6 µM (A2780), 22.4 µM (HeLa)[1]
2-(2-((1H-indol-5-yl)methylene)hydrazinyl)-4-phenylthiazole (3)A2780 (Ovarian Cancer), HeLa (Cervical Cancer)12.4 µM (A2780), 19.4 µM (HeLa)[1]
Hydrazinyl-thiazole Derivatives Compound 5gMCF-7 (Breast Cancer), HePG-2 (Liver Cancer), HCT-116 (Colorectal Cancer)3.81 - 11.34 µM[2]
Compound 5hMCF-7, HePG-2, HCT-1163.81 - 11.34 µM[2]
Compound 5jHePG-2, MCF-7, EGFR, Aromatase6.73 µM (HePG-2), 10.87 µM (MCF-7), 82.8 nM (EGFR), 98.6 nM (Aromatase)[2]
Compound 5lHePG-2, HCT-1169.29 µM (HePG-2), 8.93 µM (HCT-116)[2]
Compound 5mHePG-2, HCT-1169.29 µM (HePG-2), 8.93 µM (HCT-116)[2]
Hydrazine Clubbed Thiazoles (E)‐2‐(2‐(arylmethylene)hydrazinyl)‐4‐arylthiazole derivative (Compound 1)α-glucosidase6.2 ± 0.19 μM[3]
6-hydrazinyl-2,4-bismorpholino pyrimidine Derivatives Compound 5cH460 (Lung Cancer)0.07 µM[4]
Compound 5jH460, HT-29 (Colon Cancer), MDA-MB-231 (Breast Cancer)0.05 µM (H460), 6.31 µM (HT-29), 6.50 µM (MDA-MB-231)[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to enable reproducibility and further investigation.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is based on the methodology described for the evaluation of hydrazinyl-thiazole derivatives against various cancer cell lines.[2]

  • Cell Culture: Human carcinoma cell lines (MCF-7, HePG-2, HCT-116) are cultured in appropriate media supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well and allowed to attach overnight.

  • Compound Treatment: The synthesized compounds are dissolved in DMSO to prepare stock solutions. Serial dilutions are then made with the culture medium to achieve the desired final concentrations. The cells are treated with the compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.

Enzyme Inhibition Assays (EGFR and Aromatase)

The following is a general protocol for enzyme inhibition assays as described for the evaluation of hydrazinyl-thiazole derivatives.[2]

  • Enzyme and Substrate Preparation: The target enzymes (e.g., EGFR, Aromatase) and their specific substrates are prepared in an appropriate assay buffer.

  • Compound Incubation: The test compounds at various concentrations are pre-incubated with the enzyme for a defined period to allow for binding.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate.

  • Reaction Incubation: The reaction mixture is incubated at a specific temperature for a set time.

  • Termination and Detection: The reaction is stopped, and the product formation or substrate consumption is measured using a suitable detection method (e.g., fluorescence, absorbance).

  • IC50 Determination: The IC50 values are determined by plotting the percentage of enzyme inhibition against the logarithm of the compound concentration.

Visualizing Experimental Workflows and Signaling Pathways

The following diagrams illustrate a typical experimental workflow for evaluating the biological activity of novel compounds and a simplified representation of a signaling pathway that such compounds might modulate.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis cluster_further_studies Further Studies synthesis Synthesis of 2-Hydrazinyl-thiazole Derivatives invitro In Vitro Cytotoxicity (MTT Assay) synthesis->invitro Test Compounds enzyme Enzyme Inhibition Assays (e.g., Kinase Profiling) synthesis->enzyme ic50 IC50 Determination invitro->ic50 enzyme->ic50 selectivity Selectivity Profiling ic50->selectivity pathway Signaling Pathway Analysis selectivity->pathway invivo In Vivo Studies pathway->invivo

Caption: General workflow for the synthesis and biological evaluation of novel chemical compounds.

signaling_pathway receptor Receptor Tyrosine Kinase (e.g., EGFR) downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) receptor->downstream Activation inhibitor 2-Hydrazinyl-thiazole Derivative inhibitor->receptor Inhibition proliferation Cell Proliferation, Survival downstream->proliferation Promotion

Caption: Simplified signaling pathway potentially inhibited by 2-hydrazinyl-thiazole derivatives.

References

Benchmarking the Efficacy of 2-Hydrazinyl-6-iodobenzo[d]thiazole Against Known STAT3 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential efficacy of the novel compound 2-Hydrazinyl-6-iodobenzo[d]thiazole against established inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Given the critical role of aberrant STAT3 activation in various malignancies, the development of new and potent inhibitors is a significant focus in cancer therapy. While direct experimental data for this compound is emerging, this guide leverages data from structurally similar benzothiazole derivatives and compares them with well-characterized STAT3 inhibitors to provide a benchmark for its potential therapeutic efficacy.

Introduction to STAT3 Inhibition

The STAT3 protein is a latent cytoplasmic transcription factor that, upon activation, plays a pivotal role in cell proliferation, survival, and differentiation.[1] Constitutive activation of the STAT3 signaling pathway is a hallmark of many human cancers, making it an attractive target for therapeutic intervention.[2][3][4] Inhibition of this pathway can disrupt tumor growth and enhance the efficacy of other anticancer treatments. This guide focuses on comparing the inhibitory potential of this compound with known STAT3 inhibitors, providing a framework for its evaluation as a potential therapeutic agent.

Comparative Efficacy of STAT3 Inhibitors

The following table summarizes the inhibitory concentrations (IC50) of well-known STAT3 inhibitors and representative benzothiazole derivatives against various cancer cell lines and in specific assays. This data provides a quantitative basis for comparing the potential efficacy of novel compounds like this compound.

Compound/DerivativeTarget/AssayCell Line(s)IC50 ValueReference
Stattic STAT3 SH2 DomainCell-free assay5.1 µM[4]
STAT3 PhosphorylationMDA-MB-435, MDA-MB-231~20 µM[4]
Cryptotanshinone STAT3 InhibitionCell-free assay4.6 µM
Cell ProliferationDU145 (Prostate)GI50 of 7 µM
SH-4-54 STAT3 BindingSurface Plasmon ResonanceK D = 300 nM
STAT5 BindingSurface Plasmon ResonanceK D = 464 nM
Benzothiazole Derivative (B19) IL-6/STAT3 SignalingLuciferase reporter assay0.067 µM[5]
2-Hydrazinyl-thiazole Derivative (4c) Cell ProliferationMCF-7 (Breast)2.57 ± 0.16 µM[6]
Cell ProliferationHepG2 (Liver)7.26 ± 0.44 µM[6]
VEGFR-2 InhibitionEnzyme assay0.15 µM[6]
Indolyl-hydrazinyl-thiazole (1) Cell ProliferationA2780 (Ovarian)11.6 µM[7]
Cell ProliferationHeLa (Cervical)22.4 µM[7]
Indolyl-hydrazinyl-thiazole (3) Cell ProliferationA2780 (Ovarian)12.4 µM[7]
Cell ProliferationHeLa (Cervical)19.4 µM[7]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of efficacy data. Below are outlines of key experimental protocols typically employed in the evaluation of STAT3 inhibitors.

STAT3 Inhibition Assay (Luciferase Reporter Assay)

This assay is used to quantify the inhibition of STAT3 transcriptional activity.

  • Cell Culture and Transfection: Human cancer cells (e.g., MDA-MB-468) are cultured in appropriate media. Cells are then co-transfected with a STAT3-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Compound Treatment: Following transfection, cells are treated with various concentrations of the test compound (e.g., Benzothiazole derivative B19) or a vehicle control.

  • IL-6 Stimulation: To induce STAT3 activation, cells are stimulated with a known concentration of interleukin-6 (IL-6).

  • Luciferase Activity Measurement: After a defined incubation period, cell lysates are prepared, and luciferase activity is measured using a luminometer.

  • Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency. The IC50 value is determined by plotting the normalized luciferase activity against the compound concentration.[5]

Cell Proliferation/Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

  • Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Incubation: The cells are then treated with serial dilutions of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.[6]

Western Blot Analysis for STAT3 Phosphorylation

This technique is used to detect the levels of phosphorylated STAT3 (p-STAT3), an indicator of its activation.

  • Cell Lysis: Cancer cells treated with the inhibitor or vehicle are lysed to extract total proteins.

  • Protein Quantification: The concentration of the extracted proteins is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated STAT3 (Tyr705 or Ser727) and total STAT3. A loading control antibody (e.g., GAPDH or β-actin) is also used.

  • Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a chemiluminescent substrate.

  • Densitometry: The intensity of the bands is quantified to determine the relative levels of p-STAT3 compared to total STAT3.[5]

Visualizing Key Processes

To better understand the mechanisms discussed, the following diagrams illustrate the STAT3 signaling pathway and a typical experimental workflow for evaluating novel inhibitors.

STAT3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive 3. STAT3 Phosphorylation STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active 4. Dimerization DNA DNA STAT3_active->DNA 5. Nuclear Translocation Inhibitor This compound (Potential Inhibitor) Inhibitor->STAT3_inactive Inhibition of Phosphorylation/Dimerization Gene_Expression Gene Expression (Proliferation, Survival) DNA->Gene_Expression 6. Transcription

Caption: The STAT3 signaling pathway and potential point of inhibition.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Compound_Synthesis Compound Synthesis (this compound) Biochemical_Assay Biochemical Assays (e.g., Kinase Inhibition) Compound_Synthesis->Biochemical_Assay Cell_Based_Assay Cell-Based Assays (e.g., MTT, Luciferase) Biochemical_Assay->Cell_Based_Assay Mechanism_Study Mechanism of Action (e.g., Western Blot for p-STAT3) Cell_Based_Assay->Mechanism_Study Animal_Model Xenograft Animal Model Mechanism_Study->Animal_Model Promising Candidate Efficacy_Study Tumor Growth Inhibition Animal_Model->Efficacy_Study Toxicity_Study Toxicology Assessment Efficacy_Study->Toxicity_Study

Caption: A general workflow for the evaluation of novel STAT3 inhibitors.

References

A Head-to-Head Comparison of 2-Hydrazinyl-6-iodobenzo[d]thiazole and Similar Scaffolds for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Among these, 2-hydrazinylbenzothiazoles have emerged as a promising class of compounds with potential therapeutic applications. This guide provides a head-to-head comparison of 2-Hydrazinyl-6-iodobenzo[d]thiazole and structurally similar scaffolds, focusing on their anticancer and antimicrobial properties. The information presented is supported by experimental data from peer-reviewed literature to aid researchers in their drug discovery and development efforts.

Comparative Analysis of Biological Activity

While specific experimental data for this compound is limited in the public domain, a comparative analysis with other 6-halo-substituted and unsubstituted 2-hydrazinylbenzothiazole analogs provides valuable insights into the structure-activity relationship (SAR) of this scaffold. The following tables summarize the reported anticancer and antimicrobial activities of these compounds.

Anticancer Activity

The anticancer potential of 2-hydrazinylbenzothiazole derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting cancer cell growth.

Table 1: Comparative Anticancer Activity (IC50 in µM) of 2-Hydrazinylbenzothiazole Scaffolds

Compound/ScaffoldCancer Cell LineIC50 (µM)Reference
2-(2-(4-fluorobenzylidene)hydrazinyl)-6-chlorobenzo[d]thiazoleMCF-7 (Breast)5.73[1]
2-(2-(4-chlorobenzylidene)hydrazinyl)-6-chlorobenzo[d]thiazoleMCF-7 (Breast)12.15[1]
2-(2-(4-hydroxybenzylidene)hydrazinyl)benzo[d]thiazoleHeLa (Cervical)2.41[2]
2-(2-(4-hydroxybenzylidene)hydrazinyl)benzo[d]thiazoleCOS-7 (Kidney)4.31[2]
Substituted 2-(hydrazinyl)thiazole derivativeA549 (Lung)Moderate Activity[3]
Substituted 2-(hydrazinyl)thiazole derivativeCaco-2 (Colon)Moderate Activity[1]
Substituted 2-(hydrazinyl)thiazole derivativeK562 (Leukemia)Moderate Activity[1]

Note: Direct IC50 values for this compound were not available in the reviewed literature. The data presented is for structurally similar compounds to infer potential activity.

Antimicrobial Activity

The 2-hydrazinylbenzothiazole scaffold has also demonstrated promising activity against various bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of 2-Hydrazinylbenzothiazole Scaffolds

Compound/ScaffoldMicroorganismMIC (µg/mL)Reference
N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivativesStaphylococcus aureus12.5-100[4]
N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivativesEscherichia coli12.5-100[4]
N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivativesCandida albicans12.5-100[4]
2-substituted hydrazino-6-fluorobenzothiazole derivativesStaphylococcus aureusGood Activity[5]
2-substituted hydrazino-6-fluorobenzothiazole derivativesEscherichia coliGood Activity[5]
Benzothiazolylindenopyrazole derivativesStaphylococcus aureusExcellent Potential[6]

Note: Specific MIC values for this compound were not available. The table presents data for related compounds to guide research.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation of scientific findings. Below are standardized methodologies for key biological assays relevant to the evaluation of 2-hydrazinylbenzothiazole derivatives.

Synthesis of 2-Hydrazinyl-6-halobenzo[d]thiazoles

The synthesis of the core 2-hydrazinyl-6-halobenzo[d]thiazole scaffold generally follows a two-step process:

  • Synthesis of 2-Amino-6-halobenzo[d]thiazole: This intermediate is typically synthesized from the corresponding 4-haloaniline through a reaction with potassium thiocyanate in the presence of bromine and glacial acetic acid.

  • Formation of the Hydrazinyl Moiety: The 2-amino-6-halobenzo[d]thiazole is then reacted with hydrazine hydrate in a suitable solvent, such as ethylene glycol, often with the addition of an acid catalyst like concentrated hydrochloric acid, followed by refluxing.[5][6]

The general synthetic workflow is depicted below:

G cluster_0 Step 1: Synthesis of 2-Amino-6-halobenzothiazole cluster_1 Step 2: Formation of 2-Hydrazinyl-6-halobenzothiazole 4-Haloaniline 4-Haloaniline KSCN_Br2 KSCN, Br2 Glacial Acetic Acid 4-Haloaniline->KSCN_Br2 Reacts with 2-Amino-6-halobenzothiazole 2-Amino-6-halobenzothiazole KSCN_Br2->2-Amino-6-halobenzothiazole Forms 2-Amino-6-halobenzothiazole_2 2-Amino-6-halobenzothiazole Hydrazine_Hydrate Hydrazine Hydrate Ethylene Glycol, HCl (cat.) 2-Amino-6-halobenzothiazole_2->Hydrazine_Hydrate Reacts with 2-Hydrazinyl-6-halobenzothiazole 2-Hydrazinyl-6-halobenzothiazole Hydrazine_Hydrate->2-Hydrazinyl-6-halobenzothiazole Forms

Caption: General synthesis of 2-hydrazinyl-6-halobenzothiazoles.

Anticancer Activity: MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9]

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds (dissolved in DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

G Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h_1 Incubate 24h Seed_Cells->Incubate_24h_1 Treat_Compounds Treat with test compounds Incubate_24h_1->Treat_Compounds Incubate_48_72h Incubate 48-72h Treat_Compounds->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_3_4h Incubate 3-4h Add_MTT->Incubate_3_4h Remove_Medium Remove medium Incubate_3_4h->Remove_Medium Add_DMSO Add DMSO to dissolve formazan Remove_Medium->Add_DMSO Read_Absorbance Read absorbance at 570 nm Add_DMSO->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End G Start Start Prepare_Dilutions Prepare serial dilutions of compounds in 96-well plate Start->Prepare_Dilutions Prepare_Inoculum Prepare standardized microbial inoculum Prepare_Dilutions->Prepare_Inoculum Inoculate_Plate Inoculate wells with microbial suspension Prepare_Inoculum->Inoculate_Plate Incubate Incubate plates Inoculate_Plate->Incubate Determine_MIC Determine MIC (visual/OD reading) Incubate->Determine_MIC End End Determine_MIC->End G Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival Promotes Apoptosis Apoptosis AKT->Apoptosis Inhibits Benzothiazole Benzothiazole Derivative Benzothiazole->PI3K Inhibits G Benzothiazole Benzothiazole Derivative Bax Bax (Pro-apoptotic) Benzothiazole->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Benzothiazole->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

A Comparative Guide to the Synthesis of 2-Hydrazinyl-6-iodobenzo[d]thiazole: Reproducibility and Alternative Routes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and scientific research, the consistent and reliable synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of the potential synthetic routes for 2-Hydrazinyl-6-iodobenzo[d]thiazole, a heterocyclic compound with potential applications in medicinal chemistry. The reproducibility, efficiency, and underlying experimental data for the most probable synthetic pathways are evaluated to aid in methodological selection.

Comparison of Synthetic Routes

Two primary synthetic strategies for the preparation of this compound are proposed, starting from commercially available or readily synthesizable precursors. The choice of route may depend on factors such as starting material availability, reaction conditions, and desired purity.

ParameterRoute 1: From 2-chloro-6-iodobenzothiazoleRoute 2: From 2-mercapto-6-iodobenzothiazole
Starting Material 2-chloro-6-iodobenzothiazole2-mercapto-6-iodobenzothiazole
Key Transformation Nucleophilic Aromatic SubstitutionNucleophilic Substitution
Primary Reagent Hydrazine hydrateHydrazine hydrate
Typical Solvent Ethanol, Ethylene glycolEthanol
Reaction Conditions RefluxReflux
Reported Yield High (inferred from similar reactions)92% (for the parent compound)[1]
Reproducibility Expected to be high due to the nature of the reactionGenerally reproducible

Detailed Experimental Protocols

Route 1: Synthesis from 2-chloro-6-iodobenzothiazole

This method involves the direct displacement of the chloro group at the 2-position of the benzothiazole ring with hydrazine. 2-chloro-6-iodobenzothiazole is a commercially available starting material, making this a convenient entry point for the synthesis.

Experimental Protocol:

  • To a suspension of 2-chloro-6-iodobenzothiazole (1.0 eq) in a suitable solvent such as ethanol or ethylene glycol, add an excess of hydrazine hydrate (e.g., 3-5 eq).

  • The reaction mixture is heated to reflux for a period of 2 to 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, allowing the product to precipitate.

  • The precipitate is collected by filtration, washed with cold water or ethanol to remove excess hydrazine and any soluble impurities.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield this compound.

Route 2: Synthesis from 2-mercapto-6-iodobenzothiazole

This alternative route begins with 2-mercapto-6-iodobenzothiazole, which can be synthesized from 4-iodoaniline. The mercapto group is then displaced by hydrazine.

Experimental Protocol:

  • In a round-bottom flask, a mixture of 2-mercapto-6-iodobenzothiazole (1.0 eq) and an excess of hydrazine hydrate (e.g., 80% solution) is prepared.[1]

  • The mixture is heated under reflux for approximately 4 hours.[1]

  • After the reflux period, the mixture is allowed to cool to room temperature.

  • Ethanol is added to the cooled mixture to facilitate the precipitation of the product.[1]

  • The resulting solid is collected by filtration and washed with cold water.

  • The product, this compound, can be purified by recrystallization.

Synthetic Pathway Visualizations

cluster_0 Route 1: From 2-chloro-6-iodobenzothiazole cluster_1 Route 2: From 2-mercapto-6-iodobenzothiazole start1 2-chloro-6-iodobenzothiazole reagent1 + Hydrazine Hydrate start1->reagent1 product1 This compound reagent1->product1 Nucleophilic Aromatic Substitution start2 2-mercapto-6-iodobenzothiazole reagent2 + Hydrazine Hydrate start2->reagent2 product2 This compound reagent2->product2 Nucleophilic Substitution

Caption: Comparative synthetic routes to this compound.

start Select Starting Material chloro_route 2-chloro-6-iodobenzothiazole start->chloro_route Commercially Available mercapto_route 2-mercapto-6-iodobenzothiazole start->mercapto_route Requires Synthesis reaction Reaction with Hydrazine Hydrate chloro_route->reaction mercapto_route->reaction purification Purification (Filtration & Recrystallization) reaction->purification product This compound purification->product

Caption: Logical workflow for the synthesis and comparison of this compound.

References

A Comparative Guide to the Structure-Activity Relationship of 2-Hydrazinyl-benzo[d]thiazole Analogs and Related Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The 2-hydrazinyl-benzo[d]thiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of pharmacological activities. While specific structure-activity relationship (SAR) studies on 2-Hydrazinyl-6-iodobenzo[d]thiazole analogs are not extensively available in the public domain, a considerable body of research exists for structurally related 2-hydrazinyl-thiazole and 2-hydrazinyl-benzothiazole derivatives. This guide provides a comparative analysis of these analogs, focusing on their antimicrobial, antioxidant, and anticancer activities. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate further exploration and drug design based on this versatile scaffold.

General Synthetic Pathway

The synthesis of 2-hydrazinyl-thiazole and its benzofused analogs typically follows a well-established synthetic route. The process generally begins with the condensation of a substituted aldehyde or ketone with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes a Hantzsch-type cyclization reaction with an α-haloketone to yield the final 2-hydrazinyl-thiazole derivative.[1]

Synthetic_Workflow reagent1 Substituted Aldehyde/Ketone intermediate Thiosemicarbazone reagent1->intermediate Condensation reagent2 Thiosemicarbazide reagent2->intermediate product 2-Hydrazinyl-thiazole Analog intermediate->product Cyclization reagent3 α-Haloketone reagent3->product

A generalized synthetic scheme for 2-hydrazinyl-thiazole analogs.

Antimicrobial Activity

Several studies have highlighted the potential of 2-hydrazinyl-thiazole derivatives as effective antimicrobial agents against a range of bacterial and fungal pathogens.[2][3] The antimicrobial efficacy is significantly influenced by the nature and position of substituents on the aromatic rings of the molecule.

Comparative Antibacterial Activity Data

The following table summarizes the in vitro antibacterial activity of various 2-hydrazinyl-thiazole analogs against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The activity is expressed as the zone of inhibition.

Compound IDSubstituent (R)Zone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coliReference
7a4-OCH31315[4]
7b4-CH31618[4]
7c4-Cl2124[4]
7d4-F1517[4]
7e3-NO21720[4]
7f2,4-diCl1821[4]
7g2-OH1719[4]
7hH1114[4]
7i4-Br2226[4]

Structure-Activity Relationship (SAR) for Antibacterial Activity

The data reveals that the nature of the substituent on the phenyl ring plays a crucial role in the antibacterial activity. Generally, electron-withdrawing groups such as halogens (Cl, Br) and nitro groups (NO2) tend to enhance the antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with chloro (7c) and bromo (7i) substituents exhibited the largest zones of inhibition. In contrast, the unsubstituted analog (7h) showed the least activity. This suggests that electron-withdrawing functionalities may be important for the interaction of these compounds with their bacterial targets. Thiazole derivatives have been shown to possess more inhibitory effects on gram-positive bacteria than gram-negative ones.[3]

Experimental Protocol: In Vitro Antibacterial Activity (Disk Diffusion Method)

The antibacterial activity of the synthesized compounds is typically evaluated using the disk diffusion method.[3]

  • Bacterial Culture Preparation : Bacterial strains such as Staphylococcus aureus and Escherichia coli are cultured in nutrient broth at 37°C for 24 hours.

  • Inoculation : A sterile cotton swab is dipped into the bacterial suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.

  • Disk Application : Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). The discs are then placed on the surface of the inoculated agar plates.

  • Incubation : The plates are incubated at 37°C for 24 hours.

  • Measurement : The diameter of the zone of inhibition around each disc is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.

Antibacterial_Assay_Workflow culture Prepare Bacterial Culture inoculate Inoculate Agar Plate culture->inoculate place_discs Place Discs on Agar inoculate->place_discs prepare_discs Prepare Compound-Impregnated Discs prepare_discs->place_discs incubate Incubate Plates place_discs->incubate measure Measure Zone of Inhibition incubate->measure

Workflow for the disk diffusion antibacterial assay.

Antioxidant Activity

Certain 2-hydrazinyl-thiazole derivatives have been investigated for their ability to scavenge free radicals, indicating potential as antioxidant agents.[2] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method used to evaluate this activity.

Comparative Antioxidant Activity Data

The antioxidant potential of a series of 2-hydrazinyl-thiazole analogs is presented below, with activity expressed as the IC50 value (the concentration required to scavenge 50% of DPPH radicals).

Compound IDSubstituent (R)Radical Scavenging Activity (%)IC50 Value (µg/mL)Reference
7a4-OCH362.782.92[4]
7b4-CH371.263.14[4]
7c4-Cl85.123.37[4]
7d4-F66.103.07[4]
7e3-NO278.953.26[4]
7f2,4-diCl81.543.31[4]
7g2-OH75.263.20[4]
7hH60.412.83[4]
7i4-Br88.633.45[4]

Structure-Activity Relationship (SAR) for Antioxidant Activity

The antioxidant activity also appears to be influenced by the electronic nature of the substituents. Compounds with electron-withdrawing groups like halogens (Cl, Br) and nitro groups showed higher radical scavenging activity. The bromo-substituted analog (7i) was the most potent antioxidant in this series. This suggests that these groups may facilitate the donation of a hydrogen atom or an electron to the DPPH radical, thereby neutralizing it.

Experimental Protocol: DPPH Radical Scavenging Assay

The antioxidant capacity of the compounds is assessed by their ability to scavenge the stable free radical DPPH.[5][6][7]

  • Preparation of DPPH Solution : A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to a specific concentration (e.g., 0.1 mM). The solution has a deep violet color.[6]

  • Reaction Mixture : A defined volume of the DPPH solution is mixed with various concentrations of the test compound. A control sample containing only the solvent and DPPH is also prepared.[6]

  • Incubation : The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[6]

  • Absorbance Measurement : The absorbance of the solutions is measured at a specific wavelength (typically 517 nm) using a spectrophotometer. The decrease in absorbance of the DPPH solution in the presence of the antioxidant is indicative of its radical scavenging activity.[7]

  • Calculation : The percentage of radical scavenging activity is calculated, and the IC50 value is determined from a plot of scavenging activity against compound concentration.

DPPH_Assay_Workflow prepare_dpph Prepare DPPH Solution mix Mix DPPH and Test Compound prepare_dpph->mix prepare_samples Prepare Test Compound Dilutions prepare_samples->mix incubate Incubate in the Dark mix->incubate measure_abs Measure Absorbance at 517 nm incubate->measure_abs calculate Calculate % Inhibition and IC50 measure_abs->calculate

Workflow for the DPPH antioxidant assay.

Anticancer Activity

Benzothiazole derivatives, including those with a hydrazone linkage, have shown promising anticancer activity against various human cancer cell lines.[8][9][10] The cytotoxic effect is often dependent on the specific substitutions on the benzothiazole ring and the attached phenyl group.

Comparative Anticancer Activity Data

The following table presents the in vitro cytotoxic activity (IC50 values) of representative benzothiazole-hydrazone analogs against different cancer cell lines.

Compound IDR1R2Cancer Cell LineIC50 (µM)Reference
11H4-OH, 3-OCH3HeLa2.41[8]
11H4-OH, 3-OCH3COS-74.31[8]
4d5-Cl4-(4-methylpiperidin-1-yl)C60.03[9]
4e5-Cl4-(piperidin-1-yl)A5490.03[9]
4h5-CH34-(pyrrolidin-1-yl)C60.03[9]

Structure-Activity Relationship (SAR) for Anticancer Activity

The SAR for anticancer activity is complex and appears to be cell-line specific. For the hydrazine-based benzothiazole 11, the presence of a 4-hydroxy-3-methoxybenzylidene moiety at the C-2 position was found to be crucial for its antitumor potential.[8] In another series of compounds, a 5-chloro substitution on the benzothiazole ring (compounds 4d and 4e) led to potent cytotoxic effects.[9] Furthermore, the nature of the substituent on the terminal phenyl ring, such as the presence of a piperidinyl or pyrrolidinyl group, significantly influenced the anticancer activity.[9]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[10]

  • Cell Seeding : Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment : The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition : After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plate is then incubated for a few hours to allow the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization : The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Measurement : The absorbance of the solution is measured at a specific wavelength (usually around 570 nm) using a microplate reader.

  • Data Analysis : The absorbance is proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

MTT_Assay_Workflow seed_cells Seed Cancer Cells in 96-well Plate treat_cells Treat Cells with Test Compounds seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate_mtt Incubate for Formazan Formation add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize measure_abs Measure Absorbance solubilize->measure_abs calculate_ic50 Calculate % Viability and IC50 measure_abs->calculate_ic50

Workflow for the MTT cytotoxicity assay.

Conclusion

This guide provides a comparative overview of the structure-activity relationships of 2-hydrazinyl-thiazole and 2-hydrazinyl-benzothiazole analogs, highlighting their potential as antimicrobial, antioxidant, and anticancer agents. The biological activity of these compounds is highly dependent on the nature and position of substituents on the heterocyclic and associated aromatic rings. Electron-withdrawing groups generally enhance antimicrobial and antioxidant activities, while specific substitutions are crucial for potent anticancer effects. The provided experimental protocols and workflows offer a foundation for researchers to design and evaluate new analogs. Future studies focusing on the synthesis and biological evaluation of this compound analogs are warranted to explore the impact of iodine substitution on the pharmacological profile of this promising scaffold.

References

Assessing the Target Selectivity of 2-Hydrazinyl-6-iodobenzo[d]thiazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with high target selectivity remains a cornerstone of modern drug discovery. Compounds featuring the benzothiazole scaffold have garnered significant interest due to their diverse biological activities, including potent kinase inhibition.[1][2] This guide provides a comparative framework for assessing the target selectivity of 2-Hydrazinyl-6-iodobenzo[d]thiazole derivatives, a promising class of compounds for further investigation. While specific data on the 6-iodo substituted derivative is emerging, this document will draw upon data from structurally related 2-hydrazinyl-thiazole and benzothiazole derivatives to illustrate the assessment process and potential selectivity profiles.

The selectivity of a drug candidate is a critical determinant of its therapeutic index, influencing both efficacy and potential off-target toxicities.[3] Kinase inhibitors, in particular, are often evaluated for their selectivity across the human kinome to understand their mechanism of action and predict potential side effects.[4]

Comparative Selectivity of Benzothiazole and Hydrazinyl-Thiazole Derivatives

The following tables summarize the inhibitory activity and selectivity of various benzothiazole and hydrazinyl-thiazole derivatives against different protein kinases, as reported in the literature. This data provides a valuable reference for understanding how structural modifications on the benzothiazole core can influence target engagement and selectivity.

Table 1: Inhibitory Activity of Thiazole Derivatives against Various Kinases

Compound ClassSpecific Derivative ExampleTarget KinaseIC50 (nM)Reference
Arylidene-hydrazinyl-thiazoleCompound 27 (El-Naggar et al.)CDK2Potent Inhibition (Specific IC50 not provided)[1]
Phenyl Sulfonyl-containing ThiazoleCompound 40 (Unnamed)B-RAFV600E23.1 ± 1.2[1]
Benzothiazole ScaffoldCompound 22 (Unnamed)PI3KβPotent and selective inhibition[1]
Hydrazine Clubbed ThiazoleCompound 3aAldose Reductase (AR)Kᵢ = 5.47 ± 0.53[5]
Hydrazine Clubbed ThiazoleCompound 3aα-Glucosidase (α-GLY)Kᵢ = 1.76 ± 0.01 (µM)[5]
Quinazolinone HydrazineCompound CM9MET kinase (in EBC-1 cells)8.6 ± 1.9 (µM)[6]

Table 2: Antiproliferative Activity of Substituted Hydrazinyl Pyrimidine/Triazine Derivatives

CompoundCell LineIC50 (µM)Selectivity NoteReference
5cH4600.07High selectivity against H460[7]
5jH4600.05High selectivity against H460[7]
5jHT-296.31[7]
5jMDA-MB-2316.50[7]

Experimental Protocols for Assessing Target Selectivity

A variety of biochemical and cell-based assays are employed to determine the selectivity profile of a compound. The choice of assay depends on the target class and the desired throughput.

Kinase Selectivity Profiling: Radiometric Assay

This method is often considered the gold standard for quantifying kinase activity.[8]

Objective: To measure the ability of a test compound to inhibit the phosphorylation of a substrate by a specific kinase using radiolabeled ATP.

Materials:

  • Purified kinase

  • Specific peptide substrate

  • Test compound (e.g., a this compound derivative)

  • [γ-³²P]ATP or [γ-³³P]ATP

  • Kinase reaction buffer

  • Filter paper membranes

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a microtiter plate, incubate the kinase, substrate, and test compound in the kinase reaction buffer.

  • Initiate the kinase reaction by adding [γ-³²P]ATP or [γ-³³P]ATP.

  • Allow the reaction to proceed for a defined period at a specific temperature.

  • Stop the reaction and spot the reaction mixture onto filter paper membranes.

  • Wash the filter papers to remove unincorporated radiolabeled ATP.

  • Quantify the incorporated radioactivity on the filter papers using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Competitive Binding Assays

These assays measure the displacement of a known ligand from a target protein by a test compound.[4]

Objective: To determine the dissociation constant (Kd) of a test compound for a panel of kinases.

Materials:

  • Kinase panel (immobilized or in solution)

  • Fluorescently labeled or otherwise tagged reference ligand (probe) with known affinity for the kinases.

  • Test compound

  • Assay buffer

  • Detection system (e.g., fluorescence polarization, FRET)

Procedure:

  • Incubate the kinases with the reference ligand in the presence of varying concentrations of the test compound.

  • Allow the binding to reach equilibrium.

  • Measure the signal from the reference ligand, which will decrease as it is displaced by the test compound.

  • Calculate the percentage of displacement and determine the Kd or Ki value for the test compound against each kinase.

Cell-Based Target Engagement Assays

These assays confirm that the compound interacts with its intended target within a cellular context.[4]

Objective: To measure the engagement of a test compound with its target protein in living cells.

Methods:

  • Cellular Thermal Shift Assay (CETSA): Based on the principle that ligand binding stabilizes the target protein against thermal denaturation.

  • NanoBRET™ Target Engagement Assay: A bioluminescence resonance energy transfer (BRET)-based assay that measures compound binding to a specific protein target in live cells.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams created using Graphviz provide a clear visual representation of complex processes.

Kinase_Selectivity_Workflow cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis Compound Test Compound (e.g., 2-Hydrazinyl-6- iodobenzo[d]thiazole derivative) Assay Incubation & Kinase Reaction Compound->Assay Kinase_Panel Kinase Panel Kinase_Panel->Assay Substrate_ATP Substrate & [γ-³³P]ATP Substrate_ATP->Assay Separation Separation of Phosphorylated Substrate Assay->Separation Detection Detection (e.g., Scintillation Counting) Separation->Detection IC50 IC50 Determination Detection->IC50 Selectivity_Score Selectivity Score Calculation IC50->Selectivity_Score

Caption: Workflow for Kinase Selectivity Profiling.

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Inhibitor Benzothiazole Inhibitor Inhibitor->PI3K

Caption: Simplified PI3K/Akt/mTOR Signaling Pathway.

Conclusion

The assessment of target selectivity is a multifaceted process that is integral to the preclinical development of drug candidates like this compound derivatives. By employing a combination of biochemical and cell-based assays, researchers can build a comprehensive selectivity profile. The data from related benzothiazole and hydrazinyl-thiazole compounds suggest that this chemical class holds significant potential for the development of selective kinase inhibitors. Further investigation into the structure-activity relationships of this compound derivatives is warranted to fully elucidate their therapeutic potential.

References

Safety Operating Guide

Proper Disposal of 2-Hydrazinyl-6-iodobenzo[d]thiazole: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 2-Hydrazinyl-6-iodobenzo[d]thiazole, a compound that requires careful management due to its potential hazards.

I. Immediate Safety and Hazard Information

Before handling this compound, it is crucial to be aware of its associated hazards. The following table summarizes the key safety information based on available Safety Data Sheets (SDS) for this compound and structurally similar chemicals.

Hazard CategoryGHS ClassificationHazard Statements
Acute Toxicity Oral (Category 4), Dermal (Category 4), Inhalation (Category 4)Harmful if swallowed, in contact with skin, or if inhaled.[1]
Skin Irritation Category 2Causes skin irritation.[1][2]
Eye Irritation Category 2ACauses serious eye irritation.[1][2]
Respiratory Irritation Specific target organ toxicity - single exposure (Category 3)May cause respiratory irritation.[1][2]
Organ Toxicity Specific target organ toxicity - repeated exposure, Oral (Category 1)Causes damage to organs (Thyroid) through prolonged or repeated exposure if swallowed.[1]
Aquatic Hazard Short-term (acute) aquatic hazard (Category 1)Very toxic to aquatic life.[1]

II. Personal Protective Equipment (PPE)

To mitigate the risks associated with handling this compound, all personnel must wear the following personal protective equipment:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses or goggles to prevent eye contact.[2]

  • Lab Coat: A standard laboratory coat to protect from skin contact.

  • Respiratory Protection: Use only in a well-ventilated area, preferably under a chemical fume hood.[1][2]

III. Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound.

  • Segregation and Collection:

    • Do not mix this compound with other waste streams.

    • Collect all waste containing this compound, including any contaminated materials (e.g., weighing paper, pipette tips), in a designated, clearly labeled, and sealed container. The container should be made of a material compatible with the chemical.

  • Labeling:

    • The waste container must be labeled with the full chemical name: "this compound" and the appropriate hazard pictograms (e.g., harmful, irritant, environmentally hazardous).

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

    • The storage area should be secure and accessible only to authorized personnel.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide the EHS or contractor with the Safety Data Sheet (SDS) for this compound.

    • Crucially, do not attempt to dispose of this chemical down the drain or in regular trash, as it is very toxic to aquatic life and can contaminate water systems. [1][2]

IV. Spill Management

In the event of a spill, follow these procedures immediately:

  • Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.

  • Containment: For small spills, carefully take up the dry material. Avoid generating dust.[1][2]

  • Collection: Collect the spilled material and any contaminated absorbent materials into a designated hazardous waste container.

  • Decontamination: Clean the affected area thoroughly.

  • Reporting: Report the spill to your laboratory supervisor and EHS department.

V. Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Final Disposal A Identify Waste (this compound) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect in a Designated Container B->C D Label Container with Chemical Name & Hazards C->D E Store in a Secure, Ventilated Area D->E F Contact EHS or Licensed Contractor E->F G Provide SDS to Disposal Personnel F->G H Arrange for Pickup and Proper Disposal G->H

Caption: Disposal workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.